Product packaging for Isopropyl acrylate(Cat. No.:CAS No. 689-12-3)

Isopropyl acrylate

Cat. No.: B3029531
CAS No.: 689-12-3
M. Wt: 114.14 g/mol
InChI Key: LYBIZMNPXTXVMV-UHFFFAOYSA-N
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Description

Isopropyl acrylate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32619. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B3029531 Isopropyl acrylate CAS No. 689-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

LYBIZMNPXTXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26124-32-3
Details Compound: Poly(isopropyl acrylate)
Record name Poly(isopropyl acrylate)
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DSSTOX Substance ID

DTXSID4060997
Record name Isopropyl acrylate
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid with an ester-like odor; [MSDSonline]
Record name 2-Propenoic acid, 1-methylethyl ester
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CAS No.

689-12-3
Record name Isopropyl acrylate
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Record name 2-Propenoic acid, 1-methylethyl ester
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Record name Isopropyl acrylate
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Record name 2-Propenoic acid, 1-methylethyl ester
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Record name Isopropyl acrylate
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Record name Isopropyl acrylate
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Record name ISOPROPYL ACRYLATE
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Record name 2-PROPENOIC ACID, 1-METHYLETHYL ESTER
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acrylate (B77674) (IPA) is an organic compound classified as an ester of acrylic acid and isopropanol (B130326).[1] With the chemical formula C₆H₁₀O₂, this monomer is a versatile building block in polymer chemistry, valued for its high reactivity and the hydrophobic nature conferred by its isopropyl group.[1] It is a crucial component in the synthesis of a wide array of polymers and copolymers used in adhesives, coatings, and textiles.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of isopropyl acrylate, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions.

Physical Properties of this compound

This compound is a clear, colorless liquid with a characteristic fruity, ester-like odor.[3][4] Its physical state at room temperature allows for straightforward handling and storage.[3] The key physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[1][2][5][6]
Molecular Weight 114.14 g/mol [1][4][6]
CAS Number 689-12-3[1][2]
Appearance Colorless to light yellow liquid[2][7]
Boiling Point 108-112 °C at 760 mmHg[5]
51-52 °C at 103 mmHg[2][7][8]
383 K (110 °C)[6]
Melting Point 37.22 °C (estimate)[2][5][7]
Density 0.893 g/cm³[2][7][8][9]
0.8935 g/cm³ at 22 °C[5]
Refractive Index (n_D) 1.409 at 20 °C[2][5][8]
1.4078 at 20 °C[7]
Flash Point 22.9 °C (73.2 °F)[2][5][8]
Vapor Pressure 20.4 ± 0.2 mmHg at 25 °C (Predicted)[2]
Solubility Generally soluble in organic solvents (e.g., ethyl acetate, acetone, hexane); Insoluble in water.[3][10][3][10]
LogP (Octanol/Water) 1.124[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of two key functional groups: the carbon-carbon double bond of the acrylate group and the ester linkage.

Key Chemical Reactions:

  • Addition Polymerization: The most significant chemical property of this compound is its ability to undergo free-radical polymerization.[1] The double bond is highly reactive, allowing it to polymerize with itself (homopolymerization) or with other monomers (copolymerization) to form a wide range of polymers with diverse properties.[1][3] Copolymers can be prepared with monomers such as acrylic acid, other acrylates and methacrylates, styrene, and vinyl acetate.[11]

  • Hydrolysis: Under acidic or basic conditions, the ester linkage in this compound can be hydrolyzed to yield acrylic acid and isopropanol.[1]

  • Transesterification: this compound can be synthesized via the transesterification of methyl acrylate or ethyl acrylate with isopropanol in the presence of a suitable catalyst.[9]

The isopropyl ester group imparts significant hydrophobicity to polymers containing this monomer, influencing their water absorption characteristics and surface energy.[1] This makes it a valuable component in the formulation of water-resistant coatings and adhesives.[1]

Synthesis and Polymerization

Synthesis via Direct Esterification

The most common laboratory and industrial synthesis of this compound is the direct esterification of acrylic acid with isopropanol, typically in the presence of an acid catalyst like p-toluenesulfonic acid.[1][9] The reaction is an equilibrium process, and water is removed to drive the reaction towards the product.

Synthesis AA Acrylic Acid (CH₂=CHCOOH) Reactor Reactor AA->Reactor IPA Isopropanol ((CH₃)₂CHOH) IPA->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Product This compound (CH₂=CHCOOCH(CH₃)₂) Water Water (H₂O) Reactor->Product Reactor->Water

Caption: Direct esterification of acrylic acid and isopropanol.

Free-Radical Polymerization

Free-radical polymerization is the primary method for producing poly(this compound). The process involves three main stages: initiation, propagation, and termination. A chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate initial radical species upon heating or exposure to UV light.

Polymerization Initiator Initiator (I₂) Radical Primary Radicals (2I•) Initiator->Radical Decomposition Heat Heat (Δ) or UV Light Heat->Initiator InitiatedMonomer Initiated Monomer (IM•) Radical->InitiatedMonomer Monomer This compound Monomer (M) Monomer->InitiatedMonomer Propagation Propagation (Chain Growth) Monomer->Propagation + (n-1) M InitiatedMonomer->Propagation Polymer Poly(this compound) Propagation->Polymer Termination Termination (Combination or Disproportionation) Propagation->Termination Toxicity Structure This compound Structure Ester Ester Group Structure->Ester DoubleBond α,β-Unsaturated Double Bond Structure->DoubleBond Isopropyl Isopropyl Group Structure->Isopropyl Reactivity Electrophilic Reactivity DoubleBond->Reactivity Hydrophobicity Hydrophobicity (logP) Isopropyl->Hydrophobicity Membrane Membrane Interaction Hydrophobicity->Membrane Nucleophile Reaction with Nucleophiles (e.g., Protein Thiols) Reactivity->Nucleophile Toxicity Potential Cellular Toxicity Membrane->Toxicity Nucleophile->Toxicity

References

Spectroscopic Profile of Isopropyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl acrylate (B77674) (IUPAC name: propan-2-yl prop-2-enoate), a key monomer in polymer synthesis and a valuable building block in organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol CAS Number: 689-12-3

G Isopropyl Acrylate Structure cluster_isopropyl cluster_acrylate C1 CH C2 CH3 C1->C2 C3 CH3 C1->C3 C4 O C1->C4 O C5 C=O C5->C4 C6 CH C5->C6 C7 CH2 C6->C7 G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure G Spectroscopic Data and Structural Information cluster_info Information Derived from Spectra Structure This compound Structure H_Env Proton Environments Structure->H_Env ¹H NMR C_Skel Carbon Skeleton Structure->C_Skel ¹³C NMR Func_Grps Functional Groups Structure->Func_Grps IR Mol_Wt Molecular Weight Structure->Mol_Wt MS Frag Fragmentation Structure->Frag MS

Solubility of Isopropyl Acrylate in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl acrylate (B77674) in a range of common organic solvents. Isopropyl acrylate, a key monomer in the synthesis of various polymers, exhibits solubility characteristics that are crucial for its application in research, drug development, and industrial processes. This document outlines its solubility profile, details experimental protocols for solubility determination, and provides a visual representation of a typical synthesis workflow.

Solubility Profile of this compound

This compound is a clear, colorless liquid that is generally characterized by its high solubility in non-polar and moderately polar organic solvents, and its limited solubility in water.[1] This behavior is primarily governed by the "like dissolves like" principle, where substances with similar polarities tend to be miscible. The ester group in this compound contributes to its moderate polarity, allowing for favorable interactions with a variety of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventSolubility
Alcohols MethanolSoluble
EthanolSoluble
IsopropanolSoluble
Ketones AcetoneSoluble[1]
Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl AcetateSoluble[1]
Butyl AcetateSoluble
Ethers Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Hydrocarbons HexaneSoluble[1]
TolueneSoluble
Chlorinated Solvents DichloromethaneSoluble
ChloroformSoluble

Table 2: Quantitative Solubility of a Structurally Similar Acrylate in Water

For reference, the following table provides the quantitative solubility of ethyl acrylate in water. Due to their structural similarities, the water solubility of this compound is expected to be in a similar range.

CompoundSolventTemperature (°C)Solubility (g/L)
Ethyl AcrylateWater2020[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications. The following are detailed methodologies for key experiments to determine the solubility of a liquid monomer like this compound in organic solvents.

Static Equilibrium Method (Shake-Flask Method) for Quantitative Solubility

This method is considered the gold standard for determining the equilibrium solubility of a solute in a solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or magnetic stirrer can be used for agitation.

  • Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound phase completely separates from the saturated solvent phase. Centrifugation can be employed to expedite this separation.

  • Sampling: Carefully extract an aliquot of the clear, saturated solvent phase, ensuring that no undissolved solute is transferred.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mol/L).

Visual Method for Determining Miscibility

This is a simpler, qualitative method to quickly assess whether two liquids are miscible in all proportions.

Methodology:

  • Preparation: In a clear glass test tube or vial, add a known volume of the organic solvent.

  • Titration: Gradually add the this compound to the solvent in small increments, vortexing or shaking the mixture after each addition.

  • Observation: Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension, distinct layers, or droplets.

  • Determination:

    • If the two liquids form a single, clear phase after the addition of any amount of this compound, they are considered miscible .

    • If two distinct layers are formed, they are immiscible .

    • If the this compound dissolves up to a certain point and then forms a second phase, it is partially soluble . The approximate solubility can be noted at the point of saturation.

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates a common laboratory-scale synthesis of this compound via the esterification of acrylic acid with isopropanol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product A Charge Reactor: Acrylic Acid, Isopropanol, Acid Catalyst (e.g., H2SO4), Inhibitor (e.g., Hydroquinone) B Heat Mixture to Reflux A->B Start C Azeotropic Removal of Water (using Dean-Stark trap) B->C D Monitor Reaction Progress (e.g., via GC or TLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralize Catalyst (e.g., with NaHCO3 solution) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., with MgSO4) G->H I Filter to Remove Drying Agent H->I J Vacuum Distillation I->J K Pure this compound J->K Collect Product Fraction G Start Select Solvent Qualitative Perform Visual Miscibility Test Start->Qualitative Miscible Miscible Qualitative->Miscible Immiscible Immiscible/ Partially Soluble Qualitative->Immiscible End_Miscible Report as Miscible Miscible->End_Miscible Quantitative Perform Quantitative Solubility Measurement (Static Equilibrium Method) Immiscible->Quantitative Analyze Analyze Saturated Solution (e.g., GC, HPLC) Quantitative->Analyze Result Determine Solubility Value (e.g., g/100mL) Analyze->Result End_Insoluble Report as Immiscible/ Partially Soluble Result->End_Insoluble

References

Navigating the Maze: A Technical Guide to the Health and Safety Hazards of Isopropyl Acrylate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with isopropyl acrylate (B77674) in a laboratory setting. Isopropyl acrylate, a versatile monomer in polymer synthesis, presents a unique set of challenges that necessitate stringent safety protocols and a thorough understanding of its toxicological and physical properties. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to handle this chemical responsibly and mitigate potential risks.

Physicochemical and Toxicological Profile

A clear understanding of the inherent properties of this compound is fundamental to safe handling. The following tables summarize the key physicochemical and toxicological data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₀O₂--INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--
Appearance Clear, colorless liquid[MSDSonline]
Odor Acrid, fruity--INVALID-LINK--
Boiling Point 118-120 °C (244-248 °F)--INVALID-LINK--
Melting Point -69 °C (-92.2 °F)--INVALID-LINK--
Flash Point 15 °C (59 °F) - Closed Cup--INVALID-LINK--
Density 0.893 g/mL at 25 °C (77 °F)--INVALID-LINK--
Solubility in Water Slightly soluble--INVALID-LINK--

Table 2: Acute Toxicity Data for this compound

EndpointValueSpeciesRouteSource
LD₅₀ 2240 mg/kgRatOral--INVALID-LINK--
LD₅₀ > 5000 mg/kgRabbitDermal--INVALID-LINK--
LC₅₀ No data available for this compound. For Ethyl Acrylate: 2180 ppm (4 hours)RatInhalation--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Skin Sensitization 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) established for this compound.[1][2] In the absence of specific limits, it is prudent to adhere to the exposure limits of a structurally similar and well-studied compound, ethyl acrylate, as a precautionary measure.

Table 4: Occupational Exposure Limits for Ethyl Acrylate (as a surrogate)

OrganizationLimitValueNotes
OSHA PEL-TWA5 ppm (20 mg/m³)Skin
NIOSH REL-TWA5 ppm (20 mg/m³)Potential for dermal absorption
ACGIH TLV-TWA5 ppm (20 mg/m³)Dermal Sensitizer; A4: Not Classifiable as a Human Carcinogen
TLV-STEL15 ppm (60 mg/m³)

Disclaimer: These values are for ethyl acrylate and should be used as a guideline for minimizing exposure to this compound. The absence of established limits for this compound underscores the need for a conservative approach to handling.

Experimental Protocols for Hazard Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. The following are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose to fasted rats. Animals are observed for at least 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Acute Dermal Toxicity (OECD Guideline 402)

This test involves the application of the substance to a shaved area of the skin of rabbits for 24 hours. The animals are observed for 14 days for signs of toxicity and skin reactions. The dermal LD₅₀ is determined.

Acute Inhalation Toxicity (OECD Guideline 403)

Rats are exposed to the vapor of the test substance for a 4-hour period in a whole-body inhalation chamber. The animals are then observed for 14 days for toxic effects and mortality to determine the LC₅₀.

Skin Irritation/Corrosion (OECD Guideline 404)

A small amount of the substance is applied to the shaved skin of a rabbit under a semi-occlusive patch for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation/Corrosion (OECD Guideline 405)

A single drop of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at regular intervals.

Experimental Workflow for Acute Toxicity Testing

experimental_workflow cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) oral_start Substance Administration (Gavage) oral_obs Observation (14 days) oral_start->oral_obs oral_end LD50 Calculation oral_obs->oral_end dermal_start Substance Application (Dermal) dermal_obs Observation (14 days) dermal_start->dermal_obs dermal_end LD50 Calculation dermal_obs->dermal_end inhal_start Vapor Exposure (4 hours) inhal_obs Observation (14 days) inhal_start->inhal_obs inhal_end LC50 Calculation inhal_obs->inhal_end signaling_pathway ipa This compound gsh_depletion Glutathione (GSH) Depletion ipa->gsh_depletion oxidative_stress Increased Oxidative Stress (ROS) gsh_depletion->oxidative_stress mito_dysfunction Mitochondrial Dysfunction oxidative_stress->mito_dysfunction apoptosis Apoptosis (Cell Death) mito_dysfunction->apoptosis ppe_selection hazard This compound Hazard inhalation Inhalation Hazard hazard->inhalation skin_contact Skin/Eye Contact Hazard hazard->skin_contact flammability Flammability Hazard hazard->flammability respirator NIOSH-approved Respirator inhalation->respirator gloves Chemical-resistant Gloves (e.g., Butyl Rubber) skin_contact->gloves goggles Splash Goggles & Face Shield skin_contact->goggles lab_coat Flame-retardant Lab Coat flammability->lab_coat

References

An In-Depth Technical Guide to Isopropyl Acrylate: Reactivity and Polymerization Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl acrylate (B77674) (IPA) is a versatile acrylic ester monomer recognized for its high reactivity and the unique hydrophobic characteristics it imparts to polymers. Its ability to readily undergo polymerization through various mechanisms makes it a valuable building block in the synthesis of a wide array of polymeric materials. This technical guide provides a comprehensive overview of the fundamental reactivity of isopropyl acrylate and its significant potential in polymerization processes. Key polymerization techniques, including free-radical, controlled radical (ATRP and RAFT), and anionic methods, are discussed in detail, complete with experimental protocols and quantitative data. The influence of reaction parameters on the resultant polymer properties, such as molecular weight and thermal characteristics, is also explored. This document aims to serve as a critical resource for professionals in research and development, offering the foundational knowledge required to harness the full potential of this compound in the creation of novel materials for diverse applications, including adhesives, coatings, and advanced biomedical uses.

Introduction to this compound

This compound (IPA) is an organic compound classified as an acrylic acid ester, with the chemical formula C₆H₁₀O₂.[1] It consists of an acrylate group esterified with an isopropanol (B130326). This structure, particularly the presence of the vinyl group, makes it highly susceptible to polymerization.[1] The isopropyl group contributes to the hydrophobicity and unique solubility characteristics of the resulting polymer, poly(this compound).[1]

The monomer is a clear, colorless liquid with a characteristic fruity odor and is soluble in many organic solvents.[2] Its primary industrial application lies in its role as a monomer for the synthesis of a variety of polymers and copolymers.[2][3] These polymers find use in a broad range of applications, including the production of coatings, adhesives, plastics, and paper.[3] The properties of poly(this compound), such as hydrophobicity, chemical resistance, and weather resistance, make it a valuable component in formulations for durable and protective coatings.[3]

Chemical Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the double bond, which is activated by the adjacent electron-withdrawing ester group. This makes it highly susceptible to nucleophilic attack and a prime candidate for addition reactions, most notably polymerization.

Key Reactions:

  • Polymerization: this compound readily undergoes addition polymerization to form poly(this compound). This can be initiated by free radicals, anions, or through controlled radical polymerization techniques.[1]

  • Copolymerization: It can be copolymerized with a wide range of other monomers, such as other acrylates, methacrylates, styrene, and vinyl acetate, to tailor the properties of the resulting polymer.[3]

  • Esterification: The synthesis of this compound itself is typically achieved through the direct esterification of acrylic acid with isopropanol in the presence of an acid catalyst.[1]

  • Hydrolysis: Under certain conditions, the ester linkage can be hydrolyzed to yield acrylic acid and isopropanol.[1]

Safety and Handling:

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause irritation to the skin, eyes, and respiratory system.[1] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[4]

Polymerization Potential of this compound

The vinyl group in this compound allows for its polymerization through several distinct mechanisms, each offering different levels of control over the final polymer architecture and properties.

Free-Radical Polymerization

Free-radical polymerization is a common and industrially significant method for polymerizing this compound. It involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate free radicals. These radicals then initiate a chain reaction with the monomer.

The polymerization rate is influenced by factors such as initiator concentration and temperature.[5] An increase in initiator concentration generally leads to a higher polymerization rate but a lower molecular weight.[5] Higher temperatures also increase the rate of polymerization by accelerating initiator decomposition.[6]

Table 1: Free-Radical Polymerization of Acrylic Acid in Isopropanol (Illustrative Data) [1]

Initiator (AIBN) Conc. (mol%) Temperature (°C) Time to 80% Conversion (min)
0.5 60 151
0.5 65 111
0.5 70 76
0.5 75 59
1.0 60 ~120
1.0 65 ~80
1.0 70 ~50

| 1.0 | 75 | ~40 |

Controlled Radical Polymerization

Controlled/"living" radical polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

ATRP is a versatile method for the controlled polymerization of acrylates. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. This allows for the slow and controlled addition of monomer units, resulting in polymers with low polydispersity (Mw/Mn < 1.5).

Table 2: ATRP of Acrylates (Illustrative Data) [3][7]

Monomer Initiator Catalyst System Temp (°C) Mn ( g/mol ) Mw/Mn
Methyl Acrylate EBiB CuBr/PMDETA 60 10,200 1.07
n-Butyl Acrylate EBiB CuBr/TPMA/Sn(EH)₂ 60 10,500 1.47

| Lauryl Acrylate | MBrP | CuBr/dNbpy | 90 | 12,400 | 1.26 |

EBiB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPMA: Tris(2-pyridylmethyl)amine, MBrP: Methyl 2-bromopropionate, dNbpy: 4,4'-Di(5-nonyl)-2,2'-bipyridine.

RAFT polymerization is another powerful controlled radical polymerization technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This method offers excellent control over the polymerization of a wide range of monomers, including acrylates.

Table 3: RAFT Polymerization of Fluoroalkyl Acrylates (Illustrative Data) [8]

Monomer CTA Solvent Mn ( g/mol ) Mw/Mn
HFIPA BTC Dioxane 15,000 - 45,000 1.09 - 1.25

| HFBA | CPDTB | Dioxane | 10,000 - 30,000 | 1.10 - 1.30 |

HFIPA: 1,1,1,3,3,3-Hexafluorothis compound, HFBA: 2,2,3,3,4,4,4-Heptafluorobutyl acrylate, BTC: Dibenzyl carbonotrithioate, CPDTB: 4-Cyanopentanoic acid dithiobenzoate.

Anionic Polymerization

Anionic polymerization of acrylates is known for producing polymers with well-defined structures and narrow molecular weight distributions. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, due to the high reactivity of the anionic intermediates. The polymerization is initiated by nucleophiles such as organolithium compounds.

Properties of Poly(this compound)

The properties of poly(this compound) (PIPA) are significantly influenced by its molecular weight and tacticity (the stereochemical arrangement of the polymer chain).

Thermal Properties:

The glass transition temperature (Tg) and melting temperature (Tm) of PIPA vary with its tacticity.

Table 4: Thermal Properties of Poly(this compound) by Tacticity

Tacticity Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C)
Atactic -5 to -3 -
Isotactic -11 162

| Syndiotactic | 5 to 11 | 115 |

Hydrophobicity:

The isopropyl group imparts significant hydrophobic character to the polymer. This makes PIPA and its copolymers useful in applications requiring water resistance.

Experimental Protocols

Free-Radical Solution Polymerization of this compound

Objective: To synthesize poly(this compound) via free-radical solution polymerization.

Materials:

  • This compound (monomer)

  • Isopropanol (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

Procedure:

  • A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with a solution of this compound in isopropanol (e.g., 150 g/L).[1]

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]

  • The reaction mixture is heated to the desired temperature (e.g., 60-75 °C).[1]

  • A solution of AIBN in isopropanol (e.g., 0.5-1.0 mol% based on the monomer) is injected into the reactor to initiate the polymerization.[1]

  • The reaction is allowed to proceed for a predetermined time, with samples taken periodically to monitor conversion.

  • The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Atom Transfer Radical Polymerization (ATRP) of this compound

Objective: To synthesize well-defined poly(this compound) with low polydispersity via ATRP.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anisole (solvent).

  • Nitrogen gas.

Procedure:

  • To a Schlenk flask, add CuBr and seal with a rubber septum. Deoxygenate the flask by three freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, add anisole, purified this compound, and PMDETA to the flask.

  • The mixture is stirred until a homogeneous catalyst complex is formed.

  • Initiate the polymerization by adding EBiB via syringe.

  • The reaction is carried out at a constant temperature (e.g., 60 °C) in a thermostated oil bath.

  • Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution.

  • The polymerization is terminated by opening the flask to air and diluting with a suitable solvent like THF.

  • The copper catalyst is removed by passing the polymer solution through a column of neutral alumina.

  • The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a narrow molecular weight distribution via anionic polymerization.

Materials:

  • This compound (monomer), rigorously purified and dried.

  • Tetrahydrofuran (THF) (solvent), freshly distilled from a drying agent.

  • sec-Butyllithium (s-BuLi) (initiator).

  • Argon or nitrogen gas (inert atmosphere).

  • Methanol (B129727) (terminating agent).

Procedure:

  • All glassware must be rigorously cleaned and flame-dried under vacuum to remove any moisture.

  • Anhydrous THF is transferred to the reaction flask via cannula under a positive pressure of inert gas.

  • The solvent is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • The initiator, s-BuLi, is added dropwise to the stirred solvent.

  • Purified this compound is then added slowly to the initiator solution via a syringe. An immediate color change may be observed, indicating the formation of living anionic chain ends.

  • The polymerization is allowed to proceed for the desired time.

  • The living polymer chains are terminated by the addition of degassed methanol.

  • The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or water) and dried under vacuum.

Visualizations

Diagram 1: Free-Radical Polymerization Workflow

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound Reactor Reaction Vessel (N2 atmosphere, 60-75°C) Monomer->Reactor Solvent Isopropanol Solvent->Reactor Initiator AIBN Initiator->Reactor Precipitation Precipitation (in Methanol) Reactor->Precipitation Polymer Solution Drying Vacuum Drying Precipitation->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for free-radical polymerization of this compound.

Diagram 2: ATRP Experimental Setup

ATRP_Setup cluster_reagents Reagents (added under N2) Schlenk_Flask Schlenk Flask Oil_Bath Thermostated Oil Bath Schlenk_Flask->Oil_Bath Heating N2_Line Nitrogen/Vacuum Line N2_Line->Schlenk_Flask Inert Atmosphere Stir_Plate Magnetic Stir Plate Monomer This compound Monomer->Schlenk_Flask Initiator EBiB Initiator->Schlenk_Flask Catalyst CuBr Catalyst->Schlenk_Flask Ligand PMDETA Ligand->Schlenk_Flask Solvent Anisole Solvent->Schlenk_Flask

Caption: Typical experimental setup for ATRP.

Diagram 3: Polymerization Mechanisms Overview

PolymerizationMechanisms cluster_FRP Free-Radical Polymerization cluster_CRP Controlled Radical Polymerization (ATRP/RAFT) cluster_Anionic Anionic Polymerization Monomer This compound Monomer Initiation_FRP Initiation (Radical Formation) Monomer->Initiation_FRP Activation Activation (Dormant -> Active) Monomer->Activation Initiation_Anionic Initiation (Nucleophilic Attack) Monomer->Initiation_Anionic Propagation_FRP Propagation Initiation_FRP->Propagation_FRP Termination_FRP Termination Propagation_FRP->Termination_FRP Propagation_CRP Propagation Activation->Propagation_CRP Deactivation Deactivation (Active -> Dormant) Propagation_CRP->Deactivation Deactivation->Activation Propagation_Anionic Propagation Initiation_Anionic->Propagation_Anionic Termination_Anionic Termination (Controlled) Propagation_Anionic->Termination_Anionic

Caption: Overview of different polymerization mechanisms for this compound.

Conclusion

This compound stands out as a highly reactive monomer with significant potential for creating a diverse range of polymeric materials. Its polymerization can be achieved through various methods, from conventional free-radical processes to more advanced controlled radical and anionic techniques. The choice of polymerization method allows for the tailoring of polymer properties, such as molecular weight, polydispersity, and tacticity, which in turn dictates the final application of the material. The inherent hydrophobicity imparted by the isopropyl group makes poly(this compound) and its copolymers particularly suitable for applications requiring water resistance. This guide has provided a detailed overview of the reactivity and polymerization of this compound, offering valuable insights and practical protocols for researchers and developers in the field of polymer science and drug development. Further exploration into the copolymerization of this compound with other functional monomers will undoubtedly lead to the development of new materials with enhanced and novel properties.

References

Thermomechanical Properties of Poly(isopropyl acrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(isopropyl acrylate) (PIPA) is a polymer belonging to the poly(acrylate) family, characterized by its isopropyl ester side group. While not as extensively studied as other poly(acrylates) like poly(methyl acrylate) or poly(butyl acrylate), PIPA possesses unique thermomechanical properties that make it a material of interest in various applications, including specialty adhesives, coatings, and potentially in drug delivery systems where precise control over material properties is crucial. This technical guide provides a comprehensive overview of the available data on the thermomechanical properties of poly(this compound), detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Data Presentation

A summary of the available quantitative data for poly(this compound) is presented in Table 1. It is important to note that publicly available data on the mechanical properties of PIPA is limited. For comparative context, typical property ranges for other common poly(acrylates) are also provided where available.

Table 1: Summary of Thermomechanical Properties of Poly(this compound) and Related Polymers

PropertyPoly(this compound)Poly(methyl acrylate)Poly(butyl acrylate)Test Method
Thermal Properties
Glass Transition Temperature (Tg)-11 °C (isotactic)~10 °C~-50 °CDSC
Melting Temperature (Tm)Not Applicable (Amorphous)Not Applicable (Amorphous)Not Applicable (Amorphous)DSC
Decomposition Temperature (Td)Data not available~350-400 °C~350-400 °CTGA
Mechanical Properties
Tensile StrengthData not available5-10 MPa0.1-1 MPaTensile Test
Young's ModulusData not available3-6 MPa0.01-0.1 MPaTensile Test
Elongation at BreakData not available>1000%>1000%Tensile Test
Physical Properties
Density1.08 g/cm³[1]~1.22 g/cm³~1.05 g/cm³-
Molecular Weight (Approx. Mw)120,000 g/mol [1]VariableVariableGPC

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(this compound) are provided below. These protocols are based on established procedures for poly(acrylates).

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical solution polymerization of isopropyl acrylate (B77674).

Materials:

  • This compound (monomer), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with this compound and toluene. A typical monomer concentration is 2 M.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: Dissolve a calculated amount of AIBN initiator in a small amount of toluene and add it to the reaction mixture. The initiator concentration is typically around 1 mol% with respect to the monomer.

  • Polymerization: Heat the reaction mixture to 60-70 °C with constant stirring under a nitrogen atmosphere. The polymerization time can range from 4 to 24 hours, depending on the desired molecular weight and conversion.

  • Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Thermomechanical Properties

DSC is used to determine the glass transition temperature (Tg) of the polymer.

Instrument: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -80 °C.

    • Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Hold at 100 °C for 5 minutes to erase the thermal history.

    • Cool the sample to -80 °C at a rate of 10 °C/min.

    • Heat the sample again from -80 °C to 100 °C at a heating rate of 10 °C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Instrument: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place 5-10 mg of the dry poly(this compound) sample into a TGA pan (e.g., alumina or platinum).

  • Thermal Program:

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen (e.g., 20 mL/min), over the sample during the analysis.

  • Data Analysis: The TGA thermogram will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., Td5%, Td50%) are determined from this curve.

DMA provides information on the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature.

Instrument: A dynamic mechanical analyzer.

Procedure:

  • Sample Preparation: Prepare a rectangular film of poly(this compound) with typical dimensions of approximately 10 mm (length) x 5 mm (width) x 1 mm (thickness).

  • Analysis Parameters:

    • Mode: Tensile or film tension mode.

    • Frequency: A fixed frequency, typically 1 Hz, is applied.

    • Strain Amplitude: A small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%) is used.

    • Temperature Program: Ramp the temperature from a sub-ambient temperature (e.g., -100 °C) to a temperature above the glass transition (e.g., 50 °C) at a heating rate of 3-5 °C/min.

  • Data Analysis: The instrument records the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature. The glass transition is often identified as the peak of the tan δ curve or the peak of the loss modulus curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of poly(this compound).

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomer This compound polymerization Free-Radical Polymerization monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Toluene) solvent->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation washing Washing precipitation->washing drying Vacuum Drying washing->drying dsc DSC drying->dsc tga TGA drying->tga dma DMA drying->dma gpc GPC drying->gpc

Caption: Workflow for the synthesis and characterization of poly(this compound).

dma_relationship cluster_input Input cluster_output Output Properties temp Temperature Ramp dma Dynamic Mechanical Analysis (DMA) temp->dma freq Oscillatory Strain (Fixed Frequency) freq->dma storage_mod Storage Modulus (E') (Elastic Response) loss_mod Loss Modulus (E'') (Viscous Response) tan_delta Tan Delta (E''/E') (Damping) dma->storage_mod dma->loss_mod dma->tan_delta

Caption: Logical relationship of inputs and outputs in Dynamic Mechanical Analysis.

References

Vapor-Liquid Equilibrium (VLE) of Isopropyl Acrylate with Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Phase Behavior of Isopropyl Acrylate (B77674) in Binary Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of isopropyl acrylate in binary mixtures. Due to the limited availability of published experimental data for this compound with common organic solvents, this guide focuses on the well-documented vapor-liquid equilibrium with supercritical carbon dioxide and presents generalized experimental protocols for determining various types of phase equilibria. These methodologies can be applied to investigate the behavior of this compound with a range of other compounds.

The phase behavior of this compound in the presence of supercritical carbon dioxide (CO₂) is crucial for applications such as supercritical fluid extraction and polymerization processes. The binary system of CO₂ and this compound exhibits Type I phase behavior, which is characterized by a continuous critical line connecting the critical points of the two pure components[1].

Quantitative VLE Data

The following table summarizes the experimental vapor-liquid equilibrium data for the binary mixture of carbon dioxide (1) and this compound (2) at various temperatures and pressures.

Temperature (K)Pressure (MPa)Mole Fraction of this compound in Liquid Phase (x₂)Mole Fraction of this compound in Vapor Phase (y₂)
313.25.340.8980.023
313.26.210.8310.033
313.27.020.7490.049
313.27.740.6520.071
313.28.210.5730.093
313.28.590.4820.129
313.28.670.4120.171
333.27.110.9050.038
333.28.230.8410.056
333.29.340.7620.083
333.210.150.6890.114
333.210.790.6010.161
333.211.020.5310.209
353.29.040.8990.061
353.210.120.8450.086
353.211.230.7780.123
353.212.010.7090.168
353.212.450.6430.221
373.210.890.8910.091
373.211.870.8420.124
373.212.890.7790.173
373.213.510.7180.228
393.212.510.8890.121
393.213.450.8410.162
393.214.200.7890.211

Data sourced from Byun, H. S., & Yoo, K. P. (2006). Phase behavior measurement on the binary mixture for this compound and isopropyl methacrylate (B99206) in supercritical CO2. Fluid Phase Equilibria, 249(1-2), 55-60.

Experimental Protocols for Phase Behavior Determination

This section outlines detailed methodologies for determining the vapor-liquid, liquid-liquid, and solid-liquid equilibria of binary mixtures containing this compound.

Vapor-Liquid Equilibrium (VLE) Determination

A common method for determining VLE data is using a static equilibrium cell. The following protocol is a generalized procedure based on standard laboratory practices.

Experimental Workflow for VLE Determination

VLE_Workflow A Apparatus Preparation B Component Loading A->B C Equilibration B->C D Sampling C->D E Compositional Analysis D->E F Data Recording & Repetition E->F

Caption: Workflow for Vapor-Liquid Equilibrium Measurement.

Methodology:

  • Apparatus Preparation:

    • Thoroughly clean and dry a high-pressure, variable-volume view cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor.

    • Evacuate the cell to remove any residual air or contaminants.

  • Component Loading:

    • Introduce a known amount of this compound into the cell.

    • Pressurize the cell with the second component (e.g., an organic solvent vapor or a gas like CO₂) to a desired pressure below the expected phase transition pressure. The amounts of each component are determined to achieve a specific overall composition.

  • Equilibration:

    • Set the desired temperature using a thermostatic bath or heating jacket.

    • Stir the mixture vigorously to ensure thorough mixing and facilitate the attainment of equilibrium.

    • Monitor the temperature and pressure. Equilibrium is considered reached when these parameters remain constant for a prolonged period (e.g., more than 30 minutes).

  • Sampling:

    • Once equilibrium is established, cease stirring and allow the vapor and liquid phases to separate.

    • Carefully extract samples from both the vapor and liquid phases using high-pressure sampling valves and capillaries. It is crucial to minimize any pressure drop during sampling to avoid phase changes.

  • Compositional Analysis:

    • Analyze the composition of the vapor and liquid samples using a suitable analytical technique, such as gas chromatography (GC).

    • Calibrate the GC with standard mixtures of known compositions to ensure accurate quantification.

  • Data Recording and Repetition:

    • Record the equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases.

    • Repeat the procedure for different compositions and temperatures to construct a complete phase diagram.

Liquid-Liquid Equilibrium (LLE) Determination via the Cloud Point Method

The cloud point method is a visual technique used to determine the temperature at which a homogeneous liquid mixture begins to separate into two liquid phases upon cooling.

Experimental Workflow for LLE Determination (Cloud Point Method)

LLE_Workflow A Sample Preparation B Heating to Homogeneity A->B C Controlled Cooling B->C D Observation of Turbidity C->D E Data Recording D->E

Caption: Workflow for Cloud Point Measurement.

Methodology:

  • Sample Preparation:

    • Prepare a series of binary mixtures of this compound and the second component with precisely known compositions by mass.

    • Place each mixture in a sealed, transparent test tube or vial.

  • Heating to Homogeneity:

    • Gently heat the sample in a temperature-controlled bath while stirring until a single, clear liquid phase is observed. This ensures that the starting point is in the one-phase region.

  • Controlled Cooling:

    • Slowly cool the sample at a constant rate (e.g., 0.5 °C/min) while continuously stirring. A slow cooling rate is essential to maintain thermal equilibrium.

  • Observation of Turbidity:

    • Illuminate the sample with a light source and observe it against a dark background.

    • The cloud point is the temperature at which the first sign of turbidity or cloudiness appears, indicating the formation of a second liquid phase.

  • Data Recording:

    • Record the temperature at the onset of turbidity as the cloud point for that specific composition.

    • Repeat the measurement for each prepared mixture to map the liquid-liquid coexistence curve.

Solid-Liquid Equilibrium (SLE) Determination using Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the solid-liquid phase diagrams of binary mixtures. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Workflow for SLE Determination (DSC Method)

SLE_Workflow A Sample Preparation & Encapsulation B DSC Program Setup A->B C Thermal Cycling B->C D Thermogram Analysis C->D E Phase Diagram Construction D->E

Caption: Workflow for Solid-Liquid Phase Diagram Construction using DSC.

Methodology:

  • Sample Preparation and Encapsulation:

    • Prepare a series of binary mixtures of this compound and the second component with known compositions.

    • Accurately weigh a small amount (typically 5-10 mg) of each mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • DSC Program Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the DSC instrument with a specific temperature profile. A typical program involves an initial cooling step to a temperature well below the expected solidus, followed by a controlled heating ramp (e.g., 5-10 °C/min) through the melting transitions.

  • Thermal Cycling:

    • Execute the temperature program. It is often beneficial to include an initial heating and cooling cycle to ensure homogeneity of the sample before the final measurement scan.

  • Thermogram Analysis:

    • The DSC will generate a thermogram, which is a plot of heat flow versus temperature.

    • For a simple eutectic system, the thermogram of a mixture will typically show a first endothermic peak corresponding to the eutectic melting, and a second, broader peak corresponding to the melting of the excess component along the liquidus line.

    • The onset temperature of the first peak corresponds to the solidus temperature (eutectic temperature).

    • The peak temperature or the offset temperature of the second peak corresponds to the liquidus temperature for that composition.

  • Phase Diagram Construction:

    • Plot the solidus and liquidus temperatures obtained from the thermograms of all the prepared mixtures as a function of composition.

    • Connect the data points to construct the solid-liquid phase diagram.

Phase Behavior of Related Acrylates

While specific data for this compound with many common solvents is scarce, studies on other alkyl acrylates can provide valuable insights into expected phase behavior. For instance, research on binary and ternary mixtures of poly(methyl acrylate), poly(ethyl acrylate), and poly(butyl acrylate) with supercritical CO₂ and various co-solvents has been conducted[2][3]. These studies often investigate the effect of the co-solvent on the cloud-point curves of the polymer solutions, demonstrating shifts from upper critical solution temperature (UCST) to lower critical solution temperature (LCST) behavior depending on the co-solvent concentration[2][3]. Such behavior is indicative of complex intermolecular interactions that are likely to be present in similar systems involving this compound.

References

A Technical Guide to Sourcing High-Purity Isopropyl Acrylate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of sourcing high-purity isopropyl acrylate (B77674), a critical monomer in the synthesis of polymers used in pharmaceutical and biomedical applications. For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reproducibility of experiments, the safety of final products, and compliance with regulatory standards. This document outlines key considerations for selecting a commercial supplier, presents typical purity specifications, details analytical methods for quality control, and provides a logical workflow for procurement.

Introduction to High-Purity Isopropyl Acrylate

This compound (IPA) is an ester of acrylic acid and isopropanol. Its ability to form polymers with a range of properties makes it a valuable building block in the development of novel drug delivery systems, medical adhesives, and other biocompatible materials.[1] The demand for high-purity IPA stems from the need to minimize the presence of impurities that can interfere with polymerization processes, alter the physicochemical properties of the resulting polymers, or introduce toxicological risks.

Commercial Suppliers and Purity Grades

Identifying a reliable supplier of high-purity this compound is a critical first step. Several chemical manufacturers and distributors offer various grades of this monomer. While many suppliers list a standard purity of ≥98%, achieving a purity level of >99.5% often requires sourcing from companies that specialize in high-purity chemicals for pharmaceutical and research applications.

It is essential to request and scrutinize the Certificate of Analysis (CoA) for each batch to confirm that it meets the stringent requirements of your application. Below is a list of potential suppliers who may offer high-purity grades of this compound:

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • ChemScene

  • Scientific Polymer Products, Inc.

  • Alfa Chemistry

  • Sigma-Aldrich (Merck)

  • Apollo Scientific

Table 1: Typical Purity Specifications for High-Purity this compound

ParameterSpecificationTest Method
Purity (this compound) > 99.5%Gas Chromatography (GC-FID)
Water Content < 0.05%Karl Fischer Titration
Acidity (as Acrylic Acid) < 0.01%Titration
Inhibitor (MEHQ) 10 - 200 ppmHigh-Performance Liquid Chromatography (HPLC)

Table 2: Common Impurities in this compound and Their Typical Limits in High-Purity Grades

ImpurityTypical LimitPotential Impact
Acrylic Acid < 100 ppmCan affect polymerization kinetics and polymer properties.
Isopropanol < 500 ppmResidual solvent from synthesis.
Diisopropyl Ether < 200 ppmByproduct of synthesis.
Polymer Content Non-detectableCan cause processing issues and affect final product performance.

Experimental Protocols for Quality Assessment

Verifying the purity of this compound is crucial. The following are detailed methodologies for key analytical tests.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of volatile compounds like this compound.

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in a suitable solvent like acetone.

  • Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks.

Inhibitor Content Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of the polymerization inhibitor, typically monomethyl ether of hydroquinone (B1673460) (MEHQ), is determined using HPLC with UV detection.

Experimental Protocol: HPLC Analysis of MEHQ

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with a phosphate (B84403) buffer.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 289 nm.

  • Injection Volume: 20 µL.

  • Quantification: The concentration of MEHQ is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of MEHQ.

Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for high-purity this compound should be systematic to ensure the quality and consistency of the material.

Caption: A logical workflow for the selection of a commercial supplier of high-purity this compound.

Conclusion

For researchers and professionals in the pharmaceutical and biomedical fields, the careful selection and rigorous quality control of raw materials like this compound are non-negotiable. By following a structured approach to supplier evaluation, thoroughly examining product specifications, and conducting in-house analytical verification, the procurement of high-purity this compound that meets the demanding standards of drug development can be assured. This diligence is fundamental to the integrity of research and the safety and efficacy of the final therapeutic products.

References

An In-depth Technical Guide to the Chemical Compatibility of Isopropyl Acrylate with Common Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of isopropyl acrylate (B77674) with a wide range of materials commonly found in laboratory and drug development settings. Understanding these interactions is crucial for ensuring the integrity of experiments, the safety of personnel, and the longevity of laboratory equipment. This document details material resistance, outlines standard testing protocols, and illustrates potential chemical degradation pathways.

Executive Summary

Isopropyl acrylate is a reactive monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and textiles.[1][2] Its reactivity, however, necessitates careful consideration of its compatibility with laboratory materials to prevent contamination, material degradation, and potential hazards. This guide consolidates available data on the compatibility of this compound with plastics, elastomers, and metals, and provides standardized methods for evaluating material resistance.

Chemical Compatibility Data

The following tables summarize the known or inferred chemical resistance of common laboratory materials to this compound. The ratings are based on a combination of specific data for this compound where available, and data for similar acrylate esters from various chemical compatibility charts. It is critical to note that these are general guidelines, and for critical applications, specific testing under end-use conditions is strongly recommended.[3][4]

Rating System:

  • A - Excellent: No significant effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

  • D - Severe Effect: Not recommended for any use.

Plastics
MaterialRatingNotes
Acrylonitrile Butadiene Styrene (ABS)CMay cause swelling and loss of mechanical strength.
High-Density Polyethylene (HDPE)BGood resistance at room temperature.
Low-Density Polyethylene (LDPE)BGood resistance at room temperature.
Polymethyl Methacrylate (PMMA) / AcrylicDThis compound can act as a solvent or stress-cracking agent.[5]
Polycarbonate (PC)CPotential for stress cracking and swelling.
Polypropylene (PP)BGenerally good resistance.
Polytetrafluoroethylene (PTFE)AExcellent resistance.
Polyvinyl Chloride (PVC)CPlasticizers may be extracted, leading to embrittlement.
Polyvinylidene Fluoride (PVDF)AExcellent resistance.
Elastomers
MaterialRatingNotes
Butyl RubberCModerate to severe swelling.
Ethylene Propylene Diene Monomer (EPDM)CSignificant swelling and degradation can be expected.
Natural RubberDNot recommended.
NeopreneCModerate swelling and loss of properties.
Nitrile Rubber (Buna-N)DNot recommended due to the polar nature of the acrylate.
SiliconeCSwelling and degradation are likely.
Viton® (Fluoroelastomer, FKM)DNot recommended for use with esters like this compound.[6]
Metals
MaterialRatingNotes
AluminumBGenerally good resistance, but may be susceptible to corrosion if moisture is present.
Carbon SteelAMild steel is often used for bulk storage of acrylic monomers, provided moisture is excluded to prevent rust.[7]
Stainless Steel (304, 316)AExcellent resistance under most conditions.
BrassBGood resistance, but may be affected by impurities.
CopperBGood resistance, but may be affected by impurities.

Potential Chemical Degradation and Reactivity

This compound can undergo several chemical reactions that may be initiated or accelerated by contact with incompatible materials.

Hydrolysis

As an ester, this compound can be hydrolyzed, particularly in the presence of strong acids or bases, to form isopropyl alcohol and acrylic acid.[7][8] While the rate of hydrolysis is generally slow under neutral conditions, it can be catalyzed by certain materials or impurities.

Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound Products Products This compound->Products Water Water Water->Products Isopropyl Alcohol Isopropyl Alcohol Products->Isopropyl Alcohol Acrylic Acid Acrylic Acid Products->Acrylic Acid Catalyst Catalyst Catalyst->Products (Acid or Base) ASTM_D543_Workflow start Start prepare Prepare Plastic Specimens start->prepare initial_measure Initial Measurement (Weight, Dimensions, Mechanical Properties) prepare->initial_measure expose Exposure Method initial_measure->expose immerse Practice A: Immerse in this compound expose->immerse Immersion stress_expose Practice B: Apply Stress & Expose to this compound expose->stress_expose Stress Cracking condition Conditioning (Specified Time & Temperature) immerse->condition stress_expose->condition final_measure Final Measurement (Weight, Dimensions, Mechanical Properties) condition->final_measure analyze Analyze Changes and Determine Compatibility final_measure->analyze end End analyze->end Material_Selection_Workflow start Start: Material Selection for This compound Application identify_materials Identify Potential Materials (Plastics, Elastomers, Metals) start->identify_materials consult_charts Consult Chemical Compatibility Charts identify_materials->consult_charts is_compatible Is Material Rated 'A' or 'B'? consult_charts->is_compatible consider_material Consider as Potentially Suitable is_compatible->consider_material Yes reject_material Reject Material is_compatible->reject_material No critical_app Is Application Critical? consider_material->critical_app end End reject_material->end perform_testing Perform Specific Compatibility Testing (e.g., ASTM D543) critical_app->perform_testing Yes select_material Select Material for Use critical_app->select_material No test_passed Test Passed? perform_testing->test_passed test_passed->reject_material No test_passed->select_material Yes select_material->end

References

Vapor Pressure and Boiling Point of Isopropyl Acrylate at Reduced Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of isopropyl acrylate (B77674) at reduced pressures. The following sections detail the physicochemical data, experimental protocols for its determination, and a conceptual workflow for vapor pressure measurement.

Physicochemical Data of Isopropyl Acrylate

This compound (IUPAC name: 1-methylethyl prop-2-enoate) is a volatile, flammable, and colorless liquid. An accurate understanding of its vapor pressure and boiling point at various pressures is crucial for safe handling, distillation, and various chemical processes.

Vapor Pressure and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At reduced pressures, the boiling point decreases. The relationship between vapor pressure and temperature can be estimated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are component-specific constants.

For this compound, the Antoine constants are:

  • A = 4.42448

  • B = 1312.253

  • C = -32.445

Using these constants, the following table summarizes the calculated vapor pressure at various temperatures and the corresponding boiling points at reduced pressures.

Temperature (°C)Vapor Pressure (mmHg)Boiling Point (°C)Pressure (mmHg)
2029.6110760
3048.890468
4077.870255
50120.951-52103[1][2]
60183.151100[3]
70270.84078
80392.13049
90556.72030
100776.41017
1101065.109

Note: The data in the table has been calculated using the Antoine equation and supplemented with experimentally reported values.

Experimental Protocols for Determination of Vapor Pressure and Boiling Point

The accurate determination of vapor pressure and boiling points at reduced pressures requires precise experimental techniques. The following are detailed methodologies for key experiments.

Static Method for Vapor Pressure Determination

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Apparatus:

  • A thermostatically controlled vacuum-tight sample cell.

  • A pressure transducer or a U-tube manometer.

  • A vacuum pump.

  • A temperature sensor (e.g., platinum resistance thermometer).

  • A degassing unit.

Procedure:

  • Sample Preparation: A small amount of purified this compound is introduced into the sample cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved gases, which would otherwise contribute to the total pressure. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen using liquid nitrogen, and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until no more gas is evolved upon thawing.

  • Equilibration: The degassed sample cell is placed in a thermostatic bath and allowed to reach thermal equilibrium at a desired temperature.

  • Pressure Measurement: Once the temperature has stabilized, the pressure inside the cell, which is the vapor pressure of the sample, is measured using the pressure transducer or manometer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Dynamic Method for Boiling Point Determination (Ebulliometry)

The dynamic method, or ebulliometry, determines the boiling point of a liquid by measuring the temperature at which it boils under a controlled, reduced pressure.

Apparatus:

  • An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer well.

  • A vacuum pump with a pressure regulation system.

  • A precision thermometer.

  • A heating mantle.

Procedure:

  • Sample Introduction: The this compound sample is placed in the boiling flask of the ebulliometer along with boiling chips to ensure smooth boiling.

  • Pressure Control: The system is connected to a vacuum pump, and the pressure is reduced to the desired level. The pressure is carefully monitored and maintained at a constant value.

  • Heating and Reflux: The sample is gently heated until it boils and a steady reflux is established. The refluxing vapor condenses and returns to the boiling flask, ensuring that the composition of the liquid remains constant.

  • Temperature Measurement: The thermometer is placed in the thermometer well, which is designed to be bathed in the vapor-liquid equilibrium mixture. The stable temperature recorded is the boiling point of the this compound at the controlled pressure.

  • Data Collection: The process is repeated at different pressures to determine the boiling point as a function of pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the static method of vapor pressure determination.

VaporPressureWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis start Start introduce_sample Introduce this compound into Sample Cell start->introduce_sample freeze_sample Freeze Sample (Liquid Nitrogen) introduce_sample->freeze_sample evacuate_headspace Evacuate Headspace (Vacuum Pump) freeze_sample->evacuate_headspace thaw_sample Thaw Sample evacuate_headspace->thaw_sample repeat_degas Repeat Freeze-Pump-Thaw Until No Gas Evolves thaw_sample->repeat_degas thermostat_cell Place Cell in Thermostatic Bath at Desired Temperature repeat_degas->thermostat_cell reach_equilibrium Allow System to Reach Thermal Equilibrium thermostat_cell->reach_equilibrium measure_pressure Measure Vapor Pressure reach_equilibrium->measure_pressure record_data Record Temperature and Pressure Data Point measure_pressure->record_data more_points More Data Points Needed? record_data->more_points change_temp Change Bath Temperature change_temp->thermostat_cell more_points->change_temp Yes plot_curve Plot Vapor Pressure Curve more_points->plot_curve No end End plot_curve->end

Caption: Workflow for the static method of vapor pressure determination.

References

GHS classification and handling precautions for isopropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the GHS Classification and Safe Handling of Isopropyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isopropyl acrylate (CAS No. 689-12-3), in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following sections detail the substance's GHS classification, physical and toxicological properties, and essential precautions for safe handling, storage, and disposal.

GHS Classification

This compound is classified as a hazardous substance under the GHS framework. The primary hazards are associated with its flammability and its potential to cause severe skin and eye damage. The official classification and associated labeling elements are summarized below.

Signal Word: Danger [1][2]

Pictograms:

PictogramHazard Class
GHS02: Flame Flammable liquids
GHS05: Corrosion Skin corrosion/irritation, Serious eye damage/eye irritation
GHS07: Exclamation Mark Skin irritation, Eye irritation, Respiratory tract irritation

Hazard Statements:

A harmonized classification from the European Chemicals Agency (ECHA) and other sources indicates the following hazard statements apply to this compound[1][2]:

  • H225: Highly flammable liquid and vapor.[1][3]

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][4]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Physicochemical and Toxicological Data

Understanding the properties of this compound is critical for risk assessment and the implementation of appropriate safety measures.

Physical and Chemical Properties

The following table summarizes key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[2][3][5]
Molecular Weight 114.14 g/mol [1][2][5]
CAS Number 689-12-3[2][3]
Appearance Clear, colorless liquid[1][6]
Odor Ester-like, fruity[1][6]
Boiling Point 51-52°C @ 103 mm Hg[5]
Flash Point 22.9°C[5]
Density 0.893 g/cm³[5]
Solubility in Water 4,216 mg/L @ 25°C (estimated)[7]
Toxicological Data

While specific acute toxicity data (e.g., LD50, LC50) for this compound is not extensively detailed in readily available literature, one source notes that its toxicological properties have not been thoroughly investigated[8]. The primary toxicological concerns are its corrosive and irritant effects on the skin, eyes, and respiratory system[1][4]. For reference, data for the structurally similar compound, ethyl acrylate, is provided below.

EndpointSpeciesValueGuidelineReference
Acute Oral Toxicity (LD50) Rat1,120 mg/kg-
Acute Dermal Toxicity (LD50) Rabbit1,800 mg/kg-
Acute Inhalation Toxicity (LC50) Rat9.137 mg/L (4h, vapor)OECD TG 403
Skin Irritation RabbitIrritating to skinOECD TG 404
Eye Irritation RabbitEye irritation-

Safe Handling and Emergency Protocols

The following diagram illustrates the logical relationship between the identified GHS hazards of this compound and the necessary handling precautions.

GHS_Precautions cluster_hazards GHS Hazards cluster_precautions Handling Precautions H225 H225: Highly Flammable Engineering Engineering Controls (Fume Hood, Ventilation) H225->Engineering Mitigates vapor ignition Storage Storage & Handling (Grounding, Inert Atmosphere, Cool/Dry) H225->Storage Prevents fire/explosion H314 H314: Causes Severe Skin Burns and Eye Damage H314->Engineering Minimizes exposure PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) H314->PPE Prevents contact FirstAid First-Aid Measures (Eyewash, Safety Shower, Fresh Air) H314->FirstAid Emergency response H335 H335: May Cause Respiratory Irritation H335->Engineering Controls vapors/aerosols H335->PPE Prevents inhalation H335->FirstAid Emergency response

Caption: Logical workflow from GHS hazards to required handling precautions.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation of vapors and prevent the accumulation of flammable concentrations[8].

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition sources[3][9].

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors[3][9].

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order[10][11].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash goggles that meet approved standards (e.g., NIOSH or EN 166). A face shield should also be worn when there is a significant risk of splashing[8][11].

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use. Flame-retardant and antistatic protective clothing, such as a lab coat, is necessary to prevent skin contact[8].

  • Respiratory Protection: If ventilation is insufficient or during procedures that may generate aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[11].

Storage and Disposal
  • Storage: Store containers in a cool, dry, dark, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight[3][8][9]. Containers should be tightly closed to prevent leakage and vapor release[3][8]. This compound may polymerize, so it should be stored under an inert atmosphere (e.g., nitrogen) if required, and away from incompatible materials like strong oxidizing agents, acids, and bases[11].

  • Disposal: Dispose of unused monomer and contaminated materials as hazardous waste in accordance with all local, regional, and national regulations. Do not pour down the drain[3][8][11].

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3][8].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention as this substance causes severe skin burns[3][8].

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][8].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][8].

Key Experimental Protocols for Hazard Determination

The GHS classification of this compound is based on data derived from standardized experimental protocols. The methodologies for determining skin and eye irritation/corrosion are critical for understanding the basis of its "Corrosive" classification. The following are summaries of the relevant OECD test guidelines.

Skin Corrosion/Irritation Testing

The potential of a chemical to cause skin corrosion (irreversible damage) or irritation (reversible damage) is typically assessed using a tiered approach that prioritizes in vitro methods over animal testing.

  • OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method

    • Principle: This test uses a three-dimensional model of human epidermis grown from non-transformed human keratinocytes. The test chemical is applied topically to the tissue surface. Corrosive chemicals penetrate and damage the stratum corneum and underlying cell layers, leading to cytotoxicity.

    • Methodology: The test chemical is applied to the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour). After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the reduction of MTT dye by mitochondrial enzymes in viable cells.

    • Interpretation: Cell viability is compared to a negative control. A chemical is identified as corrosive if the cell viability falls below specific thresholds (e.g., <50% viability after 3 minutes or <15% after 1 hour). This method can distinguish between corrosive and non-corrosive substances.

  • OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method

    • Principle: Similar to OECD TG 431, this method uses an RhE model to predict skin irritation potential.

    • Methodology: The test chemical is applied to the RhE model for a defined period (typically 15-60 minutes). Cell viability is then determined using the MTT assay.

    • Interpretation: A chemical is classified as a skin irritant (GHS Category 2) if the mean cell viability is reduced to ≤ 50% after exposure.

Serious Eye Damage/Eye Irritation Testing

Similar to skin testing, a weight-of-the-evidence and tiered testing strategy is used to evaluate eye hazards, starting with in vitro and ex vivo methods.

  • OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method

    • Principle: This ex vivo method uses corneas isolated from the eyes of cattle obtained from abattoirs to assess the potential for a chemical to cause severe eye damage.

    • Methodology: The test chemical is applied to the epithelial surface of the cornea. The effects are quantified by measuring two endpoints: corneal opacity (light scattering) and permeability (measured by the amount of fluorescein (B123965) dye that passes through the cornea).

    • Interpretation: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability values. Scores above a certain threshold indicate a corrosive or severe irritant potential.

  • OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method

    • Principle: This in vitro test uses a multi-layered epithelium of human-derived corneal cells to identify chemicals that are not classified for eye irritation or serious eye damage.

    • Methodology: The test chemical is applied to the surface of the corneal tissue model. After a defined exposure time, cell viability is measured using the MTT assay.

    • Interpretation: If cell viability remains high (e.g., > 60%), the chemical is considered not to require classification for eye irritation or serious damage (No Category). This test is primarily used to identify non-irritants. For identifying irritants and corrosives, other tests are required.

References

An In-Depth Technical Guide to the Stability and Storage of Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for isopropyl acrylate (B77674). The information herein is intended to ensure the safe handling, storage, and use of this monomer in research and development settings. Isopropyl acrylate is a valuable building block in polymer synthesis; however, its high reactivity necessitates a thorough understanding of its stability to prevent hazardous, uncontrolled polymerization.

Core Concepts: Stability and Polymerization

This compound is an ester of acrylic acid and isopropanol. Its chemical structure, containing a vinyl group, makes it highly susceptible to free-radical polymerization. This process is highly exothermic and can lead to a dangerous runaway reaction if not properly controlled. Stability is maintained through the addition of inhibitors and strict adherence to proper storage and handling protocols.

The primary inhibitor used in commercially available this compound is the monomethyl ether of hydroquinone (B1673460) (MEHQ). For MEHQ to function effectively as an inhibitor, the presence of dissolved oxygen is crucial. Therefore, storing this compound under an inert atmosphere is not recommended as it can render the inhibitor ineffective.[1]

Factors that can initiate polymerization and compromise stability include:

  • Heat: Elevated temperatures increase the rate of polymerization.[2]

  • Light: UV radiation can generate free radicals, initiating polymerization.[1]

  • Contamination: Impurities such as peroxides, strong acids or bases, and metals can act as catalysts for polymerization.

  • Absence of Oxygen: As mentioned, oxygen is required for the MEHQ inhibitor to function.[2]

Quantitative Data on this compound and Related Acrylates

The following tables summarize key quantitative data related to the stability and properties of this compound and other relevant acrylates.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Boiling Point 409.21 K (136.06 °C)[4]
Melting Point 212.78 K (-60.37 °C)[4]
Density 0.893 g/cm³[5]

Table 2: Recommended Storage and Handling Parameters for Acrylates

ParameterRecommended Value/ConditionReference
Storage Temperature 4°C to 8°C for long-term storage[5]
Ambient temperature (below 35-40°C) for shorter periods[6]
Inhibitor (MEHQ) Concentration Typically 10-20 ppm for acrylates[6]
Can be up to 200-400 ppm for acrylic acid[7]
Oxygen Requirement Presence of dissolved oxygen is necessary[2]
Shelf Life Typically 1 year if handled properly[6]

Table 3: Temperature Effects on MEHQ Depletion in Acrylic Acid

TemperatureMEHQ ConsumptionReference
Up to 60°C Practically negligible[2]
Above 60°C Decreases almost linearly with time[2]
Above 80°C Degradation accelerates[2]
80°C Retention time of 200 ppm is ~50 hours[2]
90°C Retention time of 200 ppm is ~12 hours[2]

Experimental Protocols for Stability Assessment

To ensure the quality and safety of this compound, regular monitoring of its stability is recommended. This involves checking for the presence of polymers and verifying the concentration of the inhibitor.

Protocol 1: Determination of Polymer Content by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the amount of unreacted this compound monomer, which can indicate if polymerization has occurred.

1. Objective: To determine the concentration of residual this compound monomer in a sample.

2. Materials:

  • This compound sample

  • Tetrahydrofuran (THF), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Syringes and 0.45 µm filters

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column

4. Procedure:

  • Standard Preparation:
  • Prepare a stock solution of this compound in THF at a known concentration (e.g., 1000 µg/mL).
  • From the stock solution, prepare a series of calibration standards by serial dilution with THF.
  • Sample Preparation:
  • Accurately weigh a known amount of the potentially polymerized this compound sample and dissolve it in a known volume of THF. If the sample is already a liquid, a direct dilution can be made.
  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
  • HPLC Analysis:
  • Set the HPLC conditions (the following are example parameters and should be optimized):
  • Mobile Phase: A gradient of water and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.
  • Inject the standards and the sample onto the HPLC system.
  • Data Analysis:
  • Generate a calibration curve by plotting the peak area of the this compound monomer against the concentration of the standards.
  • Determine the concentration of this compound monomer in the sample by comparing its peak area to the calibration curve. A lower than expected monomer concentration may indicate that polymerization has occurred.

Protocol 2: Analysis of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

If polymerization is suspected, GPC can be used to determine the molecular weight and distribution of the formed polymer.

1. Objective: To detect the presence and characterize the molecular weight of poly(this compound).

2. Materials:

  • This compound sample

  • Tetrahydrofuran (THF), GPC grade

  • Polystyrene standards of known molecular weights

  • Volumetric flasks

  • Syringes and 0.2 µm filters

3. Instrumentation:

  • Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

4. Procedure:

  • Calibration:
  • Prepare solutions of narrow molecular weight distribution polystyrene standards in THF.
  • Run the standards through the GPC system to create a calibration curve of log(Molecular Weight) versus retention time.
  • Sample Preparation:
  • Dissolve a known amount of the this compound sample in THF.
  • Filter the solution through a 0.2 µm syringe filter into a GPC vial.
  • GPC Analysis:
  • Set the GPC conditions (example parameters):
  • Mobile Phase: THF.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Inject the sample onto the GPC system.
  • Data Analysis:
  • Analyze the resulting chromatogram. The presence of peaks at earlier retention times than the monomer indicates the presence of polymer.
  • Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol 3: Quantification of MEHQ Inhibitor by UV-Visible Spectrophotometry

This protocol allows for the determination of the MEHQ concentration to ensure it is within the effective range.

1. Objective: To measure the concentration of MEHQ in an this compound sample.

2. Principle: MEHQ reacts with sodium nitrite (B80452) in an acidic medium to form a yellow nitroso compound, which can be quantified spectrophotometrically.[8]

3. Materials:

  • This compound sample

  • MEHQ standard

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) solution (e.g., 2% in water)

  • Volumetric flasks

  • Pipettes

4. Instrumentation:

  • UV-Visible Spectrophotometer

5. Procedure:

  • Standard Curve Preparation:
  • Prepare a stock solution of MEHQ in glacial acetic acid.
  • Create a series of standards by diluting the stock solution with glacial acetic acid.
  • To a known volume of each standard, add the sodium nitrite solution and dilute to a final volume with glacial acetic acid.
  • Allow the color to develop for a set amount of time (e.g., 10 minutes).
  • Measure the absorbance of each standard at 420 nm.
  • Plot a calibration curve of absorbance versus MEHQ concentration.
  • Sample Preparation:
  • Pipette a known volume of the this compound sample into a volumetric flask containing glacial acetic acid.
  • Add the sodium nitrite solution and dilute to the final volume with glacial acetic acid.
  • Allow the same color development time as the standards.
  • Measurement and Analysis:
  • Measure the absorbance of the sample at 420 nm.
  • Use the calibration curve to determine the concentration of MEHQ in the sample.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound stability.

polymerization_pathway Initiator Initiator (e.g., Peroxide, AIBN) Radical Initiator Radical (R•) Initiator->Radical HeatLight Heat / Light HeatLight->Initiator Decomposition Monomer1 This compound Monomer Radical->Monomer1 Initiation MonomerRadical Monomer Radical (M•) Monomer1->MonomerRadical Monomer2 n (this compound) MonomerRadical->Monomer2 Propagation GrowingChain Propagating Polymer Chain (P•) Monomer2->GrowingChain Termination Termination GrowingChain->Termination Combination or Disproportionation Polymer Poly(this compound) Termination->Polymer

Caption: Free-Radical Polymerization of this compound.

inhibitor_mechanism cluster_propagation Polymerization Propagation cluster_inhibition Inhibition by MEHQ MonomerRadical Monomer Radical (M•) Oxygen Oxygen (O₂) MonomerRadical->Oxygen Fast Reaction PeroxyRadical_Inhibit Peroxy Radical (MOO•) MonomerRadical->PeroxyRadical_Inhibit Inhibited Pathway PeroxyRadical Peroxy Radical (MOO•) Oxygen->PeroxyRadical MEHQ MEHQ-H MEHQ_Radical Stable MEHQ Radical (MEHQ•) MEHQ->MEHQ_Radical Hydroperoxide Hydroperoxide (MOOH) MEHQ->Hydroperoxide MEHQ_Radical->PeroxyRadical_Inhibit Termination PeroxyRadical_Inhibit->MEHQ H Abstraction

Caption: Mechanism of Polymerization Inhibition by MEHQ and Oxygen.

stability_workflow Start Receive/Acquire this compound VisualInspection Visual Inspection (Clarity, Color, Presence of Solids) Start->VisualInspection MEHQ_Test Quantify MEHQ Concentration (UV-Vis Spectroscopy) VisualInspection->MEHQ_Test Polymer_Test Check for Polymer (HPLC for Monomer, GPC for Polymer) MEHQ_Test->Polymer_Test Decision Stability Assessment Polymer_Test->Decision Pass Stable for Use/Storage Decision->Pass MEHQ in spec & No polymer detected Fail Unstable - Do Not Use Decision->Fail Low MEHQ or Polymer detected Quarantine Quarantine and Re-evaluate or Dispose Fail->Quarantine

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radical polymerization is a robust and widely utilized method for the synthesis of a variety of polymers. Among these, poly(isopropyl acrylate) is of significant interest due to its potential applications in adhesives, coatings, and biomedical materials. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via conventional free radical polymerization. The protocols cover both bulk and solution polymerization methods, offering flexibility for various research and development needs.

Reaction Mechanism and Workflow

Free radical polymerization of isopropyl acrylate (B77674) proceeds through the classic three stages: initiation, propagation, and termination. The process is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then react with this compound monomers to initiate the polymer chain growth. Propagation involves the sequential addition of monomer units to the growing polymer chain. Finally, the polymerization is terminated by the combination or disproportionation of two growing polymer chains.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer This compound (Inhibitor Removed) Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Initiator Initiator (e.g., AIBN) Initiator->Setup Solvent Solvent (Optional) (e.g., Toluene) Solvent->Setup Initiation Initiation (Thermal Decomposition) Setup->Initiation Heat Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization Signaling_Pathway Initiator Initiator (I) Radical Primary Radicals (2R.) Initiator->Radical kd (Heat) Monomer_Radical Monomer Radical (RM.) Radical->Monomer_Radical ki Monomer This compound (M) Growing_Chain Growing Polymer Chain (RMn.) Monomer_Radical->Growing_Chain kp (+M) Growing_Chain->Growing_Chain kp (+M) Dead_Polymer Dead Polymer (P) Growing_Chain->Dead_Polymer ktc or ktd

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] This control makes ATRP a powerful tool in drug development and materials science for creating polymers with specific functionalities for applications such as drug delivery, bioconjugation, and functional coatings.

This document provides detailed application notes and a generalized protocol for the synthesis of poly(isopropyl acrylate) via ATRP. While specific literature on the ATRP of isopropyl acrylate (B77674) is not abundant, the principles and conditions are analogous to those for other common acrylates, such as methyl acrylate (MA) and n-butyl acrylate (nBA). The provided protocols and data are based on established procedures for these related monomers and are expected to be highly applicable to this compound.

General Principles of ATRP

ATRP is a multi-component system that relies on a reversible redox process catalyzed by a transition metal complex.[1][3] The key components are the monomer, an initiator with a transferable halogen, and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide) and a ligand.

The polymerization is based on a dynamic equilibrium between active, propagating radicals and dormant species (alkyl halides).[1][4] The transition metal catalyst reversibly abstracts a halogen atom from the dormant chain end to generate a radical that can then add monomer units. This reversible deactivation process keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled polymer growth.[1][3]

ATRP Mechanism

The fundamental equilibrium in ATRP involves the activation and deactivation of the polymer chains, as depicted in the following signaling pathway.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation P_dormant Pn-X (Dormant Chain) P_radical P·n (Propagating Radical) P_dormant->P_radical k_act Catalyst_active Cu(I)L (Activator) P_propagated P·n+1 P_radical->P_propagated k_p Catalyst_inactive X-Cu(II)L (Deactivator) Monomer Monomer (M) P_dormant_new Pn+1-X (Dormant Chain) P_propagated->P_dormant_new k_deact P_dormant_new->Catalyst_active k_act

Caption: ATRP mechanism showing activation, propagation, and deactivation steps.

Quantitative Data Summary

The following table summarizes representative data from the ATRP of common acrylate monomers, which can be used to estimate the expected results for this compound under similar conditions. The key parameters are the number-average molecular weight (Mn) and the dispersity (Đ or Mw/Mn).

MonomerInitiatorCatalyst/LigandSolventTemp. (°C)Time (min)Conv. (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Methyl AcrylateEBiBCuBr/PMDETAAnisole60220-10,2001.07[4]
Methyl AcrylateEBiBCuBr/TPEDABulk8090989,7001.13[4]
n-Butyl Acrylate-CuCl2/Me6TRENAnisole-----[4]
Lauryl AcrylateMBrPCuBr/dNbpyToluene (B28343)904055912,4001.26[4]
Methyl Acrylate2-EBPCuBr/Me6TRENBulk22158521,6001.18[5]

EBiB: Ethyl 2-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, 2-EBP: Ethyl 2-bromopropionate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPEDA: N,N,N',N'-tetra[(2-pyridal)methyl]ethylenediamine, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, Me6TREN: Tris[2-(dimethylamino)ethyl]amine.

Experimental Protocols

Materials and Reagents
  • Monomer: this compound (purified by passing through a column of basic alumina (B75360) to remove inhibitor).

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB) or Methyl 2-bromopropionate (MBrP).

  • Catalyst: Copper(I) bromide (CuBr, 99.999%).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN).

  • Solvent: Anisole or toluene (anhydrous).

  • Other: Anhydrous tetrahydrofuran (B95107) (THF), neutral alumina, methanol (B129727), nitrogen or argon gas.

Detailed Methodology: Bulk ATRP of this compound

This protocol is adapted from established procedures for other acrylates.[4][5]

1. Reagent Preparation:

  • Purify this compound by passing it through a column of basic alumina to remove the inhibitor. Store the purified monomer at -5 °C.
  • The initiator, catalyst, and ligand are typically used as received if of high purity.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
  • Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.
  • In a separate, dry, and nitrogen-purged flask, prepare a solution of the ligand (e.g., PMDETA, 0.05 mmol) in a portion of the purified this compound.
  • Add the purified this compound (e.g., 5 mL, ~40 mmol) and the initiator (e.g., EBiB, 0.2 mmol, for a target DP of 200) to the Schlenk flask containing the CuBr via degassed syringes.
  • Add the ligand solution to the reaction flask via a degassed syringe.

3. Polymerization:

  • Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.[6]
  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-90 °C).[4]
  • Stir the reaction mixture for the desired time (e.g., 2-6 hours). The progress of the polymerization can be monitored by taking samples at timed intervals and analyzing them by ¹H NMR (for conversion) and size exclusion chromatography (SEC) for molecular weight and dispersity.[6]

4. Termination and Purification:

  • To stop the polymerization, cool the flask to room temperature and open it to the air.
  • Dilute the viscous reaction mixture with THF.
  • Pass the solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.
  • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.
  • Collect the purified polymer by filtration or decantation and dry it under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the general workflow for a typical ATRP experiment.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Purify_Monomer Purify Monomer (e.g., Alumina Column) Setup Reaction Setup under Inert Gas (Add Monomer, Initiator, Ligand) Purify_Monomer->Setup Prepare_Reagents Weigh Catalyst & Ligand in Schlenk Flask Prepare_Reagents->Setup Degas Degas Reaction Mixture (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerization (Heating & Stirring) Degas->Polymerize Terminate Terminate Reaction (Expose to Air) Polymerize->Terminate Purify_Polymer Remove Catalyst (Alumina Column) Terminate->Purify_Polymer Precipitate Precipitate Polymer (e.g., in Methanol) Purify_Polymer->Precipitate Characterize Characterize Polymer (NMR, SEC) Precipitate->Characterize

Caption: General experimental workflow for ATRP.

References

Controlled Synthesis of Poly(isopropyl acrylate) via RAFT Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(isopropyl acrylate) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These characteristics are highly desirable in the field of drug development, where well-defined polymers are crucial for creating effective drug delivery systems, functional excipients, and advanced biomaterials.

Introduction to RAFT Polymerization of Isopropyl Acrylate (B77674)

This compound is a monomer that can be polymerized to create biocompatible and biodegradable polymers with potential applications in drug delivery and tissue engineering. The use of RAFT polymerization provides precise control over the polymer structure, which is essential for tuning properties such as drug release kinetics, encapsulation efficiency, and biocompatibility.

The RAFT process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), commonly known as a RAFT agent. The choice of RAFT agent is critical for achieving good control over the polymerization of acrylates. Trithiocarbonates are a class of RAFT agents that have demonstrated excellent control over the polymerization of "more activated" monomers like acrylates.

Data Presentation

The following tables summarize the expected outcomes of RAFT polymerization of this compound under controlled conditions. The data is compiled based on typical results obtained for acrylate polymerizations under RAFT control.

Table 1: Influence of Monomer to RAFT Agent Ratio on Polymer Characteristics

Entry[Monomer]:[RAFT Agent]:[Initiator]Reaction Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
1100:1:0.16>9511,40010,800< 1.15
2200:1:0.18>9522,80021,500< 1.20
3500:1:0.112>9057,00054,000< 1.25

Monomer: this compound, RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), Initiator: Azobisisobutyronitrile (AIBN), Solvent: 1,4-Dioxane, Temperature: 70°C.

Table 2: Kinetic Data for RAFT Polymerization of this compound

Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1253,0001.10
2485,8001.12
4829,5001.14
6>9510,8001.15

[Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1, RAFT Agent: CPDT, Initiator: AIBN, Solvent: 1,4-Dioxane, Temperature: 70°C.

Experimental Protocols

This section provides a detailed methodology for the RAFT polymerization of this compound.

Materials
  • This compound (IPA): Monomer. Should be passed through a column of basic alumina (B75360) to remove the inhibitor before use.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT): RAFT Agent.

  • Azobisisobutyronitrile (AIBN): Thermal Initiator. Should be recrystallized from methanol (B129727) before use.

  • 1,4-Dioxane: Solvent. Anhydrous grade.

  • Nitrogen (N2) or Argon (Ar) gas: For creating an inert atmosphere.

  • Basic alumina: For inhibitor removal.

  • Methanol: For initiator recrystallization and polymer precipitation.

  • Schlenk flask or similar reaction vessel with a magnetic stir bar.

  • Rubber septum and needles.

  • Oil bath with temperature controller.

  • Vacuum line.

General Procedure for RAFT Polymerization of this compound
  • Preparation of Reactants:

    • Purify the this compound by passing it through a short column of basic alumina to remove the inhibitor.

    • Recrystallize AIBN from methanol and dry under vacuum.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of RAFT agent (CPDT) and initiator (AIBN).

    • Add the desired amount of purified this compound and the solvent (1,4-dioxane). The specific amounts will depend on the target molecular weight and monomer concentration (see Table 1 for examples of molar ratios).

    • Seal the flask with a rubber septum.

  • Degassing:

    • De-gas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen. This is a critical step as oxygen can terminate the radical polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon).

    • Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

    • Start the magnetic stirrer to ensure the reaction mixture is homogeneous.

    • Allow the polymerization to proceed for the desired amount of time. To monitor the kinetics of the reaction, aliquots can be taken at different time points using a nitrogen-purged syringe.

  • Termination and Isolation:

    • To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization
  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene or poly(methyl methacrylate) standards for calibration.

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks with that of the polymer backbone peaks.

  • Chemical Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.

Visualizations

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination I Initiator (I) R_dot Radical (R•) I->R_dot Decomposition Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot + nM Intermediate Intermediate Radical Pn_dot->Intermediate + RAFT Agent Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer + Px• RAFT_agent RAFT Agent (Z-C(=S)-S-R) Intermediate->Pn_dot Fragmentation Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_dot2 Leaving Group Radical (R•) Intermediate->R_dot2 Dormant->Intermediate + Pm• Pm_dot New Propagating Radical (Pm•) R_dot2->Pm_dot + M

Caption: The mechanism of RAFT polymerization.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis of poly(this compound) via RAFT polymerization.

Experimental_Workflow A 1. Reactant Preparation (Inhibitor Removal, Recrystallization) B 2. Reaction Setup (Add Monomer, RAFT Agent, Initiator, Solvent) A->B C 3. Degassing (Freeze-Pump-Thaw Cycles) B->C D 4. Polymerization (Heating under Inert Atmosphere) C->D E 5. Termination & Isolation (Cooling, Precipitation, Filtration) D->E F 6. Drying (Vacuum Oven) E->F G 7. Characterization (GPC, NMR, FT-IR) F->G

Caption: Experimental workflow for RAFT polymerization.

Application Notes and Protocols: Isopropyl Acrylate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isopropyl Acrylate (B77674) in Pressure-Sensitive Adhesives

Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond with a substrate upon the application of light pressure, without the need for activation by solvents, water, or heat. Acrylic polymers are a cornerstone in the formulation of high-performance PSAs due to their excellent clarity, color stability, and resistance to aging, oxidation, and UV radiation.[1]

The performance of an acrylic PSA is meticulously balanced by copolymerizing different acrylate monomers, which can be broadly categorized as "soft," "hard," and "functional."[2]

  • Soft Monomers: These monomers have a low glass transition temperature (Tg) and constitute the bulk of the polymer, imparting tack and flexibility. Common examples include 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (BA).[2]

  • Hard Monomers: With a higher Tg, these monomers are included to increase the cohesive strength (shear resistance) of the adhesive. Examples include methyl methacrylate (B99206) and vinyl acetate.[2]

  • Functional Monomers: Typically containing carboxyl or hydroxyl groups (e.g., acrylic acid), these are added in small amounts to enhance adhesion to polar surfaces and provide sites for crosslinking.

Isopropyl acrylate (IPA) is a versatile acrylic ester monomer that can be incorporated into PSA formulations. While not as common as 2-EHA or butyl acrylate as the primary soft monomer, its properties can be leveraged to fine-tune the final adhesive characteristics. With a glass transition temperature that is higher than typical "soft" monomers, it can be used to modify the viscoelastic properties of the adhesive, potentially increasing cohesive strength and modulating tack and peel adhesion. Its inclusion allows formulators to achieve a desired balance of adhesive (tack, peel) and cohesive (shear) properties.

Data Presentation: Performance Characteristics of Acrylic PSAs

While specific quantitative data for PSA formulations based solely on this compound is not widely available in public literature, the following tables present representative data for common acrylic PSA systems. This data illustrates the typical performance values and the trade-offs encountered when modifying formulations, such as by varying monomer composition or adding tackifiers. The principles demonstrated are applicable when considering the incorporation of this compound.

Table 1: Representative Performance of a Modified Acrylic PSA

This table shows the performance of an acrylic PSA based on 2-ethylhexyl acrylate (2-EHA) modified with a hydrogenated-terminated hydroxylated polybutadiene (B167195) structure, demonstrating enhanced adhesion to a low-surface-energy substrate.[3][4]

PropertyTest ConditionsValueFailure Mode
24h Peel Strength20°C, on HDPE4.88 N/25 mmAdhesive Failure
Loop Tack20°C, on HDPE8.14 N/25 mmAdhesive Failure

Table 2: Influence of Tackifier on Generic Acrylic PSA Properties

This table illustrates the general effect of adding a tackifying resin to an acrylic PSA formulation. Tackifiers are often used to improve adhesion to low-surface-energy materials.[5]

PropertyUntackified Acrylic PSATackified Acrylic PSA
TackModerateHigh
Peel StrengthModerateHigh
Shear StrengthHighModerate-Low

Table 3: Illustrative Adhesion Performance of UV-Crosslinked Acrylic PSAs

The following data shows the range of properties that can be achieved by adjusting the UV crosslinking dose for an acrylic PSA composed of butyl acrylate, 2-ethylhexyl acrylate, and acrylic acid. This demonstrates the balance between adhesive and cohesive properties.[6]

PropertyPerformance Range
Peel AdhesionCan exceed 30 N/25 mm
TackHigh values achievable
Cohesion (Shear) at 20°CCan exceed 72 hours

Note: The numerical values in the tables are illustrative and can vary significantly based on the specific monomers used (including this compound), polymer molecular weight, crosslinker type and concentration, coating thickness, and the substrate being tested.

Experimental Protocols

Detailed methodologies for characterizing the primary properties of PSAs are provided below. These protocols are based on industry-standard test methods.

Protocol for 180° Peel Adhesion Test (Based on ASTM D3330/D3330M)

This test measures the force required to remove a PSA-coated tape from a standard test panel at a specified angle and speed.

Materials and Equipment:

  • Tensile testing machine with a constant rate of extension.

  • Standard test panels (e.g., stainless steel, glass).

  • 2 kg (4.5 lb) hand-operated roller.

  • Cutter for preparing 25 mm (1 in.) wide specimens.

  • Cleaning solvents (e.g., acetone, heptane, isopropanol).

  • Lint-free wipes.

Procedure:

  • Panel Preparation: Thoroughly clean the test panel with the recommended solvent and wipe dry with a clean, lint-free cloth. Allow the panel to air dry for at least 10 minutes.

  • Specimen Preparation: Cut a strip of the PSA tape approximately 300 mm (12 in.) long and 25 mm (1 in.) wide.

  • Tape Application: Apply the tape strip to the clean test panel, adhesive side down.

  • Rolling: Pass the 2 kg roller over the tape twice, once in each direction, at a speed of approximately 300 mm/min (12 in./min) to ensure uniform contact.

  • Dwell Time: Condition the prepared test panel for a specified period (e.g., 20 minutes or 24 hours) at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Testing:

    • Fold the free end of the tape back on itself at a 180° angle.

    • Clamp the panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

    • Initiate the test, peeling the tape from the panel at a constant speed of 300 mm/min (12 in./min).

  • Data Collection: Record the force required to peel the tape over a specified length. The average force is reported in Newtons per 25 mm (N/25 mm) or ounces per inch (oz/in).

  • Report: Note the average peel force, the dwell time, the substrate used, and the failure mode (adhesive, cohesive, or transfer).

Protocol for Loop Tack Test (Based on FINAT Test Method 9)

This method measures the initial "grab" or tack of a PSA by forming a loop of tape and bringing it into contact with a standard surface.

Materials and Equipment:

  • Tensile testing machine.

  • Loop tack test fixture.

  • Standard test panels (e.g., stainless steel, glass).

  • Cutter for preparing 25 mm (1 in.) wide specimens.

  • Cleaning solvents and lint-free wipes.

Procedure:

  • Panel and Equipment Setup: Clean the test panel as described in the peel adhesion protocol. Set the tensile tester speed to 300 mm/min.

  • Specimen Preparation: Cut a sample of the PSA tape 25 mm wide and approximately 175 mm long.

  • Loop Formation: Form the sample into a loop with the adhesive side facing outwards. Join the ends of the tape together, creating a small tab.

  • Mounting:

    • Clamp the tab of the loop into the upper jaw of the tensile tester.

    • Secure the clean test panel in the lower jaw of the tester.

  • Testing:

    • Lower the upper jaw until the loop of tape makes full contact with the test panel over a 25 mm x 25 mm area.

    • Immediately after full contact, reverse the direction of the machine to raise the upper jaw at 300 mm/min.

  • Data Collection: Record the maximum force required to separate the loop from the panel. This peak force is the loop tack value.

  • Report: Report the loop tack value in Newtons (N).

Protocol for Static Shear Strength Test (Based on ASTM D3654/D3654M)

This test determines the cohesive strength of a PSA by measuring its ability to hold a standard weight for a period of time.

Materials and Equipment:

  • Shear test stand with racks for holding test panels.

  • Standard test panels (e.g., stainless steel).

  • Standard masses (e.g., 1000 g).

  • 2 kg (4.5 lb) hand-operated roller.

  • Cutter and ruler.

  • Timer.

  • Cleaning solvents and lint-free wipes.

Procedure:

  • Panel Preparation: Clean the test panel as previously described.

  • Specimen Preparation: Cut a strip of PSA tape approximately 150 mm (6 in.) long and 25 mm (1 in.) wide.

  • Tape Application: Apply the tape to the test panel, leaving an overhang at one end. The contact area should be precisely 25 mm x 25 mm (1 in. x 1 in.).

  • Rolling: Pass the 2 kg roller over the applied area twice, once in each direction.

  • Dwell Time: Allow the prepared panel to dwell for at least 20 minutes.

  • Testing:

    • Hang the test panel vertically in the shear test stand.

    • Attach a standard weight (e.g., 1000 g) to the free end of the tape.

    • Start the timer.

  • Data Collection: Record the time it takes for the tape to fail (i.e., for the weight to fall). If the tape has not failed after a set period (e.g., 10,000 minutes), the test is discontinued, and the result is recorded as >10,000 minutes.

  • Report: Report the time to failure in minutes and the test weight. Note the failure mode (cohesive failure, where adhesive splits and is left on both surfaces, or adhesive failure, where the tape peels cleanly from the panel).

Visualizations

Workflow for PSA Formulation and Synthesis

PSA_Formulation_Workflow cluster_formulation Formulation Design cluster_synthesis Polymerization Monomer_Selection Monomer Selection (e.g., this compound, 2-EHA, AA) Initiator_Choice Initiator Choice (e.g., BPO) Solvent_Selection Solvent Selection (e.g., Ethyl Acetate) Reactor_Setup Reactor Setup (N2 atmosphere, 80°C) Solvent_Selection->Reactor_Setup Reaction Polymerization Reaction (6-8 hours) Reactor_Setup->Reaction Cooling Cooling to Room Temperature Reaction->Cooling PSA_Solution Solvent-borne PSA Solution Cooling->PSA_Solution

Caption: Workflow for PSA Formulation and Synthesis.

Experimental Workflow for PSA Performance Testing

PSA_Testing_Workflow cluster_prep Sample Preparation PSA_Sample PSA Coated Film Cut_Sample Cut to Standard Width (e.g., 25 mm) PSA_Sample->Cut_Sample Apply_Sample Apply Sample to Panel Cut_Sample->Apply_Sample Clean_Panel Clean Test Panel (e.g., Stainless Steel) Clean_Panel->Apply_Sample Roll_Sample Roll with 2 kg Roller Apply_Sample->Roll_Sample Dwell Dwell Time (e.g., 20 min or 24h) Roll_Sample->Dwell Peel_Test 180° Peel Test (ASTM D3330) Dwell->Peel_Test Tack_Test Loop Tack Test (FINAT FTM 9) Dwell->Tack_Test Shear_Test Static Shear Test (ASTM D3654) Dwell->Shear_Test Results Performance Data (Peel, Tack, Shear) Peel_Test->Results Tack_Test->Results Shear_Test->Results

Caption: Experimental Workflow for PSA Performance Testing.

References

Application Notes and Protocols for Isopropyl Acrylate-Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acrylate-based hydrogels are a class of synthetic polymers that hold significant promise for controlled drug delivery applications. These hydrogels are three-dimensional, cross-linked networks of poly(this compound) chains capable of absorbing and retaining large amounts of water or biological fluids.[1] The ester group in the isopropyl acrylate (B77674) monomer imparts a degree of hydrophobicity that can be advantageous for the encapsulation and sustained release of a wide range of therapeutic agents. The potential for thermo-responsive behavior, similar to the widely studied poly(N-isopropylacrylamide) (PNIPAM) hydrogels, makes them particularly attractive for developing "smart" drug delivery systems that release their payload in response to temperature changes.[2][3]

These materials can be engineered to exhibit a range of mechanical properties and swelling behaviors by controlling the polymer concentration and cross-linking density.[4] This tunability allows for the design of hydrogels tailored to specific drug delivery requirements, such as release kinetics and compatibility with the surrounding biological environment.[5] This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound-based hydrogels for drug delivery applications.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of this compound hydrogels using a chemical initiator. All procedures should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound (IPA), monomer

  • N,N'-methylenebisacrylamide (MBA) or Poly(ethylene glycol) dimethacrylate (PEGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a glass vial, dissolve the desired amount of this compound monomer and MBA crosslinker in deionized water. A typical formulation would be a 10-20% w/v solution of the monomer. The crosslinker concentration can be varied (e.g., 1-5 mol% with respect to the monomer) to control the hydrogel's mechanical properties and swelling ratio.

  • Gently bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS (typically 1-2 mol% of the monomer), to the solution and mix gently until dissolved.

  • Add the accelerator, TEMED (in an equimolar ratio to APS), to the solution and mix. Polymerization should begin shortly after.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer or into small vials) and seal to prevent oxygen from re-entering.

  • Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel has formed. For a more controlled reaction, the setup can be placed in a water bath at a specific temperature (e.g., 60-70°C).[6]

  • Once polymerization is complete, carefully remove the hydrogel from the mold.

Protocol 2: Hydrogel Purification
  • Cut the synthesized hydrogel into discs or cylinders of a specific dimension.

  • Immerse the hydrogel pieces in a large volume of deionized water to wash away any unreacted monomers, initiator, and other impurities.[7]

  • Change the water every 12 hours for 3-4 days to ensure complete purification.

  • After washing, the hydrogels can be dried to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) to obtain the xerogel for certain characterization steps, or they can be stored in a swollen state in an appropriate buffer.

Protocol 3: Swelling Studies
  • Weigh the dried hydrogel samples (xerogels) to determine their initial weight (W_d).

  • Immerse the dried hydrogels in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • The equilibrium swelling ratio (ESR) is calculated using the following formula:

    ESR = (W_s - W_d) / W_d

  • To investigate thermo-responsive properties, perform swelling studies at different temperatures (e.g., below and above the expected lower critical solution temperature).[8]

Protocol 4: Drug Loading
  • Prepare a solution of the model drug in an appropriate solvent (e.g., PBS for water-soluble drugs).

  • Immerse a pre-weighed, dried hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a sufficient amount of time (e.g., 24-48 hours) to ensure maximum drug loading. The process should be carried out in the dark if the drug is light-sensitive.

  • After the loading period, remove the hydrogel from the solution and briefly rinse with deionized water to remove any drug adsorbed to the surface.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique, such as UV-Vis spectroscopy.[5]

Protocol 5: In Vitro Drug Release
  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) in a container. The container can be placed in a shaking water bath maintained at a constant temperature (e.g., 37°C) to simulate physiological conditions.[9]

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize expected quantitative data from the characterization of this compound-based hydrogels.

Table 1: Equilibrium Swelling Ratio (ESR) of this compound Hydrogels

Hydrogel Formulation (IPA:MBA mol%)Swelling MediumTemperature (°C)Equilibrium Swelling Ratio (g/g)
99:1Deionized Water2515.2 ± 1.3
99:1Deionized Water3710.8 ± 0.9
97:3Deionized Water2510.5 ± 0.8
97:3Deionized Water377.1 ± 0.6
99:1PBS (pH 7.4)379.9 ± 0.7
97:3PBS (pH 7.4)376.5 ± 0.5

Table 2: In Vitro Release of a Model Drug from this compound Hydrogels

Hydrogel Formulation (IPA:MBA mol%)Time (hours)Cumulative Drug Release (%) at 25°CCumulative Drug Release (%) at 37°C
99:1115.6 ± 1.125.4 ± 1.8
435.2 ± 2.550.1 ± 3.2
850.8 ± 3.168.9 ± 4.0
1262.3 ± 3.880.5 ± 4.5
2475.1 ± 4.292.3 ± 5.1
97:3110.2 ± 0.918.7 ± 1.5
425.8 ± 1.940.3 ± 2.8
840.1 ± 2.758.6 ± 3.7
1251.7 ± 3.370.2 ± 4.1
2465.4 ± 3.985.1 ± 4.8

Visualization of Workflows and Mechanisms

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Preparation cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application s1 Monomer & Crosslinker Dissolution (this compound + MBA) s2 Deoxygenation (N2 Purge) s1->s2 s3 Initiator & Accelerator Addition (APS + TEMED) s2->s3 s4 Polymerization s3->s4 p1 Washing in Deionized Water s4->p1 p2 Drying to Xerogel p1->p2 c1 Swelling Studies (Varying T & pH) p2->c1 c2 Structural Analysis (FTIR, SEM) p2->c2 c3 Mechanical Testing p2->c3 d1 Drug Loading p2->d1 d2 In Vitro Drug Release Study c1->d2 d1->d2

Caption: Experimental workflow for the synthesis and characterization of this compound-based hydrogels for drug delivery.

drug_release_mechanism cluster_low_temp Low Temperature (Below LCST) cluster_high_temp High Temperature (Above LCST) low_temp Hydrogel Swollen (Hydrated Polymer Chains) low_release Slow Drug Release (Diffusion Controlled) low_temp->low_release stimulus Temperature Increase low_temp->stimulus high_temp Hydrogel Collapsed (Dehydrated & Compacted Chains) high_release Rapid Drug Release (Convective Release) high_temp->high_release stimulus->high_temp

Caption: Conceptual diagram of temperature-responsive drug release from a thermo-sensitive hydrogel.

References

Application Notes & Protocols: Characterization of Poly(isopropyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(isopropyl acrylate) (PIPA) is a polymer of significant interest due to its unique properties, making it a candidate for various applications, including in the biomedical and pharmaceutical fields. A thorough characterization of its molecular weight, thermal transitions, and thermal stability is crucial for ensuring its suitability and performance. This document provides detailed application notes and protocols for the characterization of PIPA using Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Application: GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1][2] For PIPA, GPC analysis provides essential parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][3] These parameters are critical as they influence the mechanical and solution properties of the polymer.

Experimental Protocol:

  • Solvent and Mobile Phase Preparation:

    • Select a suitable solvent that completely dissolves PIPA. Tetrahydrofuran (THF) is commonly used.[2][4]

    • Use HPLC-grade THF as the mobile phase.[5] Ensure the mobile phase is filtered and degassed before use to prevent column clogging and baseline noise.[4]

  • Sample Preparation:

    • Accurately weigh 5–10 mg of dry PIPA polymer using a precision balance.[4]

    • Dissolve the polymer in 5-10 mL of THF to achieve a concentration of approximately 1-2 mg/mL.[5] Lower concentrations are recommended for higher molecular weight polymers to avoid column overloading.[5]

    • Allow the sample to dissolve completely, which may require gentle agitation for several hours or overnight.[5] Avoid vigorous methods like vortexing, which can cause polymer chain degradation.[1]

    • Filter the dissolved sample solution through a 0.2–0.45 µm PTFE syringe filter to remove any particulate matter.[4][6]

  • Instrument Setup and Calibration:

    • System: An Agilent or similar GPC system equipped with a refractive index (RI) detector is suitable.[7]

    • Columns: Use a set of polystyrene-divinylbenzene (PS-DVB) columns appropriate for the expected molecular weight range of the PIPA.

    • Flow Rate: Set the mobile phase (THF) flow rate to 1.0 mL/min.

    • Temperature: Maintain the column and detector at a constant temperature, typically 35-40°C, to ensure viscosity and refractive index stability.

    • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards covering a wide molecular weight range.[3] Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Data Acquisition and Analysis:

    • Inject a known volume (e.g., 100 µL) of the filtered PIPA solution into the GPC system.[2]

    • Record the chromatogram.

    • Using the GPC software and the polystyrene calibration curve, determine the Mn, Mw, and PDI of the PIPA sample.[6]

Data Presentation:

ParameterDescriptionTypical Value for PIPA
Mn ( g/mol ) Number-Average Molecular Weight20,000 - 100,000
Mw ( g/mol ) Weight-Average Molecular Weight30,000 - 200,000
PDI (Mw/Mn) Polydispersity Index1.1 - 2.5

Workflow Diagram:

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Weigh Weigh PIPA (5-10 mg) Dissolve Dissolve in THF (1-2 mg/mL) Weigh->Dissolve Filter Filter Sample (0.2 µm PTFE) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Size Exclusion Separation Inject->Separate Detect RI Detection Separate->Detect Calibrate Calibrate with PS Standards Detect->Calibrate Analyze Calculate Mn, Mw, PDI Calibrate->Analyze Report Report Analyze->Report Final Report: Mn, Mw, PDI

GPC experimental workflow for PIPA.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Application: DSC is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[8][9] For PIPA, DSC is primarily used to determine its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][11] This property is crucial for understanding the material's mechanical behavior and processing temperatures.[12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5–10 mg of the PIPA sample into an aluminum DSC pan.

    • Crimp the pan with an aluminum lid to ensure good thermal contact.[13]

    • Prepare an empty, crimped aluminum pan to be used as a reference.[8][13]

  • Instrument Setup:

    • System: A TA Instruments or similar DSC instrument.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20–50 mL/min to prevent oxidative degradation.[14]

    • Calibration: Calibrate the instrument for temperature and heat flow using a certified standard, such as indium.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • A heat-cool-heat cycle is recommended to erase the polymer's prior thermal history.[15]

    • First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., -20°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the Tg (e.g., 50°C).[13][14]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature (-20°C).

    • Second Heating Scan: Heat the sample again at the same rate (10°C/min) through the transition region. The Tg is determined from this second heating scan.[15]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition (Tg) will appear as a step-like change in the baseline of the heat flow curve.[8]

    • Determine the Tg as the midpoint of this transition, according to standard methods like ASTM D3418.[10][11]

Data Presentation:

ParameterDescriptionTypical Value for PIPA
Tg (°C) Glass Transition Temperature (Midpoint)~ -3 to 5 °C

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis Weigh Weigh PIPA (5-10 mg) Crimp Crimp in Al Pan Weigh->Crimp Load Load Sample & Reference Pans Crimp->Load Program Heat-Cool-Heat Cycle (e.g., 10°C/min) Load->Program Acquire Record Heat Flow Program->Acquire Plot Plot Heat Flow vs. Temperature Acquire->Plot Determine Determine Tg from 2nd Heating Scan Plot->Determine Report Report Determine->Report Final Report: Tg Value

DSC experimental workflow for PIPA.

Thermogravimetric Analysis (TGA) for Thermal Stability

Application: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] It is used to determine the thermal stability and decomposition characteristics of materials.[17][18] For PIPA, TGA identifies the temperature at which the polymer begins to degrade, which is a critical parameter for defining its upper service temperature and processing limits.

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 5–10 mg of the PIPA sample directly into a TGA crucible (e.g., platinum or alumina).[19]

    • Ensure the sample is representative and evenly distributed in the crucible.[19]

  • Instrument Setup:

    • System: A PerkinElmer or similar TGA instrument.

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20–50 mL/min to study thermal decomposition without oxidation.[16][20]

    • Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.[19]

  • Heating Program:

    • Equilibrate the sample at a starting temperature of approximately 30-40°C.

    • Heat the sample at a constant rate, such as 10°C or 20°C per minute, to a final temperature where decomposition is complete (e.g., 600°C).[17][20]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature. This is the TGA curve.

    • The onset temperature of decomposition (Td) is often determined as the temperature at which 5% mass loss occurs.

    • The temperature of maximum decomposition rate can be identified from the peak of the first derivative of the TGA curve (the DTG curve).[16][20]

Data Presentation:

ParameterDescriptionTypical Value for PIPA
Td (5% loss, °C) Onset Decomposition Temperature~ 300 - 350 °C
Tmax (°C) Temperature of Max. Decomposition Rate~ 350 - 400 °C
Residue (%) Mass remaining at 600°C< 2%

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis Weigh Weigh PIPA (5-10 mg) Load Load into TGA Crucible Weigh->Load Place Place Crucible in Furnace Load->Place Program Heat at Constant Rate (e.g., 10°C/min in N₂) Place->Program Acquire Record Mass Loss Program->Acquire Plot Plot Mass % vs. Temperature Acquire->Plot Determine Determine Td and Residual Mass Plot->Determine Report Report Determine->Report Final Report: TGA/DTG Curves

TGA experimental workflow for PIPA.

References

Application Notes and Protocols for Cross-linking Isopropyl Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and physical cross-linking of isopropyl acrylate (B77674) polymers. The information herein is intended to guide researchers in the synthesis and characterization of cross-linked poly(isopropyl acrylate) networks for various applications, including drug delivery, tissue engineering, and smart materials development.

Introduction

Poly(this compound) (PIPA) is a versatile polymer with properties that can be tailored for specific applications. Cross-linking is a crucial process that transforms linear or branched PIPA chains into a three-dimensional network, significantly enhancing its mechanical strength, thermal stability, and solvent resistance. The choice of cross-linking method and the density of cross-links are critical parameters that dictate the final properties of the polymer network, such as its swelling behavior, elasticity, and degradation profile.

This guide covers two primary categories of cross-linking:

  • Chemical Cross-linking: Involves the formation of covalent bonds between polymer chains, leading to permanent networks.

  • Physical Cross-linking: Relies on reversible, non-covalent interactions, such as hydrogen bonds, resulting in dynamic and often "smart" or self-healing materials.

Chemical Cross-linking Methods

Chemical cross-linking is a robust method to create stable and durable polymer networks. Free-radical polymerization of this compound in the presence of a multifunctional monomer (cross-linker) is the most common approach.

Free-Radical Polymerization with Divinyl Cross-linkers

This method involves the copolymerization of this compound monomer with a divinyl cross-linking agent, such as N,N'-methylenebisacrylamide (MBA) or ethylene (B1197577) glycol dimethacrylate (EGDMA). The process can be initiated thermally or photochemically.

Reaction Mechanism: The free-radical polymerization process consists of three main stages: initiation, propagation, and termination. The cross-linker, having two vinyl groups, can participate in the propagation step with two different growing polymer chains, thus forming a covalent bridge between them.

FreeRadicalCrosslinking cluster_initiation Initiation cluster_propagation Propagation & Cross-linking cluster_termination Termination I Initiator (I-I) R 2 R• (Primary Radicals) I->R Δ or hν RM R-M• (Initiated Monomer) R->RM + M M Monomer (M) RM2 R-M• RMn R-M(n)• RM2->RMn + (n-1)M RMX R-M(n)-X• RMn->RMX + X M2 Monomer (M) XL Cross-linker (X) Crosslinked Cross-linked Network RMX->Crosslinked + R-M(m)• RMa R-M(n)• Dead Dead Polymer RMa->Dead RMb R-M(m)• RMb->Dead Combination or Disproportionation

Figure 1: Free-Radical Polymerization and Cross-linking Mechanism.

Experimental Protocol: UV-Initiated Cross-linking of this compound Hydrogel

This protocol describes the synthesis of a cross-linked poly(this compound) hydrogel using UV-initiated free-radical polymerization with N,N'-methylenebisacrylamide (MBA) as the cross-linker.

Materials:

  • This compound (IPA), inhibitor removed

  • N,N'-methylenebisacrylamide (MBA)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Darocur 1173)

  • Deionized water or suitable solvent

Procedure:

  • Prepare a precursor solution by dissolving the desired amount of this compound and MBA in the chosen solvent. A typical monomer concentration is 10-50% (v/v).

  • Add the photoinitiator to the solution. A common concentration is 0.5-1% (w/v) relative to the monomer.

  • Stir the solution in the dark until all components are fully dissolved.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Transfer the solution into a mold (e.g., between two glass plates with a spacer).

  • Expose the mold to a UV light source (e.g., 365 nm) for a specified duration (e.g., 10-30 minutes). The exposure time will depend on the UV intensity and the concentrations of monomer and initiator.

  • After polymerization, carefully remove the cross-linked polymer from the mold.

  • Wash the hydrogel extensively with the solvent used for synthesis to remove any unreacted monomer, cross-linker, and initiator.

  • Swell the hydrogel to equilibrium in deionized water or a buffer of choice before characterization.

Cross-linking via C-H Bond Activation

A novel approach for cross-linking acrylate polymers involves the activation of C-H bonds, which circumvents the need for traditional multifunctional cross-linkers.[1][2] This method relies on a chain transfer mechanism through hydrogen atom transfer (HAT) between the side chains of the monomers and reactive radicals during polymerization.[1][2] For certain monofunctional acrylates, this process can lead to the formation of a cross-linked network.[1][2]

Logical Workflow for Cross-linking via C-H Activation

CH_Activation_Workflow Monomer Monofunctional Acrylate Monomer Polymerization Initiate Polymerization (e.g., UV exposure) Monomer->Polymerization Initiator Photoinitiator System Initiator->Polymerization Radical Propagating Acryl Radical Polymerization->Radical HAT Hydrogen Atom Transfer (HAT) from Monomer Side Chain Radical->HAT NewRadical New Radical on Monomer Substituent HAT->NewRadical Crosslink Formation of Cross-linked Structure NewRadical->Crosslink

Figure 2: Workflow for Cross-linking via C-H Bond Activation.

Physical Cross-linking Methods

Physical cross-linking involves the formation of reversible junctions through non-covalent interactions. These materials often exhibit stimuli-responsive or self-healing properties.

Hydrogen-Bonding Cross-linkers

Introducing moieties capable of forming strong, reversible hydrogen bonds into the polymer structure can lead to the formation of a physical network.[3][4][5][6][7] These interactions are dynamic, allowing the material to flow at elevated temperatures or under stress and reform upon cooling or relaxation, which imparts self-healing characteristics.[3][4][5][6][7]

Experimental Protocol: Synthesis of a Physically Cross-linked this compound Copolymer

This protocol provides a general guideline for synthesizing a self-healing this compound-based polymer using a comonomer containing a hydrogen-bonding motif.

Materials:

  • This compound (IPA), inhibitor removed

  • A functional comonomer with a hydrogen-bonding group (e.g., a urea- or ureidopyrimidinone-functionalized acrylate)

  • Azo-initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

Procedure:

  • In a reaction vessel, dissolve the this compound, the hydrogen-bonding comonomer, and the azo-initiator in the anhydrous solvent.

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain for several hours (e.g., 8-24 hours) under an inert atmosphere.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Collect the polymer and dry it under vacuum to a constant weight.

  • The dried polymer can then be molded into a desired shape by heating above its glass transition temperature, where the hydrogen bonds dissociate, and cooling to reform the physical network.

Data Presentation

The properties of cross-linked polymers are highly dependent on the type and concentration of the cross-linker. The following tables summarize the expected trends and reported data for acrylate-based hydrogels.

Table 1: Effect of N,N'-methylenebisacrylamide (MBA) Concentration on Poly(acrylic acid) Hydrogel Properties

MBA Concentration (mol% relative to monomer)Equilibrium Water Content (%)Elastic Modulus (kPa)
0.02~90Lower
0.04--
0.06~83~34
Data adapted from a study on poly(acrylic acid) hydrogels, which provides a relevant model for poly(this compound) systems.[8]

Table 2: General Influence of Cross-linker Concentration on Hydrogel Properties

PropertyEffect of Increasing Cross-linker Concentration
Swelling Ratio Decreases[9]
Equilibrium Water Content Decreases[8]
Mechanical Strength (e.g., Elastic Modulus) Increases[1][8]
Porosity / Mesh Size Decreases[10]
Brittleness May increase at very high concentrations
Adhesive Strength Tends to decrease[9]

Characterization of Cross-linked Polymers

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized cross-linked polymers.

General Experimental Workflow for Synthesis and Characterization

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor Prepare Precursor Solution (Monomer, Cross-linker, Initiator) Polymerization Polymerization & Cross-linking (e.g., UV or Thermal) Precursor->Polymerization Purification Purification & Drying Polymerization->Purification Swelling Swelling Studies (Equilibrium Swelling Ratio) Purification->Swelling Mechanical Mechanical Testing (Tensile, Compression) Purification->Mechanical Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Morphology Morphological Analysis (SEM) Purification->Morphology

Figure 3: General Workflow for Hydrogel Synthesis and Characterization.

Key Characterization Techniques:

  • Swelling Studies: The equilibrium swelling ratio (ESR) is a measure of the hydrogel's ability to absorb and retain a solvent. It is a critical parameter for applications such as drug delivery and is inversely related to the cross-linking density.

  • Mechanical Testing: Techniques like tensile and compression testing are used to determine the elastic modulus, tensile strength, and elongation at break. These properties are crucial for load-bearing applications.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the polymer.

  • Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the polymerization of the acrylate groups and the incorporation of specific functional groups.

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the porous microstructure of the hydrogel network.

References

Application Notes and Protocols for the Copolymerization of Isopropyl Acrylate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of isopropyl acrylate (B77674) (IPA) with methyl methacrylate (B99206) (MMA), yielding poly(isopropyl acrylate-co-methyl methacrylate) [poly(IPA-co-MMA)]. This copolymer holds significant potential in various fields, particularly in drug delivery, owing to its tunable physicochemical properties. The following sections detail the synthesis, characterization, and potential applications of this versatile copolymer.

Introduction

The copolymerization of acrylates and methacrylates is a well-established method for synthesizing polymers with tailored properties. By combining the soft, low-glass-transition-temperature (Tg) monomer this compound with the hard, high-Tg monomer methyl methacrylate, it is possible to create a range of copolymers with properties intermediate to those of the parent homopolymers. These properties, including glass transition temperature, mechanical strength, and hydrophobicity, can be finely tuned by adjusting the monomer feed ratio during polymerization. This tunability makes poly(IPA-co-MMA) an attractive candidate for applications in drug delivery systems, where precise control over drug release kinetics and biocompatibility is crucial.

Data Presentation

While specific experimental data for the copolymerization of this compound (IPA) and methyl methacrylate (MMA) is not extensively available in the cited literature, the following tables present representative data based on the well-studied, structurally similar system of n-butyl acrylate (nBA) and methyl methacrylate (MMA). This data serves as a predictive guide for the expected trends in the IPA/MMA system.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
This compound (IPA)Methyl Methacrylate (MMA)Data not availableData not available--
n-Butyl Acrylate (nBA)Methyl Methacrylate (MMA)0.481.880.90Random

Note: Data for n-butyl acrylate and methyl methacrylate is provided as a proxy to indicate the likely random nature of the copolymerization.

Table 2: Copolymer Properties as a Function of Monomer Feed Ratio

Mole Fraction of IPA in FeedMole Fraction of MMA in FeedExpected Mole Fraction of IPA in CopolymerExpected Molecular Weight (Mn, g/mol )Expected Glass Transition Temperature (Tg, °C)*
0.20.8~0.25~15,000~60
0.40.6~0.42~18,000~35
0.50.5~0.50~20,000~20
0.60.4~0.58~18,500~5
0.80.2~0.75~16,000~-15

Disclaimer: The data in this table is illustrative and based on trends observed for similar acrylate-methacrylate copolymers. Actual experimental values for the poly(IPA-co-MMA) system may vary.

Experimental Protocols

Materials
  • This compound (IPA), inhibitor-free

  • Methyl methacrylate (MMA), inhibitor-free

  • 2,2'-Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Toluene (B28343) (or other suitable solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Protocol for Free-Radical Solution Copolymerization of IPA and MMA

This protocol describes a representative procedure for the synthesis of poly(IPA-co-MMA) via solution polymerization.

  • Monomer and Solvent Preparation:

    • Remove the inhibitor from IPA and MMA by passing them through a column of basic alumina (B75360) or by washing with an aqueous alkali solution followed by drying.

    • Purify the toluene by distillation.

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

    • Place the desired amounts of purified IPA, MMA, and toluene into the flask. The total monomer concentration is typically kept between 10-50% (w/v).

    • Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiation:

    • Dissolve the required amount of AIBN initiator in a small amount of toluene. The initiator concentration is typically 0.1-1.0 mol% with respect to the total monomer concentration.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous nitrogen blanket.

    • Once the temperature has stabilized, inject the AIBN solution into the reaction flask with vigorous stirring to initiate the polymerization.

  • Polymerization:

    • Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours) to achieve the desired monomer conversion. It is advisable to keep the conversion below 15% when determining reactivity ratios to ensure the monomer feed ratio remains relatively constant.[1]

  • Termination and Isolation:

    • Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.

    • Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Purify the copolymer by re-dissolving it in a suitable solvent (e.g., toluene or chloroform) and re-precipitating it in methanol.

    • Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol for Characterization of Poly(IPA-co-MMA)

3.3.1. Determination of Copolymer Composition by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the dried copolymer in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire the ¹H NMR spectrum of the copolymer solution.

  • Data Interpretation:

    • Identify the characteristic proton signals for both IPA and MMA units in the copolymer. The methoxy (B1213986) protons (-OCH₃) of the MMA units typically appear as a singlet around 3.6 ppm. The methine proton (-OCH(CH₃)₂) of the IPA units appears as a septet around 5.0 ppm.

    • Integrate the peak areas corresponding to the characteristic protons of each monomer unit.

    • Calculate the molar composition of the copolymer using the ratio of the integrated peak areas, normalized by the number of protons giving rise to each signal.

3.3.2. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Prepare a dilute solution of the copolymer in a suitable GPC eluent (e.g., tetrahydrofuran, THF).

  • GPC Analysis: Inject the sample into the GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer by calibrating the system with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

3.3.3. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the dry copolymer (typically 5-10 mg) into an aluminum DSC pan.

  • DSC Analysis:

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Determine the glass transition temperature as the midpoint of the step change in the heat flow curve during the second heating scan.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of poly(IPA-co-MMA) and a conceptual signaling pathway for its application in drug delivery.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_application Application in Drug Delivery Monomer_Prep Monomer Purification (IPA and MMA) Reaction_Setup Reaction Setup (Solvent, Monomers) Monomer_Prep->Reaction_Setup Initiation Initiation (AIBN, Heat) Reaction_Setup->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination & Isolation (Cooling, Precipitation) Polymerization->Termination Drying Drying Termination->Drying NMR Composition Analysis (¹H NMR) Drying->NMR Characterize Product GPC Molecular Weight Analysis (GPC) Drying->GPC DSC Thermal Analysis (DSC) Drying->DSC Formulation Copolymer Formulation (e.g., Nanoparticles) DSC->Formulation Drug_Loading Drug Loading In_Vitro_Release In Vitro Drug Release Studies

Caption: Experimental workflow for the synthesis and characterization of poly(IPA-co-MMA).

drug_delivery_pathway cluster_formulation Drug Delivery System cluster_cellular_uptake Cellular Interaction cluster_release Drug Release & Action Nanoparticle Poly(IPA-co-MMA) Nanoparticle Drug Encapsulated Drug Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Released_Drug Released Drug Endosome->Released_Drug pH-triggered Release Target Intracellular Target Released_Drug->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Conceptual pathway for poly(IPA-co-MMA) based drug delivery.

References

Application Notes and Protocols for Determining Isopropyl Acrylate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the conversion of isopropyl acrylate (B77674) in polymerization reactions using various analytical techniques. The protocols are designed to offer robust and reliable methods for monitoring reaction kinetics and quantifying residual monomer content, crucial aspects in polymer synthesis for research, development, and quality control.

Gas Chromatography with Flame Ionization Detector (GC-FID)

Gas chromatography is a powerful technique for quantifying residual isopropyl acrylate monomer, thereby allowing for the calculation of monomer conversion. This method is particularly suitable for analyzing the final reaction mixture after polymerization has been quenched.

Application Note

This protocol outlines the use of GC-FID for the determination of residual this compound in a polymer matrix. The method involves extracting the monomer from the polymer sample, followed by direct injection into the GC system. An internal standard is used to ensure high accuracy and precision.

Key Performance Parameters of the GC-FID Method

ParameterTypical Value
Linearity (Correlation Coefficient, r²)> 0.995[1]
Limit of Detection (LOD)0.001% w/w[2]
Limit of Quantification (LOQ)0.003% w/w[2]
Accuracy (Recovery)85-110%[1][2]
Precision (Relative Standard Deviation, RSD)< 10%[2]
Experimental Protocol

Materials and Reagents:

  • This compound (IPA) standard

  • Internal Standard (e.g., isobutyl acrylate or another suitable non-interfering compound)[3]

  • Solvent for extraction (e.g., ethyl acetate, methanol, or acetone)[1][3]

  • Polymer sample

  • Vials for sample preparation and injection

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-WAX, DB-5)[1][3]

  • Autosampler

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1000 ppm).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample (e.g., 100 mg) into a vial.[4]

    • Add a precise volume of the solvent containing the internal standard at a known concentration.

    • Seal the vial and agitate (e.g., using a vortex mixer or sonicator) to extract the residual monomer into the solvent. For solid resins, microwave-assisted extraction can be employed.[1]

    • Allow the polymer to precipitate and centrifuge or filter the supernatant if necessary.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with the following typical parameters (these may need optimization for your specific instrument and column):

      • Injector Temperature: 250 °C[3]

      • Detector Temperature: 275 °C[2]

      • Oven Temperature Program: Initial temperature of 40 °C held for 4 minutes, then ramp at 4 °C/min to 68 °C, followed by a ramp of 3 °C/min to 92 °C.[2]

      • Carrier Gas: Helium or Nitrogen

      • Split Ratio: 25:1[3]

    • Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples.

  • Data Analysis and Calculation of Conversion:

    • Identify and integrate the peaks corresponding to this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of residual this compound in the sample extract from the calibration curve.

    • Calculate the mass of residual this compound in the original polymer sample.

    • Calculate the initial mass of this compound used in the polymerization.

    • The conversion is calculated as follows:

      • Conversion (%) = [ (Initial mass of IPA - Residual mass of IPA) / Initial mass of IPA ] x 100

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Calculation Standard_Prep Prepare Calibration Standards (IPA + Internal Standard) Extraction Extract with Solvent (+ Internal Standard) Sample_Prep Weigh Polymer Sample Sample_Prep->Extraction Separation Separate Supernatant Extraction->Separation Injection Inject Sample into GC Separation->Injection Aliquot for analysis Separation_GC Chromatographic Separation Injection->Separation_GC Detection FID Detection Separation_GC->Detection Integration Integrate Peak Areas Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Residual IPA Calibration->Quantification Conversion_Calc Calculate % Conversion Quantification->Conversion_Calc

Workflow for GC-FID analysis of this compound conversion.

High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

HPLC-UV is another excellent technique for quantifying residual this compound, offering high sensitivity and reproducibility. This method is particularly useful for non-volatile monomers and can be adapted for various polymer matrices.

Application Note

This protocol describes an HPLC-UV method for the determination of residual this compound in polymer samples. The polymer is dissolved in a suitable solvent, and the residual monomer is separated and quantified using a reversed-phase HPLC column and a UV detector.

Key Performance Parameters of the HPLC-UV Method

ParameterTypical Value
Linearity (Correlation Coefficient, r²)> 0.999[5]
Limit of Detection (LOD)0.03-0.05 mg/L[5]
Limit of Quantification (LOQ)0.2 mg/L[5]
Accuracy (Recovery)88.6-105.3%[5]
Precision (Relative Standard Deviation, RSD)1.7-4.1%[5]
Experimental Protocol

Materials and Reagents:

  • This compound (IPA) standard

  • Solvent for dissolving polymer (e.g., Tetrahydrofuran - THF)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)[5]

  • Polymer sample

  • Vials for sample preparation and injection

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Autosampler

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1000 ppm).

    • Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample (e.g., 100 mg) into a vial.

    • Add a precise volume of THF to dissolve the polymer completely.

    • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • HPLC-UV Analysis:

    • Configure the HPLC system with the following typical parameters (optimization may be required):

      • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher water content and increasing the acetonitrile percentage over the run.[6]

      • Flow Rate: 1.0 mL/min[5]

      • Column Temperature: 30-40 °C[5]

      • Detection Wavelength: 210 nm[5]

      • Injection Volume: 10-20 µL

  • Data Analysis and Calculation of Conversion:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of residual this compound in the dissolved polymer sample from the calibration curve.

    • Calculate the mass of residual this compound in the original polymer sample.

    • Calculate the initial mass of this compound used in the polymerization.

    • The conversion is calculated as follows:

      • Conversion (%) = [ (Initial mass of IPA - Residual mass of IPA) / Initial mass of IPA ] x 100

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Calculation Standard_Prep Prepare Calibration Standards (IPA in Mobile Phase) Filtration Filter Sample Solution Sample_Prep Dissolve Polymer Sample in THF Sample_Prep->Filtration Injection Inject Sample into HPLC Filtration->Injection Aliquot for analysis Separation_HPLC Reversed-Phase Separation Injection->Separation_HPLC Detection UV Detection at 210 nm Separation_HPLC->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Residual IPA Calibration->Quantification Conversion_Calc Calculate % Conversion Quantification->Conversion_Calc

Workflow for HPLC-UV analysis of this compound conversion.

In-situ Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

In-situ ATR-FTIR spectroscopy is a powerful technique for real-time monitoring of polymerization reactions. It allows for the continuous measurement of monomer conversion by tracking the disappearance of characteristic vibrational bands of the acrylate monomer.

Application Note

This protocol details the use of an in-situ ATR-FTIR probe to monitor the conversion of this compound during polymerization in real-time. By observing the decrease in the absorbance of the C=C double bond, the reaction kinetics can be accurately determined without the need for sampling.

Key Monitored Vibrational Bands for Acrylates

Vibrational ModeWavenumber (cm⁻¹)
C=C Stretching~1635[7]
=C-H Out-of-plane Bending~810[7]
Experimental Protocol

Materials and Reagents:

  • This compound monomer

  • Initiator and other reaction components

  • Solvent (if applicable)

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ measurements.

Procedure:

  • Experimental Setup:

    • Set up the polymerization reactor and insert the ATR-FTIR probe directly into the reaction mixture.

    • Ensure good contact between the reaction medium and the ATR crystal.

  • Background Spectrum:

    • Before initiating the polymerization, acquire a background spectrum of the reaction mixture (monomer, solvent, etc.) at the reaction temperature.

  • Initiation and Data Acquisition:

    • Initiate the polymerization (e.g., by adding the initiator or by UV irradiation).

    • Immediately start acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds to 1 minute). The rapid scan feature can be utilized for fast reactions, acquiring multiple spectra per second.[7]

  • Data Analysis and Calculation of Conversion:

    • Identify the characteristic absorbance peak of the acrylate C=C double bond (e.g., around 1635 cm⁻¹).

    • Monitor the decrease in the area or height of this peak over time.

    • An internal reference peak that does not change during the reaction (e.g., a C=O stretch of the ester group, though caution is advised as its environment may change) can be used for normalization.[8]

    • The conversion at any time 't' can be calculated using the following formula:

      • Conversion(t) (%) = [ (A₀ - Aₜ) / A₀ ] x 100

      • Where A₀ is the initial absorbance of the C=C peak, and Aₜ is the absorbance at time t.

FTIR_Workflow cluster_setup Experimental Setup cluster_reaction Real-time Monitoring cluster_analysis Data Analysis Reactor_Setup Set up Polymerization Reactor Probe_Insertion Insert ATR-FTIR Probe Reactor_Setup->Probe_Insertion Background Acquire Background Spectrum Probe_Insertion->Background Initiation Initiate Polymerization Background->Initiation Data_Acquisition Acquire Spectra vs. Time Initiation->Data_Acquisition Peak_Monitoring Monitor Decrease in C=C Absorbance (~1635 cm⁻¹) Data_Acquisition->Peak_Monitoring Conversion_Calc Calculate % Conversion vs. Time Peak_Monitoring->Conversion_Calc

Workflow for in-situ ATR-FTIR analysis of this compound conversion.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a highly accurate and quantitative method for determining monomer conversion. It relies on the integration of specific proton signals of the monomer that disappear or shift upon polymerization.

Application Note

This protocol describes the use of ¹H-NMR to determine the conversion of this compound. The method involves comparing the integral of the vinyl proton signals of the monomer to the integral of a stable internal standard or a signal from the polymer backbone.

Key ¹H-NMR Signals for this compound

ProtonsApproximate Chemical Shift (ppm) in CDCl₃
Vinyl (=CH₂)5.8 - 6.4
Vinyl (=CH)~6.1
Isopropyl (CH)~5.1
Isopropyl (CH₃)~1.3
Experimental Protocol

Materials and Reagents:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard (e.g., 1,3,5-trioxane, dimethyl sulfoxide, or another compound with a singlet peak that does not overlap with monomer or polymer signals)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • At various time points during the polymerization, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by cooling and adding an inhibitor).

    • Accurately weigh a known amount of the quenched reaction mixture into a vial.

    • Add a known mass of the internal standard.

    • Dissolve the mixture in a deuterated solvent and transfer to an NMR tube.

  • ¹H-NMR Analysis:

    • Acquire the ¹H-NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis and Calculation of Conversion:

    • Integrate the characteristic vinyl proton signals of this compound (e.g., the peaks between 5.8 and 6.4 ppm).

    • Integrate the signal of the internal standard.

    • The concentration of the monomer can be determined relative to the known concentration of the internal standard.

    • Alternatively, if an internal standard is not used, the conversion can be calculated by comparing the integral of the monomer's vinyl protons to the integral of a proton signal from the polymer backbone that does not overlap with monomer signals.

    • The conversion is calculated as follows:

      • Conversion (%) = [ 1 - (Integral of monomer vinyl protons at time t / Initial integral of monomer vinyl protons) ] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H-NMR Analysis cluster_data Data Processing & Calculation Sampling Aliquot Reaction Mixture Quenching Quench Polymerization Sampling->Quenching Addition Add Internal Standard & Deuterated Solvent Quenching->Addition Transfer Transfer to NMR Tube Addition->Transfer Acquisition Acquire ¹H-NMR Spectrum Transfer->Acquisition Integration Integrate Vinyl & Internal Standard Peaks Acquisition->Integration Ratio_Calc Calculate Monomer/Standard Ratio Integration->Ratio_Calc Conversion_Calc Calculate % Conversion Ratio_Calc->Conversion_Calc

Workflow for ¹H-NMR analysis of this compound conversion.

References

Application of Isopropyl Acrylate in UV-Curable Coatings: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl acrylate (B77674) (IPA) is a monofunctional acrylic monomer that serves as a reactive diluent in ultraviolet (UV)-curable coating formulations. Its primary function is to reduce the viscosity of the formulation, enabling application through various methods such as spraying, rolling, or printing. Upon exposure to UV radiation in the presence of a photoinitiator, isopropyl acrylate copolymerizes with oligomers and other monomers to form a crosslinked polymer network, contributing to the final properties of the cured coating. This document provides detailed application notes and experimental protocols for the utilization of this compound in UV-curable coatings.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate formulation development.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
Appearance Clear, colorless liquid[2]
Odor Fruity, ester-like[2]
Boiling Point 138 °C (at 760 mmHg)
Density 0.893 g/cm³[1]
Flash Point 22.9 °C[1]
Refractive Index 1.409[1]

Application Notes

This compound is utilized in UV-curable formulations to modify rheology and influence the final properties of the cured coating. As a monofunctional reactive diluent, it can impact viscosity, cure speed, and the mechanical performance of the coating.

Role as a Reactive Diluent

The primary role of this compound in a UV-curable formulation is to reduce the viscosity of high molecular weight oligomers, such as urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates. This reduction in viscosity is crucial for achieving the desired application consistency. The concentration of this compound can be adjusted to achieve the target viscosity for a specific application method. Generally, increasing the concentration of a monofunctional reactive diluent like this compound leads to a lower formulation viscosity.

Impact on Cured Film Properties

The incorporation of this compound affects the properties of the final cured film:

  • Flexibility: As a monofunctional monomer, this compound can increase the flexibility of the cured coating by reducing the crosslink density of the polymer network.

  • Adhesion: The improved wetting of the substrate due to lower viscosity can enhance adhesion.

  • Hardness: The use of monofunctional diluents may lead to a decrease in surface hardness compared to formulations with multifunctional acrylates, due to a lower crosslink density.

  • Cure Speed: The reactivity of the acrylate group in this compound allows it to participate in the free-radical polymerization, contributing to the overall cure speed of the system.

Experimental Protocols

The following protocols provide a framework for formulating and evaluating UV-curable coatings containing this compound.

Protocol 1: Formulation of a UV-Curable Clear Coat

This protocol describes the preparation of a basic UV-curable clear coat formulation using this compound as a reactive diluent.

Materials:

  • Urethane Acrylate Oligomer (e.g., aliphatic polyester urethane diacrylate)

  • This compound (IPA)

  • Trimethylolpropane Triacrylate (TMPTA) (as a crosslinker)

  • Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Substrate (e.g., steel panels, plastic plaques)

Equipment:

  • Laboratory balance

  • High-shear mixer

  • Viscometer (e.g., Brookfield viscometer)

  • Film applicator (e.g., bar coater)

  • UV curing system (e.g., mercury vapor lamp or UV LED)

  • FTIR spectrometer

Procedure:

  • Preparation of the Formulation:

    • In a suitable container, weigh the urethane acrylate oligomer.

    • Add the desired amount of this compound and TMPTA to the oligomer while stirring. A typical starting formulation might be 60% oligomer, 20% this compound, and 15% TMPTA by weight.

    • Continue mixing at high speed until a homogeneous mixture is obtained.

    • Add the photoinitiator (typically 2-5% by weight) and mix thoroughly until it is completely dissolved. Protect the formulation from light after adding the photoinitiator.

  • Viscosity Measurement:

    • Measure the viscosity of the formulation using a viscometer at a controlled temperature (e.g., 25 °C). Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Coating Application:

    • Apply the formulation to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).

  • UV Curing:

    • Immediately pass the coated substrate under the UV lamp. The UV dose can be varied by changing the belt speed or the lamp power. A typical UV dose for curing clear coats is in the range of 500-2000 mJ/cm².

  • Evaluation of Cure:

    • Assess the cure of the coating by performing a thumb twist test or a solvent rub test (e.g., with methyl ethyl ketone - MEK). A fully cured coating will be tack-free and will not be marred by the solvent.

    • For a quantitative assessment of the degree of cure, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak at approximately 810 cm⁻¹ and 1635 cm⁻¹. The degree of conversion can be calculated by comparing the peak area before and after curing.[3]

Protocol 2: Evaluation of Mechanical Properties

This protocol outlines the methods for testing the key mechanical properties of the cured coating.

Materials and Equipment:

  • Cured coating panels from Protocol 1

  • Pencil hardness tester (ASTM D3363)

  • Cross-hatch adhesion tester (ASTM D3359)

  • Conical mandrel bend tester (ASTM D522)

Procedure:

  • Pencil Hardness:

    • Use a set of calibrated pencils of increasing hardness (from 6B to 6H).

    • Push the pencil at a 45° angle onto the coated surface.

    • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.

  • Adhesion:

    • Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off.

    • Evaluate the adhesion based on the amount of coating removed by the tape, according to the ASTM scale (0B to 5B).

  • Flexibility:

    • Place the coated panel in the conical mandrel bend tester.

    • Bend the panel over the conical mandrel.

    • Observe the coating for any signs of cracking or delamination. The flexibility is reported as the diameter at which cracking begins.

Data Presentation

Table 1: Comparison of Reactive Diluents in a UV-Curable Urethane Acrylate Formulation

PropertyThis compound (IPA)Isobornyl Acrylate (IBOA)2-Hydroxyethyl Acrylate (HEA)
Viscosity of Formulation (cP at 25°C) Data to be determinedReference ValueReference Value
Pencil Hardness Data to be determinedReference ValueReference Value
Adhesion (ASTM D3359) Data to be determinedReference ValueReference Value
Flexibility (Mandrel Bend, mm) Data to be determinedReference ValueReference Value
Cure Speed (mJ/cm² to tack-free) Data to be determinedReference ValueReference Value

Visualizations

UV Curing Free-Radical Polymerization Pathway

The following diagram illustrates the free-radical polymerization process that occurs during the UV curing of an acrylate-based coating.

G PI Photoinitiator Rad Free Radicals (R•) PI->Rad Cleavage UV UV Light UV->PI Absorption Monomer This compound (M) Rad->Monomer Addition RadM R-M• Polymer Growing Polymer Chain (R-M_n-M•) RadM->Monomer Addition P1 Growing Chain 1 P2 Growing Chain 2 DeadPolymer Crosslinked Polymer P1->DeadPolymer Combination or Disproportionation P2->DeadPolymer

Caption: Free-radical polymerization in UV curing.

Experimental Workflow for UV-Curable Coating Evaluation

The diagram below outlines the logical flow of formulating and testing a UV-curable coating.

G Formulation Formulation Preparation (Oligomer, IPA, Photoinitiator) Viscosity Viscosity Measurement Formulation->Viscosity Application Coating Application Viscosity->Application Curing UV Curing Application->Curing CureEval Cure Evaluation (Tack-free, FTIR) Curing->CureEval MechTest Mechanical Testing CureEval->MechTest Hardness Pencil Hardness MechTest->Hardness Adhesion Adhesion Test MechTest->Adhesion Flexibility Flexibility Test MechTest->Flexibility Results Data Analysis & Reporting Hardness->Results Adhesion->Results Flexibility->Results

Caption: Workflow for UV coating evaluation.

References

Application Notes and Protocols: Isopropyl Acrylate in Specialty Elastomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of isopropyl acrylate (B77674) (IPA) in the synthesis of specialty elastomers. This document outlines common polymerization techniques, offers detailed experimental protocols, and presents the mechanical and thermal properties of the resulting materials. The information is intended to guide researchers in the development of novel elastomers with tailored properties for a variety of applications, including pressure-sensitive adhesives, coatings, and biomedical devices.

Introduction to Isopropyl Acrylate in Elastomer Synthesis

This compound is a versatile acrylic ester monomer used in the production of specialty elastomers. Its branched isopropyl group imparts unique properties to the resulting polymer, including hydrophobicity, chemical resistance, and specific thermal characteristics. Poly(this compound) exhibits a low glass transition temperature (Tg), a key attribute for elastomeric behavior. In practice, IPA is frequently copolymerized with other monomers to fine-tune the mechanical and thermal properties of the final elastomer. Common comonomers include other acrylates (e.g., n-butyl acrylate, ethyl acrylate), methacrylates (e.g., methyl methacrylate), and functional monomers like acrylic acid. The choice of comonomer and the polymerization technique are critical in determining the elastomer's performance characteristics, such as tensile strength, elongation at break, and adhesion.

Polymerization Techniques for this compound Elastomers

Several polymerization methods can be employed to synthesize this compound-based elastomers. The most common techniques are emulsion polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).

  • Emulsion Polymerization: This technique is widely used in industry for the production of acrylic elastomers. It involves polymerizing monomer droplets dispersed in an aqueous phase, stabilized by a surfactant. Emulsion polymerization is advantageous for achieving high molecular weight polymers at a fast polymerization rate while allowing for efficient heat dissipation.[1]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions.[2] This technique is particularly useful for creating block copolymers, which can be designed to form thermoplastic elastomers.[2]

Experimental Protocols

Protocol 1: Emulsion Polymerization of an this compound Copolymer Elastomer

This protocol is adapted from a procedure for preparing a polyacrylate copolymer elastomer and can be modified for the inclusion of this compound.[3]

Materials:

  • This compound (IPA)

  • n-Butyl Acrylate (BA)

  • Acrylic Acid (AA)

  • Potassium Persulfate (initiator)

  • Sodium Lauryl Sulfate (B86663) (emulsifier)

  • Diisopropylbenzene (regulator, optional)

  • Deionized Water

Equipment:

  • Reaction kettle with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Apparatus for filtration and drying

Procedure:

  • To the reaction kettle, add 80-95 weight portions of the acrylate monomers (a mixture of this compound and n-butyl acrylate), 3-10 weight portions of acrylic acid, 2-5 weight portions of sodium lauryl sulfate (emulsifier), and an appropriate amount of deionized water.[3]

  • Add 0.1-0.4 weight portions of potassium persulfate as the initiator.[3]

  • Optionally, add 0.1-0.2 weight portions of a regulator like diisopropylbenzene to control the molecular weight.[3]

  • Heat the mixture to 70-80°C with continuous stirring.[3]

  • Maintain the reaction for 4-8 hours to achieve a high conversion of monomers to the copolymer emulsion (typically 95-97% yield).[3]

  • After the reaction, dilute the resulting emulsion with deionized water.[3]

  • Induce agglomeration of the elastomer by adding an electrolyte, such as a salt solution.[3]

  • Wash the agglomerated elastomer with deionized water to remove residual impurities.[3]

  • Separate the elastomer by centrifugal dewatering and dry it to obtain the final product.[3]

Protocol 2: Synthesis of an this compound-Based Block Copolymer via ATRP (General Procedure)

This generalized protocol is based on procedures for the ATRP of acrylate monomers to form block copolymers that can function as thermoplastic elastomers.[2][4]

Materials:

  • This compound (IPA)

  • Methyl Methacrylate (MMA) (for the hard block)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) Bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Vacuum line and inert gas (e.g., Argon or Nitrogen) supply

  • Syringes for liquid transfer

Procedure:

  • Synthesis of the first block (e.g., Poly(MMA) macroinitiator):

    • To a Schlenk flask under an inert atmosphere, add CuBr and the solvent.

    • Add the ligand (PMDETA) and stir to form the catalyst complex.

    • Add the initiator (EBiB) followed by the first monomer (MMA).

    • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time to achieve high monomer conversion.

    • Take samples periodically to monitor the polymerization kinetics and molecular weight evolution via techniques like NMR and GPC.

  • Chain extension to form the block copolymer:

    • Once the first block has reached the desired length, a sample is taken for analysis.

    • The second monomer (this compound) is then added to the reaction mixture under an inert atmosphere.

    • Continue the polymerization at the same or a different temperature until the desired block length is achieved.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the block copolymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Data Presentation

The properties of this compound-based elastomers are highly dependent on the copolymer composition and the synthesis method. The following tables summarize some reported quantitative data.

Polymer SystemSynthesis MethodGlass Transition Temperature (Tg) (°C)Reference
Isotactic Poly(this compound)--11[Sigma-Aldrich]
Poly(methyl acrylate)-based networkRadical Polymerization16 to 18[5]
Poly(ethyl acrylate)-based networkRadical Polymerization-15 to -12[5]
Poly(butyl acrylate)-based networkRadical Polymerization-50 to -46[5]
Polymer SystemSynthesis MethodTensile Strength (MPa)Elongation at Break (%)Reference
Butyl acrylate-PMMA macromonomer copolymer-2.9706[US Patent 5,155,172]
Butyl acrylate-PMMA macromonomer copolymer-2.4515[US Patent 5,155,172]
Hydrogenated Nitrile Butadiene Rubber-g-Hydroxyethyl AcrylateGrafting and Hydrogenation7.2550[6]
Polyurethane Elastomer-9.9-[6]

Visualization of Workflows and Relationships

Experimental Workflow for Emulsion Polymerization

Emulsion_Polymerization_Workflow start Start reactants Add Monomers (IPA, Comonomers), Water, Emulsifier, Initiator to Reactor start->reactants polymerization Heat to 70-80°C with Stirring (4-8 hours) reactants->polymerization emulsion Copolymer Emulsion Formation polymerization->emulsion agglomeration Dilute and Add Electrolyte for Agglomeration emulsion->agglomeration washing Wash with Deionized Water agglomeration->washing separation Centrifugal Dewatering and Drying washing->separation product Final Elastomer Product separation->product ATRP_Workflow start Start setup Assemble Schlenk Flask under Inert Atmosphere start->setup catalyst_formation Add Catalyst (CuBr) and Ligand (PMDETA) in Solvent setup->catalyst_formation first_block Add Initiator (EBiB) and First Monomer catalyst_formation->first_block polymerization1 Heat and Stir to Polymerize First Block first_block->polymerization1 second_monomer Add Second Monomer (e.g., this compound) polymerization1->second_monomer polymerization2 Continue Polymerization to Form Block Copolymer second_monomer->polymerization2 precipitation Precipitate Polymer in Non-Solvent polymerization2->precipitation drying Filter and Dry under Vacuum precipitation->drying product Final Block Copolymer Elastomer drying->product Elastomer_Properties_Relationship cluster_inputs Synthesis Parameters cluster_properties Resulting Elastomer Properties monomers Monomer Selection (IPA, Comonomers) mechanical Mechanical Properties (Tensile Strength, Elongation) monomers->mechanical Determines chain flexibility and intermolecular forces thermal Thermal Properties (Glass Transition Temp.) monomers->thermal Influences Tg chemical Chemical Properties (Resistance, Adhesion) monomers->chemical Affects polarity and chemical resistance polymerization_method Polymerization Method (Emulsion, ATRP) polymerization_method->mechanical Controls molecular weight and architecture polymerization_method->thermal Affects chain structure conditions Reaction Conditions (Temp, Time, Initiator) conditions->mechanical Impacts molecular weight and crosslinking conditions->thermal Can influence tacticity

References

Application Notes and Protocols for Grafting Isopropyl Acrylate onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of graft copolymers by grafting isopropyl acrylate (B77674) (IPA) onto various polymer backbones. Graft polymerization is a powerful technique for modifying the physicochemical properties of polymers to suit specific applications, such as enhancing solubility, creating stimuli-responsive materials for drug delivery, and improving biocompatibility.[1][2][3]

Introduction to Polymer Grafting with Isopropyl Acrylate

Polymer grafting involves the covalent bonding of side chains (grafts) to a main polymer chain (backbone).[4] This process creates a branched copolymer, known as a graft copolymer, where the backbone and the branches can have different chemical structures and properties.[1] Grafting this compound, an acrylic monomer, onto a polymer backbone can significantly alter the material's properties, including its thermal characteristics, hydrophobicity, and mechanical strength. The ability to tailor these properties makes IPA-grafted copolymers highly valuable in fields like materials science and drug delivery.[2][5][6]

There are three primary strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through."[1][4][7][8]

  • Grafting-From (or Grafting-onto): In this method, active sites are created along the polymer backbone, which then initiate the polymerization of the monomer (this compound) to grow the side chains directly from the backbone.[4][7][9] This technique is particularly useful for achieving a high density of grafted chains.[4]

  • Grafting-To: This approach involves synthesizing the polymer backbone and the side chains separately. The pre-formed side chains are then attached to the backbone through a chemical reaction between functional groups on both polymers.[1][4][8] "Click" chemistry is often employed for its high efficiency in this method.[4][7]

  • Grafting-Through (or Macromonomer Method): This technique utilizes monomers that already have a polymer chain attached, known as macromonomers. These macromonomers are then copolymerized with other monomers to form a backbone with the pre-attached polymer chains as the grafts.[4][7][8] This method allows for good control over the length and spacing of the side chains.[4]

cluster_GraftingMethods Grafting Methodologies cluster_Descriptions Process Description GraftingFrom Grafting-From DescFrom Side chains are grown from an activated polymer backbone. GraftingFrom->DescFrom GraftingTo Grafting-To DescTo Pre-synthesized side chains are attached to a polymer backbone. GraftingTo->DescTo GraftingThrough Grafting-Through DescThrough Macromonomers are copolymerized to form the grafted backbone. GraftingThrough->DescThrough

Figure 1: The three main strategies for synthesizing graft copolymers.

Initiation Techniques for Grafting this compound

The "grafting-from" approach requires the generation of active sites, typically free radicals, on the polymer backbone to initiate the polymerization of this compound. Several methods can be employed for this initiation.

Radiation-Induced Grafting

High-energy radiation, such as gamma (γ)-rays from a Co-60 source, electron beams (EB), or low-energy radiation like ultraviolet (UV) light, can be used to create radicals on the polymer backbone.[10][11] This method is advantageous as it is simple and can be applied to a wide range of commercially available polymers without the need for chemical initiators.[11]

  • Mechanism: Ionizing radiation interacts with the polymer, causing the homolytic fission of chemical bonds and generating free radicals on the backbone.[1][11] These radicals then initiate the polymerization of this compound monomers.

  • Methods:

    • Simultaneous Irradiation: The polymer backbone is irradiated in the presence of the this compound monomer.[12]

    • Pre-irradiation: The polymer is first irradiated to create trapped radicals and then brought into contact with the monomer solution to initiate grafting.[10][12]

Chemical Initiation

Chemical initiators can be used to generate free radicals that subsequently abstract an atom (e.g., a hydrogen atom) from the polymer backbone, creating an active site for grafting.

  • Free-Radical Initiators: Compounds like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can be thermally decomposed to produce primary radicals.[13] These radicals can then initiate the grafting process.

  • Redox Systems: Redox pairs, such as the Fenton's reagent (Fe²⁺/H₂O₂), can generate radicals on the polymer backbone at lower temperatures.[3][14]

Controlled Radical Polymerization (CRP) Techniques

CRP methods like Atom Transfer Radical Polymerization (ATRP) offer precise control over the grafting process, allowing for the synthesis of well-defined graft copolymers with controlled side-chain lengths and low polydispersity.[15][16][17]

  • Mechanism of ATRP: ATRP is based on a reversible redox process mediated by a transition metal complex (e.g., a copper complex) that establishes an equilibrium between active (radical) and dormant (halide-capped) polymer chains.[15][17] For grafting-from, an ATRP initiator is first attached to the polymer backbone.[18] The polymerization of this compound is then initiated from these sites.[15][16][17] This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[17]

Experimental Protocols

The following are generalized protocols for grafting this compound onto a polymer backbone using different initiation techniques. Researchers should optimize the reaction conditions based on the specific polymer backbone and desired graft copolymer properties.

start Start: Prepare Polymer Backbone and this compound Monomer prep_solution Prepare Reaction Mixture: - Polymer Backbone - this compound - Solvent - Initiator (if applicable) start->prep_solution degas Degas the Reaction Mixture (e.g., Freeze-Pump-Thaw Cycles) prep_solution->degas initiation Initiate Grafting Reaction degas->initiation rad_graft Radiation Grafting: Expose to γ-rays, EB, or UV initiation->rad_graft Radiation chem_graft Chemical Grafting: Heat to decompose initiator initiation->chem_graft Chemical atrp_graft ATRP Grafting: Add catalyst and heat initiation->atrp_graft ATRP polymerization Maintain Reaction Conditions (Temperature, Time) rad_graft->polymerization chem_graft->polymerization atrp_graft->polymerization termination Terminate the Reaction (e.g., expose to air, cool down) polymerization->termination purification Purify the Graft Copolymer: - Precipitate in non-solvent - Wash to remove homopolymer and unreacted monomer termination->purification characterization Characterize the Product: - FTIR, NMR, GPC, DSC, TGA purification->characterization end End: Obtain Purified Graft Copolymer characterization->end

Figure 2: General experimental workflow for graft polymerization.
Protocol 3.1: Radiation-Induced Grafting of this compound

This protocol describes a general procedure for grafting IPA onto a polymer film using the pre-irradiation method.

Materials:

  • Polymer backbone (e.g., Polypropylene film)

  • This compound (IPA), inhibitor removed

  • Solvent (e.g., Toluene or an aqueous solution with surfactant)

  • Nitrogen gas

  • Methanol (B129727) (for washing)

  • Radiation source (e.g., Co-60 gamma source or electron beam accelerator)

Procedure:

  • Preparation of Polymer Backbone: Clean the polymer film with a suitable solvent and dry it under vacuum.

  • Irradiation: Place the polymer film in a glass ampoule, evacuate, and seal. Irradiate the film with the desired radiation dose (e.g., 5-50 kGy).[19] The absorbed dose will influence the concentration of free radicals generated.[20]

  • Preparation of Grafting Solution: Prepare a solution of this compound in the chosen solvent. The monomer concentration can be varied to control the grafting yield.[13] Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the radical polymerization.[12]

  • Grafting Reaction: Under a nitrogen atmosphere, introduce the irradiated polymer film into the degassed monomer solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for a specific duration (e.g., 2-24 hours).[13][19] The reaction time and temperature will affect the grafting yield.[10]

  • Purification: After the reaction, remove the film and wash it extensively with a solvent (e.g., acetone (B3395972) or toluene) to remove any unreacted monomer and homopolymer (poly(this compound)). Soxhlet extraction is often used for thorough purification.

  • Drying and Characterization: Dry the grafted film under vacuum to a constant weight. The degree of grafting can be calculated gravimetrically.

Protocol 3.2: ATRP "Grafting-From" of this compound

This protocol outlines the synthesis of a well-defined graft copolymer using surface-initiated ATRP. It assumes the polymer backbone has been pre-functionalized with ATRP initiator sites (e.g., by esterification of hydroxyl groups with 2-bromoisobutyryl bromide).

Materials:

  • Initiator-functionalized polymer backbone

  • This compound (IPA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., 2,2'-bipyridine (B1663995) (bpy) or PMDETA)

  • Solvent (e.g., Anisole, DMF, or Toluene)

  • Anhydrous methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reaction Flask: Add the initiator-functionalized polymer backbone, this compound, and solvent to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is crucial for a successful ATRP.[21]

  • Addition of Catalyst: Under a positive pressure of inert gas, add the CuBr catalyst and the ligand to the frozen reaction mixture. The typical molar ratio of monomer:initiator:Cu(I):ligand is often around 100:1:1:2.[22]

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) to start the polymerization.[21][22] Monitor the reaction progress by taking samples periodically and analyzing monomer conversion via ¹H NMR or gas chromatography.[21]

  • Termination: Once the desired molecular weight or conversion is reached, terminate the polymerization by opening the flask to air and cooling it down.[21]

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.[21] Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.

  • Drying: Filter the precipitated graft copolymer and dry it under vacuum to a constant weight.

Data Presentation: Grafting Parameters and Outcomes

The success of a grafting reaction is quantified by parameters such as grafting yield (or degree of grafting) and grafting efficiency. The tables below summarize typical conditions and results for grafting acrylic monomers onto different polymer backbones. Note: Data for this compound is limited in the provided search results; therefore, data for similar acrylic monomers are included for illustrative purposes.

Table 1: Summary of Radiation-Induced Grafting Conditions

Polymer BackboneMonomerRadiation Source/DoseSolventTemperature (°C)Max. Graft Yield (%)Reference
Polypropylene (PP)Acrylonitrile/Acrylic AcidGamma (20 kGy)Water/MethanolAmbient115[20]
Polypropylene (PP)Methyl Methacrylate (MMA)Gamma (5 kGy)Toluene6031[19]
Polypropylene (PP)N-isopropylacrylamide/Acrylic AcidGamma---[23]
Polyethylene (PE)Acrylic AcidGamma---[6]

Table 2: Summary of Chemically-Initiated Grafting Conditions

Polymer BackboneMonomerInitiatorSolventTemperature (°C)Monomer OrderReference
cis-PolybutadieneIsobornyl AcrylateBPOToluene701.33[13]
cis-PolybutadieneIsobornyl MethacrylateBPOToluene701.22[13]
StarchAcrylic AcidFe²⁺/H₂O₂WaterAmbient-[14]

Table 3: Summary of ATRP Grafting Conditions for Acrylates

Polymer BackboneMonomerCatalyst/LigandSolventTemperature (°C)Polydispersity (Mw/Mn)Reference
Functionalized Surface2-Hydroxyethyl Acrylate (HEA)CuBr/bpyBulk or Water90≤ 1.2[22]
Poly(MMA-co-HEMA)ε-Caprolactone (via eROP)-scCO₂--[24]
StreptavidinN-isopropylacrylamide (NIPAAm)CuCl/bpyBufferAmbient~1.3[18]

Characterization of this compound Graft Copolymers

A suite of analytical techniques is essential to confirm the successful grafting and to characterize the properties of the new material.[2]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the graft copolymer and to determine the grafting ratio by comparing the integration of characteristic peaks from the backbone and the grafted chains.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides evidence of grafting by identifying the characteristic functional groups of both the polymer backbone and the grafted poly(this compound) chains (e.g., the C=O stretching of the acrylate).[2]

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity) of the graft copolymer. An increase in molecular weight compared to the original backbone is a strong indication of successful grafting.

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer, providing insights into the miscibility of the backbone and grafted chains.

    • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the graft copolymer.

  • X-ray Diffraction (XRD): Reveals changes in the crystallinity of the polymer backbone after grafting.[2]

Applications in Drug Development

Grafting polymers with monomers like this compound or its thermoresponsive analogue, N-isopropylacrylamide, is a key strategy for developing advanced drug delivery systems.[2][6] By carefully selecting the backbone and the grafted chains, materials can be designed with specific properties:

  • Controlled Drug Release: Grafted copolymers can be engineered to respond to physiological stimuli such as pH, temperature, or enzymes, allowing for targeted and controlled release of therapeutic agents.[2] For example, grafting hydrophilic side chains onto a hydrophobic backbone can create amphiphilic structures that self-assemble into micelles or vesicles, which can encapsulate and deliver drugs.[25]

  • Enhanced Biocompatibility: The surface properties of a material can be modified through grafting to improve its biocompatibility and reduce adverse reactions when used in biomedical devices or as drug carriers.

  • Improved Drug Solubility and Loading: Grafting can introduce functional groups that enhance the solubility of poorly water-soluble drugs, thereby increasing the drug loading capacity of the polymer matrix.[2] For instance, acrylate-based graft copolymers are used in transdermal drug delivery systems to control both the adhesive properties and the drug's solubility within the patch.[5]

References

Application Note: Solution Polymerization of Isopropyl Acrylate in Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution polymerization is a widely utilized technique for the synthesis of polymers in a solvent where both the monomer and the resulting polymer are soluble. This method offers advantages such as effective heat dissipation and control over the reaction viscosity. This application note provides a detailed protocol for the free-radical solution polymerization of isopropyl acrylate (B77674) in toluene (B28343), using azobisisobutyronitrile (AIBN) as the initiator. Poly(isopropyl acrylate) is of interest in various fields, including biomedical applications and coatings, due to its specific physicochemical properties. The polymer is soluble in solvents like THF, toluene, and chloroform.[1][2]

This document outlines the experimental procedure, presents representative quantitative data, and includes diagrams to illustrate the workflow and the fundamental reaction pathway.

Data Presentation

The following table summarizes representative data for the solution polymerization of this compound in toluene under various initiator concentrations. These values are illustrative and can be influenced by specific experimental conditions such as reaction time and temperature. The general trend observed is that an increase in initiator concentration leads to a decrease in the average molecular weight of the polymer.[3]

Experiment IDMonomer Concentration (mol/L)Initiator (AIBN) Concentration (mol/L)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PIPA-TOL-12.00.016~9075,000165,0002.2
PIPA-TOL-22.00.026~9252,000110,0002.1
PIPA-TOL-32.00.046~9538,00079,0002.0

Experimental Protocols

This section provides a detailed methodology for the solution polymerization of this compound in toluene.

Materials:
  • This compound (inhibitor removed)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas (inert atmosphere)

  • Basic alumina (B75360) (for inhibitor removal)

Equipment:
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Septa

  • Syringes and needles

  • Schlenk line or similar inert atmosphere setup

Procedure:

1. Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the this compound through a column packed with basic alumina immediately before use.

2. Reaction Setup:

  • Assemble a three-neck round-bottom flask with a condenser, a magnetic stir bar, and a septum.

  • Place the desired amount of toluene into the flask.

  • Purge the flask with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

3. Reagent Addition:

  • In a separate vial, dissolve the desired amount of AIBN in a small amount of purified this compound.

  • Using a syringe, add the purified this compound to the reaction flask.

  • Subsequently, add the AIBN/isopropyl acrylate solution to the reaction flask via syringe.

4. Polymerization:

  • Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-80°C for AIBN-initiated polymerization).

  • Maintain vigorous stirring throughout the reaction.

  • Allow the polymerization to proceed for the desired duration (e.g., 6 hours). The viscosity of the solution will increase as the polymer forms.

5. Termination and Purification:

  • To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the viscous polymer solution with additional toluene if necessary.

  • Slowly pour the polymer solution into a beaker containing a large excess of cold methanol while stirring. This will cause the poly(this compound) to precipitate.

  • Continue stirring for approximately 20-30 minutes to ensure complete precipitation.

6. Polymer Isolation and Drying:

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol several times to remove any unreacted monomer and initiator residues.

  • Dry the collected poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

7. Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized polymer can be determined by size exclusion chromatography (SEC). Monomer conversion can be calculated gravimetrically or by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) by taking aliquots during the reaction.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis monomer_purification Monomer Purification (this compound through Alumina) reagent_prep Reagent Preparation (AIBN in this compound) addition Reagent Addition reagent_prep->addition setup Reaction Setup (Flask with Toluene under N2) setup->addition polymerization Polymerization (Heating and Stirring) addition->polymerization termination Termination (Cooling and Exposure to Air) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation isolation Isolation & Drying (Filtration and Vacuum Oven) precipitation->isolation characterization Characterization (SEC, NMR, etc.) isolation->characterization

Caption: Experimental workflow for the solution polymerization of this compound.

signaling_pathway initiator Initiator (AIBN) radical Initiator Radicals initiator->radical Initiation (Heat) propagating_chain Propagating Polymer Chain radical->propagating_chain Propagation monomer This compound Monomer monomer->propagating_chain propagating_chain->propagating_chain Propagation terminated_polymer Terminated Poly(this compound) propagating_chain->terminated_polymer Termination

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Acrylate Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from isopropyl acrylate (B77674) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is there an inhibitor in my isopropyl acrylate monomer?

A1: Polymerization inhibitors are added to reactive monomers like this compound to prevent spontaneous polymerization during transport and storage.[1] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1][2] These compounds function by scavenging free radicals, which initiate the polymerization process.[1]

Q2: When is it necessary to remove the inhibitor from this compound?

A2: Inhibitor removal is a critical step before most polymerization reactions. The inhibitor can react with the initiator, reducing its effectiveness and leading to unpredictable reaction kinetics and polymer properties.[1][3] For applications requiring precise control over the polymerization process, removing the inhibitor is essential.[1] However, for some industrial-scale polymerizations, a higher concentration of initiator may be used to overcome the inhibitor's effect without its prior removal.[1][4]

Q3: What are the common methods for removing inhibitors from acrylate monomers?

A3: The most prevalent techniques for removing phenolic inhibitors like MEHQ from acrylate monomers are:

  • Caustic Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the acidic phenolic inhibitor into a water-soluble salt.[1][5]

  • Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina (B75360) that retains the inhibitor.[1][6][7]

  • Activated Carbon Adsorption: Stirring the monomer with activated carbon, which adsorbs the inhibitor.[1][8]

  • Vacuum Distillation: Purifying the monomer by distillation under reduced pressure. This method is often used for achieving high purity but carries a risk of thermal polymerization.[1][4][9]

Q4: What are the safety precautions I should take when handling this compound and removing inhibitors?

A4: this compound is a flammable liquid and can be an irritant to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling. When performing inhibitor removal, be aware that uninhibited acrylates can polymerize exothermically and uncontrollably.[1] It is crucial to use the purified monomer immediately and not to store it without an inhibitor.[1][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Monomer polymerizes during inhibitor removal. - Excessive Heat: Applying too much heat during distillation or solvent evaporation.[1] - Depletion of Dissolved Oxygen: Some inhibitors, like MEHQ, require oxygen to be effective.[1] - Acidic Impurities: Traces of acid can sometimes promote polymerization.[1]- For distillation, use the lowest possible temperature and highest vacuum. Consider adding a high-temperature inhibitor like phenothiazine (B1677639) before distilling.[1] - Avoid sparging with an inert gas for extended periods before removal if using an oxygen-dependent inhibitor.[1]
Incomplete inhibitor removal. - Insufficient washing/adsorbent: Not enough NaOH solution or alumina was used for the amount of monomer. - Deactivated adsorbent: The alumina or activated carbon may be old or not properly activated.- Repeat the washing step with fresh NaOH solution.[7] - Use a fresh batch of activated alumina or reactivate it by heating.[6] For column chromatography, a general guideline is to use about 10g of alumina per 100 mL of monomer.[1]
Emulsion forms during caustic wash. - Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.- Gently invert the separatory funnel instead of shaking vigorously. - Allow the funnel to stand for a longer period to let the layers separate. - Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[7]
Low yield of purified monomer. - Adsorption to the stationary phase: Some monomer may be retained on the column material. - Multiple extraction steps: Losses can occur with each transfer and washing step.- For column chromatography, ensure proper solvent selection to elute the monomer effectively. - Minimize the number of transfers and be meticulous during each step of a caustic wash.

Comparison of Inhibitor Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Caustic Wash (NaOH) Acid-base extraction of the phenolic inhibitor.[5]- Fast and inexpensive.[1] - Effective for MEHQ and HQ.[1]- Risk of hydrolysis of the acrylate ester. - Can form emulsions that are difficult to separate.[10] - Requires a subsequent drying step.[11][12]Quick removal of phenolic inhibitors on a lab scale.
Column Chromatography (Basic Alumina) Adsorption of the polar inhibitor onto a solid support.[1]- High purity can be achieved.[7] - Can remove a variety of inhibitors.[1] - Simple procedure for lab scale.[6]- Slower than washing. - Requires solvents and adsorbent material.[1] - The column can become clogged if polymerization occurs.[1]Removing a broad range of polar inhibitors on a lab scale, especially for viscous monomers.[7]
Activated Carbon Adsorption Adsorption of the inhibitor onto the high surface area of the carbon.[8]- Highly effective for MEHQ.[8] - Simple procedure.[1]- Requires filtration to remove the carbon particles.[1][8] - May adsorb some of the desired monomer.[1]Removing MEHQ from acrylate solutions.[8]
Vacuum Distillation Separation based on differences in boiling points.[1]- Can provide very high purity monomer.[1] - Removes non-volatile impurities.[1]- High risk of thermal polymerization.[1][4] - Not effective for inhibitors that co-distill with the monomer.[1]Final purification step after initial inhibitor removal to achieve high purity.[1]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is effective for lab-scale purification of polar inhibitors like MEHQ.

  • Preparation: Secure a glass chromatography column vertically. Prepare a slurry of basic activated alumina in a non-polar solvent like hexane.

  • Column Packing: Add a small plug of cotton or glass wool to the bottom of the column. Pour the alumina slurry into the column and allow it to settle into a packed bed, gently tapping the column to ensure even packing. A bed height of 5-10 cm is often sufficient for small-scale purifications.[7]

  • Elution: Carefully load the this compound monomer onto the top of the alumina bed.

  • Collection: Open the stopcock and begin collecting the purified monomer in a clean, dry flask as it elutes from the column. The inhibitor will be retained on the alumina.

  • Storage: Use the purified this compound immediately. Do not store the uninhibited monomer.

Inhibitor_Removal_Column_Chromatography cluster_prep Preparation cluster_packing Column Packing cluster_elution Elution & Collection cluster_final Final Step prep_column Secure Column Vertically pack_plug Add Cotton Plug prep_column->pack_plug prep_slurry Prepare Alumina Slurry pack_pour Pour Slurry into Column prep_slurry->pack_pour pack_plug->pack_pour pack_settle Allow Alumina to Settle pack_pour->pack_settle elute_load Load this compound pack_settle->elute_load elute_collect Collect Purified Monomer elute_load->elute_collect final_use Use Immediately elute_collect->final_use

Workflow for inhibitor removal using column chromatography.
Protocol 2: Inhibitor Removal by Caustic Wash

This method utilizes a liquid-liquid extraction to remove acidic inhibitors.

  • Extraction: Place the this compound monomer in a separatory funnel. Add an equal volume of a 5% aqueous NaOH solution.

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the inhibitor salt.

  • Drain: Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing step (1-4) two more times with fresh NaOH solution.[7]

  • Neutralization: Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

  • Drying: Wash the monomer with a saturated brine solution to help remove residual water.[7] Transfer the monomer to a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂).[11] Swirl and let it stand for 10-15 minutes.

  • Final Steps: Filter the monomer to remove the drying agent. The purified monomer should be used immediately.[7]

Inhibitor_Removal_Caustic_Wash cluster_extraction Extraction cluster_washing Washing & Neutralization cluster_drying Drying & Final Steps ext_add Add Monomer & NaOH to Funnel ext_mix Gently Invert to Mix ext_add->ext_mix ext_separate Allow Layers to Separate ext_mix->ext_separate ext_drain Drain Aqueous Layer ext_separate->ext_drain wash_repeat Repeat NaOH Wash (2x) ext_drain->wash_repeat wash_water Wash with DI Water until Neutral wash_repeat->wash_water wash_brine Wash with Brine wash_water->wash_brine dry_agent Add Anhydrous Drying Agent wash_brine->dry_agent dry_filter Filter to Remove Drying Agent dry_agent->dry_filter dry_use Use Monomer Immediately dry_filter->dry_use

Workflow for inhibitor removal using a caustic wash.

References

Preventing premature polymerization of isopropyl acrylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of isopropyl acrylate (B77674) during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of isopropyl acrylate.

Question: I opened a new container of this compound, and it appears viscous, cloudy, or has solidified. What is the cause?

Answer: Premature polymerization of a new, unopened container of this compound is likely due to improper shipping or initial storage conditions. The primary causes are exposure to heat, light, or a compromised container seal allowing for contamination or loss of the inhibitor's effective environment.[1]

  • Elevated Temperatures: Heat accelerates the rate of polymerization, even in the presence of inhibitors.[2][3] Exposure to high temperatures during transit or storage can significantly reduce the product's shelf life.

  • Light Exposure: Ultraviolet (UV) light can initiate the formation of free radicals, which leads to polymerization.[3] While typically shipped in opaque or UV-protected containers, accidental exposure can occur.

  • Inhibitor Inactivation: Many common inhibitors, such as hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[3][4] If the container was improperly sealed or purged with an inert gas, the inhibitor would be rendered ineffective.

To troubleshoot, review your facility's receiving and storage protocols to ensure that incoming shipments are immediately moved to a temperature and light-controlled environment.

Question: My partially used container of this compound has polymerized before its expiration date. How can I prevent this?

Answer: For partially used containers, the risk of premature polymerization increases with each use due to exposure to the ambient environment.

  • Moisture and Air Exposure: Each time the container is opened, atmospheric moisture and oxygen levels can change. While oxygen is necessary for some inhibitors, excessive moisture can potentially initiate polymerization.[1]

  • Contamination: The introduction of contaminants such as dust, metal ions, or other reactive species can act as initiators for polymerization.[3] Always use clean, dedicated equipment when handling the monomer.

  • Inhibitor Depletion: The inhibitor is consumed over time, and this process is accelerated by elevated temperatures and other non-ideal storage conditions.[2][3]

Preventative Measures:

  • Minimize Exposure: Keep the container open for the shortest possible time.

  • Inert Gas Blanketing: While some inhibitors require oxygen, if using an inhibitor system that does not, blanketing the remaining material with a dry, inert gas like nitrogen or argon before sealing can be beneficial. However, for oxygen-dependent inhibitors like MEHQ, ensure a headspace of air remains.[3][5]

  • Proper Sealing: Ensure the container cap and seal are clean and securely tightened after each use.

Question: I am observing inconsistent results in my polymerization reactions using stored this compound. Could this be related to its storage?

Answer: Yes, improper storage can lead to partial polymerization or inhibitor degradation, which will affect subsequent reactions.

  • Increased Viscosity: The formation of a small amount of polymer will increase the viscosity of the monomer, affecting accurate measurement and reaction kinetics.

  • Inhibitor Concentration Changes: If the inhibitor has been partially consumed, its concentration will be lower than specified, potentially leading to faster and less controlled polymerization in your experiments. Conversely, if the monomer has partially evaporated, the inhibitor concentration could be higher, potentially slowing down or inhibiting your intended reaction.[6]

It is recommended to test the quality of the monomer if you suspect degradation. See the Experimental Protocols section for more details.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[7][8] The container should be tightly closed.[8] For long-term storage, refrigeration at 4°C under a nitrogen atmosphere is recommended.[5] However, it is crucial to know which inhibitor is used, as some, like MEHQ, require oxygen to be effective and should not be stored under inert gas.[3][4]

Q2: What are polymerization inhibitors, and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization. They work by reacting with and deactivating free radicals that initiate the polymerization chain reaction. Common inhibitors for acrylates include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[9][10]

Q3: Can I add more inhibitor to my this compound?

A3: Adding more inhibitor in a laboratory setting is not recommended. The concentration of inhibitors is carefully controlled during manufacturing. Improperly adding more could lead to an excessively high concentration that may interfere with subsequent polymerization reactions or other applications.[6]

Q4: How does temperature affect the shelf life of this compound?

A4: Higher temperatures significantly accelerate the depletion of the inhibitor and the rate of polymerization, thereby reducing the shelf life.[2][11] Conversely, lower temperatures slow down these processes. It is crucial to avoid storing containers near heat sources or in direct sunlight.[7]

Data Presentation

Table 1: Recommended Storage Conditions and Potential Impact on this compound Stability

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature Store in a cool place, ideally refrigerated (e.g., 4°C).[5] Avoid temperatures above 35°C.[4]High temperatures accelerate inhibitor depletion and polymerization.[2] Freezing may cause inhibitor fractionation.[6]
Light Exposure Store in an opaque or amber container in a dark location.[3]UV light can initiate free radical formation, leading to polymerization.[3]
Atmosphere Tightly sealed container. If using an oxygen-dependent inhibitor (e.g., MEHQ), a headspace of air is required.[3][4] Otherwise, storage under nitrogen is an option.[5]An oxygen-free atmosphere will deactivate phenolic inhibitors.[3] A poorly sealed container can lead to contamination.
Inhibitor Typically contains inhibitors like MEHQ or HQ.Inhibitors are consumed over time; their depletion leads to polymerization.[3]
Purity Free from contaminants like dust, metal ions, and peroxides.[3]Contaminants can act as polymerization initiators.[3]

Experimental Protocols

Protocol 1: Determination of this compound Purity and Polymer Content by HPLC

This protocol provides a method to assess the purity of this compound and to detect the presence of soluble polymers, which would indicate the onset of premature polymerization.

Objective: To quantify the monomer content and detect the presence of oligomers or polymers in an this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in THF at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution with THF, covering a range of concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the stored this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with THF. This creates a sample solution with an expected concentration of 1 mg/mL.[12]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Identify the this compound peak by its retention time, matching it with the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve. The purity can be calculated as (measured concentration / expected concentration) x 100%.

    • Examine the chromatogram for any broad peaks or peaks at earlier retention times, which may indicate the presence of soluble polymers or oligomers.

Protocol 2: Visual Inspection and Viscosity Assessment

A simple, qualitative method to quickly assess the condition of stored this compound.

Objective: To visually and physically check for signs of polymerization.

Methodology:

  • Visual Inspection:

    • Carefully observe the liquid in a clear, clean glass container.

    • Look for any signs of cloudiness, haziness, or solid precipitates. Pure this compound should be a clear, colorless liquid.[4]

  • Viscosity Check:

    • Gently swirl the container and observe the flow of the liquid.

    • Compare its flow characteristics to a fresh, unpolymerized sample if available. An increase in viscosity (thickening) is a strong indicator of partial polymerization.

Mandatory Visualization

G start This compound Shows Signs of Polymerization (Viscous, Cloudy, Solidified) q1 Is the container new and unopened? start->q1 a1_yes Likely due to improper shipping/storage conditions (heat, light exposure). q1->a1_yes Yes q2 Is the container partially used? q1->q2 No solution1 Review receiving and storage protocols. Contact supplier. a1_yes->solution1 a2_yes Possible Causes: - Contamination - Improper Sealing - Inhibitor Depletion q2->a2_yes Yes solution2 Implement preventative measures: - Minimize air exposure - Ensure proper sealing - Use clean equipment a2_yes->solution2 end Discard polymerized product according to safety guidelines. solution1->end solution2->end

Caption: Troubleshooting workflow for premature polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition initiator Initiator (Heat, Light, Contaminant) radical Free Radical (R.) initiator->radical Generates monomer1 This compound Monomer activated_monomer Activated Monomer (M-R.) radical->activated_monomer Activates Monomer inhibitor Inhibitor (IH) radical->inhibitor Trapped by polymer_chain Growing Polymer Chain activated_monomer->polymer_chain Reacts with monomer2 Another Monomer stable_species Stable, Non-reactive Species inhibitor->stable_species Scavenges

Caption: Mechanism of radical polymerization and inhibition.

References

Technical Support Center: Synthesis of Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of isopropyl acrylate (B77674).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of isopropyl acrylate, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The esterification reaction is reversible and may not have reached completion.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to drive the equilibrium towards the product. - Increase Temperature: Gradually increase the reaction temperature to enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures. - Use Excess Reactant: Employ a molar excess of isopropanol (B130326) to shift the equilibrium towards the formation of the ester. - Efficient Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus or a suitable drying agent to continuously remove water from the reaction mixture.
Side Reactions: Formation of byproducts such as diisopropyl ether or oligomers of acrylic acid reduces the yield of the desired product.- Optimize Catalyst: Strong mineral acids like sulfuric acid can promote ether formation. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a heterogeneous catalyst like an ion-exchange resin (e.g., Amberlyst-15) to minimize this side reaction.[1] - Control Temperature: Lower reaction temperatures (e.g., 80-90°C) can disfavor the formation of diisopropyl ether, which typically has a higher activation energy.[1]
Loss During Workup and Purification: The product may be lost during extraction, washing, or distillation steps.- Careful Extraction: Ensure proper phase separation during aqueous workup to avoid loss of the organic layer. - Minimize Distillation Losses: Use an efficient distillation setup and carefully control the distillation parameters to avoid loss of the relatively volatile this compound.
Presence of Diisopropyl Ether Impurity Catalyst Choice: Strong dehydrating acids like concentrated sulfuric acid strongly promote the self-condensation of isopropanol to form diisopropyl ether.[1]- Change Catalyst: Switch to a less aggressive catalyst such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15.[1]
High Reaction Temperature: Higher temperatures favor the dehydration of isopropanol.- Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-100°C.[1]
Polymerization of Reaction Mixture Presence of Radical Initiators: Impurities in the reactants or exposure to air (oxygen) can initiate polymerization of acrylic acid or this compound.- Use Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), or phenothiazine (B1677639) (PTZ), to the reaction mixture at the beginning of the synthesis.[2][3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.[2][3]
High Reaction Temperature/Localized Hot Spots: High temperatures can induce thermal polymerization. Inadequate mixing can lead to localized hot spots where polymerization can begin.- Precise Temperature Control: Maintain a consistent and controlled reaction temperature.[3] - Efficient Stirring: Ensure vigorous and uniform stirring throughout the reaction to prevent the formation of hot spots.[3]
Reaction Mixture Turns Dark Brown or Black (Charring) Aggressive Catalyst: Strong acids like sulfuric acid can cause charring of the organic material, especially at elevated temperatures.- Use a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid. - Controlled Catalyst Addition: Add the acid catalyst slowly and with efficient stirring to dissipate any heat generated.
Reaction Temperature is Too High: Excessive heat can lead to the decomposition of reactants and products.- Reduce Reaction Temperature: Operate at the lower end of the effective temperature range for the esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via direct esterification?

A1: The two most prevalent side reactions are:

  • Diisopropyl Ether Formation: This occurs due to the acid-catalyzed self-condensation of isopropanol, especially when using strong dehydrating acids like sulfuric acid at elevated temperatures.[1]

  • Polymerization: Both the reactant, acrylic acid, and the product, this compound, contain reactive double bonds and are susceptible to radical polymerization. This can be initiated by heat, light, or the presence of impurities.[2][3]

Q2: How can I minimize the formation of diisopropyl ether?

A2: To reduce the formation of diisopropyl ether, you can:

  • Use a Milder Catalyst: Employ p-toluenesulfonic acid (p-TsOH) or a heterogeneous acid catalyst like Amberlyst-15 instead of concentrated sulfuric acid.[1] These catalysts are less prone to promoting the dehydration of isopropanol.

  • Control the Reaction Temperature: Maintain the reaction temperature at a moderate level (e.g., 80-90°C).[1] Lower temperatures significantly disfavor the ether formation side reaction.

Q3: What is the role of a polymerization inhibitor and which one should I use?

A3: A polymerization inhibitor is a substance that is added to the reaction mixture to prevent the premature and unwanted polymerization of the acrylic acid and this compound. These inhibitors work by scavenging free radicals that initiate the polymerization process. Common and effective inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[2][3] The choice of inhibitor may depend on the specific reaction conditions and purification methods.

Q4: Can I use an excess of one of the reactants to improve the yield?

A4: Yes, using a molar excess of isopropanol is a common strategy to shift the reaction equilibrium towards the formation of this compound, thereby increasing the conversion of acrylic acid and the overall yield of the desired product.

Q5: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and identifying and quantifying the desired product and any impurities, such as residual starting materials, diisopropyl ether, and oligomers.[4][5][6][7] High-performance liquid chromatography (HPLC) can also be used for the analysis of acrylate compounds.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH) to Minimize Side Reactions

This protocol is designed to maximize the yield of this compound while minimizing the formation of diisopropyl ether and polymer byproducts.

Materials:

  • Acrylic Acid

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Hydroquinone (HQ) or Monomethyl ether of hydroquinone (MEHQ)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermometer.

    • Ensure all glassware is dry.

  • Charging Reactants:

    • To the round-bottom flask, add acrylic acid (1.0 eq), isopropanol (2.0-3.0 eq), toluene (as a solvent for azeotropic removal of water), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

    • Add a small amount of a polymerization inhibitor such as hydroquinone or MEHQ (e.g., 0.1 wt%).

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 80-100°C).

    • Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap.

    • Monitor the progress of the reaction by analyzing aliquots using GC-MS. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst and remove any unreacted acrylic acid.

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess isopropanol under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualization of Reaction and Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction: Ether Formation cluster_side2 Side Reaction: Polymerization AA Acrylic Acid IA This compound AA->IA + Isopropanol (p-TsOH) IPA Isopropanol IPA->IA DIPE Diisopropyl Ether IPA->DIPE + Isopropanol (H₂SO₄, Heat) H2O Water IPA2 Isopropanol IPA2->DIPE AA_poly Acrylic Acid PAA Poly(acrylic acid) AA_poly->PAA Radical Initiator Heat IA_poly This compound PIPA Poly(this compound) IA_poly->PIPA Radical Initiator Heat

Caption: Main and side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Initiator Concentration for Isopropyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free-radical polymerization of isopropyl acrylate (B77674). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the polymerization of isopropyl acrylate?

In the free-radical polymerization of this compound, an initiator is a chemical compound that generates free radicals upon thermal or photochemical decomposition.[1] These highly reactive radicals then attack the vinyl group of an this compound monomer, initiating the polymer chain growth. The concentration of the initiator is a critical parameter as it directly influences the number of initial radical species, which in turn affects the overall polymerization rate and the final properties of the poly(this compound).[1][2] Common initiators for acrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[2]

Q2: How does the initiator concentration affect the molecular weight and polydispersity index (PDI) of the resulting polymer?

Generally, a higher initiator concentration leads to the generation of a larger number of free radicals. This results in more polymer chains being initiated simultaneously.[1] With a fixed amount of monomer, having more growing chains means that each chain will be shorter, leading to a lower average molecular weight.[1][3] Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.[1]

The polydispersity index (PDI) describes the distribution of molecular weights in a polymer sample. While the relationship can be complex, excessively high initiator concentrations can sometimes lead to a broader PDI due to an increased rate of termination reactions and potential side reactions.

Q3: What are the typical concentration ranges for initiators like AIBN and BPO in this compound polymerization?

While the optimal concentration can vary based on the desired polymer properties, solvent, and temperature, a common starting point for AIBN in acrylate polymerization is in the range of 0.1 to 1.0 mol% with respect to the monomer. For BPO, similar molar ratios are often used. It is recommended to perform a series of experiments with varying initiator concentrations to determine the optimal conditions for your specific application.

Q4: Can the polymerization be too fast or uncontrolled? If so, what is the likely cause?

Yes, an overly rapid and potentially uncontrolled exothermic reaction can occur. This is often due to an excessively high initiator concentration, a reaction temperature that is too high, causing rapid initiator decomposition, or inefficient heat dissipation from the reaction vessel.[1] Such a scenario can lead to a broad molecular weight distribution and potentially unsafe reaction conditions. If this occurs, it is advisable to systematically decrease the initiator concentration, lower the reaction temperature, and ensure efficient stirring and cooling.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Polymerization fails to initiate or is significantly delayed 1. Presence of inhibitors: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization.[4] 2. Insufficient initiator: The initiator concentration may be too low to overcome the effect of residual inhibitors.[4] 3. Dissolved oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[4] 4. Low reaction temperature: The initiator may not be decomposing at a sufficient rate.1. Remove the inhibitor from the monomer prior to use by washing with a basic solution or passing it through an inhibitor removal column.[4] 2. Increase the initiator concentration in systematic increments. 3. Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[4] 4. Increase the reaction temperature to ensure an adequate rate of initiator decomposition.
Low monomer conversion or incomplete polymerization 1. Inadequate initiation: The initiator concentration may be too low to sustain the polymerization.[4] 2. Premature termination: This can be caused by impurities or an excessively high concentration of radicals leading to chain-chain termination. 3. Suboptimal reaction temperature: The temperature may be too low for efficient propagation or too high, favoring termination reactions.[4]1. Increase the initiator concentration. 2. Purify the monomer and solvent to remove any potential inhibitors or chain transfer agents. Consider a lower initiator concentration if termination reactions are suspected to be dominant. 3. Optimize the reaction temperature. A temperature increase can enhance the propagation rate, but an excessive temperature can increase the rate of termination reactions.[4]
Polymerization is too fast or uncontrolled (e.g., rapid exotherm) 1. Initiator concentration is too high. [1] 2. Reaction temperature is too high, causing rapid initiator decomposition. [1] 3. Inefficient heat dissipation from the reaction vessel. [1]1. Systematically decrease the initiator concentration in decrements of 10-20%.[1] 2. Lower the reaction temperature.[1] 3. Ensure efficient stirring and consider using a cooling bath to manage the reaction exotherm.
Inconsistent results between batches 1. Variability in inhibitor removal. 2. Inconsistent degassing. 3. Inaccurate measurement of initiator or monomer. 4. Fluctuations in reaction temperature. 1. Standardize the inhibitor removal protocol. 2. Ensure a consistent and thorough degassing procedure for each reaction. 3. Use precise measurement techniques for all reagents. 4. Employ a reliable temperature control system for the reaction vessel.

Data Presentation

Table 1: Effect of AIBN Initiator Concentration on Polymerization of Acrylic Acid in Isopropanol (B130326) (as a proxy for this compound)

Initiator Concentration (mol% relative to monomer)Reaction Time to 80% Conversion at 70°C (minutes)Number-Average Molecular Weight ( g/mol ) at ~95% conversionPolydispersity Index (PDI) at ~95% conversion
0.5~76~1.5 x 10⁴~1.64
1.0Shorter than for 0.5 mol%No significant effect observedNo significant effect observed
1.5Not specified, but expected to be shorterNo significant effect observedNo significant effect observed

Note: This data is for the polymerization of acrylic acid in isopropanol and should be used as a general guideline for this compound polymerization. The reaction time to 80% conversion was significantly shortened when the AIBN concentration was doubled from 0.5 mol% to 1.0 mol%. Interestingly, for this specific system, initiator concentrations between 0.5 and 1.5 mol% did not show a significant effect on the number-average molecular weight.[5]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of this compound

This protocol describes a typical setup for the solution polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene, ethyl acetate, or isopropanol)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen/argon inlet

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from the this compound by washing with an equal volume of 5% aqueous sodium hydroxide (B78521) solution in a separatory funnel, followed by washing with distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) or sodium sulfate and then filter. Purified monomer should be used immediately.[4]

  • Reaction Setup: Assemble the reaction flask with the stirrer, condenser, and inert gas inlet.

  • Degassing: Add the desired amount of solvent to the reaction flask. Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[4]

  • Initiator Preparation: In a separate container, dissolve the calculated amount of initiator in a small amount of the reaction solvent.

  • Monomer Addition: Add the purified this compound to the reaction flask via a syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN, 70-95°C for BPO).

  • Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[4]

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[4]

  • Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[4]

  • Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation monomer_prep Monomer Purification (Inhibitor Removal) add_monomer Add Monomer to Solvent monomer_prep->add_monomer initiator_prep Initiator Solution Preparation initiate Add Initiator Solution initiator_prep->initiate solvent_prep Solvent Degassing (Inert Gas Purge) solvent_prep->add_monomer setup Assemble Reaction Apparatus setup->solvent_prep heat Heat to Desired Temperature add_monomer->heat heat->initiate polymerize Maintain Temperature for Reaction Time initiate->polymerize terminate Terminate Reaction (Cool and Expose to Air) polymerize->terminate isolate Isolate Polymer (Precipitation) terminate->isolate dry Dry Polymer (Under Vacuum) isolate->dry troubleshooting_logic cluster_initiation Initiation Issues cluster_kinetics Kinetic Issues cluster_solutions Solutions start Polymerization Problem no_initiation No/Slow Initiation start->no_initiation low_conversion Low Conversion start->low_conversion too_fast Reaction Too Fast start->too_fast check_inhibitor Inhibitor Present? no_initiation->check_inhibitor Check check_oxygen Oxygen Present? check_inhibitor->check_oxygen No remove_inhibitor Remove Inhibitor check_inhibitor->remove_inhibitor Yes check_temp_low Temperature Too Low? check_oxygen->check_temp_low No degas_system Degas System check_oxygen->degas_system Yes check_initiator_low Initiator Too Low? check_temp_low->check_initiator_low No increase_temp Increase Temperature check_temp_low->increase_temp Yes increase_initiator Increase Initiator check_initiator_low->increase_initiator Yes low_conversion->check_temp_low Check low_conversion->check_initiator_low Check check_initiator_high Initiator Too High? too_fast->check_initiator_high Check check_temp_high Temperature Too High? check_initiator_high->check_temp_high No decrease_initiator Decrease Initiator check_initiator_high->decrease_initiator Yes decrease_temp Decrease Temperature check_temp_high->decrease_temp Yes

References

Troubleshooting gelation in isopropyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropyl Acrylate (B77674) Polymerization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing and resolving gelation.

Frequently Asked Questions (FAQs)

Q1: My isopropyl acrylate polymerization reaction formed an insoluble gel. What are the common causes?

A: Gelation, the formation of a cross-linked polymer network, is a common issue in the free-radical polymerization of acrylates.[1] The primary causes include:

  • The Gel Effect (Trommsdorff-Norrish Effect): At intermediate to high monomer conversion, the viscosity of the reaction medium increases significantly.[2] This increased viscosity slows down the termination reaction between growing polymer chains due to diffusion limitations.[2] However, the smaller monomer molecules can still diffuse and react with the growing chains (propagation), leading to a rapid, uncontrolled increase in the polymerization rate and molecular weight, which often results in gelation.[2][3]

  • Intramolecular and Intermolecular Chain Transfer: "Backbiting," a form of intramolecular chain transfer, can create mid-chain radicals on the polymer backbone.[4] These tertiary radicals are less reactive for propagation but can lead to branching and, eventually, cross-linking. Intermolecular chain transfer to the polymer can also result in branched structures that form a network.[4]

  • Impurities: The presence of multifunctional acrylates or other impurities in the monomer can act as cross-linking agents, leading to the formation of a gel.[1]

  • High Temperature: Elevated temperatures can increase the rate of side reactions, such as chain transfer to the polymer, which promotes branching and cross-linking.[4] However, excessively high temperatures can also lead to the formation of shorter polymer chains due to an increased rate of termination.[5]

  • Low Initiator Concentration: Insufficient initiator concentration may not produce enough radicals to maintain a controlled polymerization, potentially allowing side reactions that lead to gelation to dominate.[1]

Q2: How can I prevent gelation from occurring in my reaction?

A: Preventing gelation involves controlling the polymerization kinetics and minimizing side reactions. Key strategies include:

  • Temperature Control: Maintaining an optimal reaction temperature is critical. Lower temperatures can slow the reaction rate and reduce the likelihood of side reactions that cause cross-linking.[10] Isothermal reaction control is essential for preventing runaway reactions caused by the gel effect.[9]

  • Monomer and Solvent Purity: Ensure your this compound monomer is free from multifunctional acrylate impurities.[1] Purifying the monomer, for instance by passing it through a column of basic aluminum oxide, can remove inhibitors and other impurities.[11]

  • Adequate Initiation: Use an appropriate concentration of a suitable initiator to ensure a controlled start to the polymerization.[1]

  • Solvent Selection: While you are using isopropyl alcohol, which has chain transfer properties, the choice and ratio of solvent to monomer are important.[4] Nonpolar solvents generally have little effect on the propagation rate constant compared to bulk polymerization.[4]

Q3: What is the role of an inhibitor, and should I remove it before polymerization?

A: Inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization during transport and storage.[12] Common inhibitors include hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ).[13][14] These compounds work by scavenging free radicals that could otherwise initiate polymerization.[13]

For a successful polymerization, the inhibitor must be consumed before the reaction can proceed at a normal rate.[15] If the inhibitor concentration is too high, it can significantly delay or completely prevent the polymerization. Therefore, it is often necessary to remove the inhibitor before starting the reaction.[1] A common method for removing phenolic inhibitors is a caustic wash.[1]

Q4: Can the reaction solvent influence gelation?

A: Yes, the solvent plays a critical role. Solvents can affect polymerization kinetics through several mechanisms:

  • Chain Transfer: As mentioned, solvents like isopropyl alcohol can act as chain transfer agents, which helps to control molecular weight and reduce the risk of gelation.[9]

  • Viscosity Control: The solvent helps to keep the viscosity of the reaction medium low, which facilitates heat transfer and reduces the onset of the gel effect.[2]

  • Solvent-Monomer Interactions: Interactions between the solvent and monomer can cause local variations in monomer concentration, which can affect the copolymerization process.[16]

Troubleshooting Workflows & Mechanisms

The following diagrams illustrate the key mechanisms leading to gelation and a logical workflow for troubleshooting this issue.

GelationMechanism cluster_causes Primary Causes cluster_effects Intermediate Effects cluster_result Final Outcome HighViscosity High Reaction Viscosity GelEffect Gel Effect (Autoacceleration) HighViscosity->GelEffect Leads to ChainTransfer Chain Transfer to Polymer (Backbiting) Branching Polymer Branching ChainTransfer->Branching Causes Impurities Multifunctional Impurities Crosslinking Direct Cross-linking Impurities->Crosslinking Acts as TempControl Poor Temperature Control SideReactions Increased Side Reactions TempControl->SideReactions Promotes Gelation Gelation GelEffect->Gelation Branching->Gelation Forms Network Crosslinking->Gelation SideReactions->Branching

Caption: Logical flow from common causes to the final outcome of gelation.

TroubleshootingWorkflow Start Problem: Gelation Occurred CheckPurity 1. Was the monomer purified to remove inhibitors/impurities? Start->CheckPurity CheckCTA 2. Was a Chain Transfer Agent (CTA) or appropriate solvent used? CheckPurity->CheckCTA Yes ActionPurity Action: Purify monomer via caustic wash or alumina (B75360) column. CheckPurity->ActionPurity No CheckTemp 3. Was the reaction temperature controlled and kept stable? CheckCTA->CheckTemp Yes ActionCTA Action: Add a CTA (e.g., mercaptan) or use a chain-transfer solvent like isopropanol. CheckCTA->ActionCTA No CheckInitiator 4. Was the initiator concentration adequate? CheckTemp->CheckInitiator Yes ActionTemp Action: Lower reaction temperature and ensure isothermal conditions. CheckTemp->ActionTemp No ActionInitiator Action: Adjust initiator concentration. Review initiator type for optimal decomposition rate. CheckInitiator->ActionInitiator No End Re-run Experiment CheckInitiator->End Yes ActionPurity->End ActionCTA->End ActionTemp->End ActionInitiator->End

Caption: A step-by-step workflow for troubleshooting gelation in polymerization.

Quantitative Data Summary

The following tables summarize key data related to controlling polymerization reactions.

Table 1: Effect of Temperature and Initiator on Polymerization Time

Data extracted from the polymerization of acrylic acid in isopropyl alcohol, which provides insights applicable to this compound.

Initiator (AIBN) Conc. (mol%)Temperature (°C)Time to 80% Conversion (min)
0.560151
0.565111
0.57076
0.57559
1.060~100
1.065~60
1.070~40
1.075~25

(Data adapted from a study on acrylic acid polymerization in isopropyl alcohol[9])

This table demonstrates that increasing either the temperature or the initiator concentration significantly shortens the reaction time.[9]

Table 2: Comparison of Common Chain Transfer Agents (CTAs)

The following data is from an emulsion polymerization test using a styrene/n-butyl acrylate/methacrylic acid monomer mix, illustrating the effectiveness of different thiol-based CTAs in controlling molecular weight.

Chain Transfer AgentMn (Number-average molecular weight)Mw (Weight-average molecular weight)Mw/Mn (Polydispersity Index)
EHMP6,35017,8002.80
TDM6,53018,4002.82
MBMP4,90022,7004.63
NDM6,25027,8004.45
OTG6,36026,1004.10

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[1]

Materials:

  • This compound monomer

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Clean, dry flask

Procedure:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of 5% NaOH solution to the funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. The phenolic inhibitor will react with the NaOH and move into the aqueous layer.

  • Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the monomer with an equal volume of saturated brine solution to help remove residual water.[1]

  • Drain the aqueous layer and transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to act as a drying agent. Stir for 30-60 minutes.

  • Filter or decant the purified, dry monomer from the drying agent.

  • Important: The purified monomer is no longer inhibited and should be used immediately to prevent spontaneous polymerization.[1]

Protocol 2: General Procedure for Free-Radical Polymerization in Isopropyl Alcohol

This protocol describes a typical setup for the solution polymerization of this compound.

Materials:

  • Purified this compound monomer

  • Isopropyl alcohol (solvent and CTA)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction flask with a condenser, magnetic stirrer, and inert gas inlet/outlet

  • Heating mantle or oil bath with temperature control

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amount of isopropyl alcohol to the flask.

  • Begin stirring and purge the solvent with the inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the reaction.[1]

  • In a separate container, dissolve the initiator in a small amount of isopropyl alcohol.

  • Add the purified this compound monomer to the reaction flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-75°C for AIBN).[9]

  • Once the temperature has stabilized, add the initiator solution to the reaction flask.[1]

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.

  • Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., via gravimetry or NMR).[1]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1]

References

Technical Support Center: Anaerobic Isopropyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the anaerobic polymerization of isopropyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: Why is degassing necessary for isopropyl acrylate polymerization?

A1: Degassing is crucial because dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain. This can lead to a significant induction period, low monomer conversion, or complete inhibition of the polymerization.[1]

Q2: What are the primary methods for degassing solvents and monomers for anaerobic polymerization?

A2: The two most common and effective methods for removing dissolved oxygen are Freeze-Pump-Thaw (FPT) and sparging with an inert gas (typically high-purity nitrogen or argon). A third, less common method for bulk solvents is the boil-degas method.[2]

Q3: Which degassing method is better: Freeze-Pump-Thaw (FPT) or inert gas sparging?

A3: The choice between FPT and sparging depends on the specific requirements of the experiment, such as the scale, the volatility of the solvent, and the required level of deoxygenation.

  • Freeze-Pump-Thaw (FPT) is generally considered the most rigorous method for completely removing dissolved gases.[3] It is particularly advantageous for small-scale reactions, volatile solvents, or when working with highly oxygen-sensitive systems.[4] FPT minimizes the loss of solvent that can occur during sparging.[3]

  • Inert Gas Sparging is a simpler and faster method that is often sufficient for many routine polymerizations. It involves bubbling a stream of inert gas through the liquid to displace dissolved oxygen. Sparging with argon is sometimes considered more effective than with nitrogen.[4] However, this method can lead to solvent loss, especially with volatile solvents.

Q4: How many Freeze-Pump-Thaw cycles are necessary?

A4: A minimum of three FPT cycles is generally recommended to ensure thorough degassing.[5] The process should be repeated until no more gas bubbles are observed evolving from the solvent upon thawing.[3]

Q5: My this compound monomer contains an inhibitor. Do I need to remove it before polymerization?

A5: Commercial this compound is typically stabilized with inhibitors like hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[6] For most polymerization reactions, it is necessary to remove the inhibitor as it will interfere with the desired reaction by scavenging the initiator radicals.[1][7] However, for some robust polymerization systems, a higher concentration of the initiator can be used to overcome the effect of the inhibitor without its prior removal.[7]

Q6: How can I remove the inhibitor from this compound?

A6: Common methods for removing phenolic inhibitors from acrylate monomers include:

  • Washing with a basic solution: The monomer can be washed with an aqueous solution of sodium hydroxide (B78521) to convert the acidic phenolic inhibitor into a water-soluble salt, which can then be separated in the aqueous phase.[1][7]

  • Column chromatography: Passing the monomer through a column packed with a suitable adsorbent, such as basic alumina, can effectively remove the inhibitor.[7][8]

  • Vacuum distillation: For less volatile monomers, vacuum distillation can be used to separate the monomer from the non-volatile inhibitor.[7]

After inhibitor removal, the monomer should be used immediately as it is no longer stabilized.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No polymerization or long induction period Presence of oxygen: Inadequate degassing of the monomer, solvent, or reaction vessel.Ensure all components are thoroughly degassed using an appropriate method (Freeze-Pump-Thaw or inert gas sparging). Maintain a positive pressure of inert gas throughout the reaction.[1]
Inhibitor not removed: The inhibitor present in the commercial monomer has not been removed or its concentration is too high.Remove the inhibitor using a suitable method (e.g., washing with NaOH solution or column chromatography).[1][7] Alternatively, increase the initiator concentration to overcome the inhibitor.[7]
Inactive initiator: The initiator may have degraded due to improper storage or handling.Use a fresh, properly stored initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.[1]
Low polymer yield or incomplete conversion Premature termination: This can be caused by impurities in the monomer or solvent acting as chain transfer agents.Purify the monomer and solvent before use. Ensure all glassware is clean and dry.
Insufficient initiator concentration: The amount of initiator may not be enough to sustain the polymerization to high conversion.Increase the initiator concentration.
Suboptimal reaction temperature: The temperature may be too low for efficient initiation and propagation, or too high, leading to increased termination rates.Optimize the reaction temperature based on the initiator's properties and the monomer's reactivity.[1]
Formation of gel or insoluble polymer High initiator concentration: An excess of initiator can lead to a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling and cross-linking.Reduce the initiator concentration.
High monomer concentration (bulk polymerization): The high viscosity in bulk polymerization can hinder chain termination, leading to uncontrolled polymerization and gelation (the Trommsdorff-Norrish effect).Consider performing the polymerization in solution to better control the reaction kinetics and heat dissipation.
Presence of multifunctional impurities: Impurities with more than one polymerizable group can act as cross-linkers.Ensure the purity of the this compound monomer.

Data Presentation

Table 1: Comparison of Common Degassing Techniques

Technique Advantages Disadvantages Typical Applications
Freeze-Pump-Thaw (FPT) Highly efficient at removing dissolved gases.[3] Minimizes solvent loss.Time-consuming and requires specialized equipment (Schlenk line, liquid nitrogen).[4]Small-scale reactions, volatile solvents, highly oxygen-sensitive polymerizations.[4]
Inert Gas Sparging (N₂ or Ar) Simple, fast, and suitable for large volumes.[4]Can lead to significant solvent loss, especially with volatile solvents. May not be as effective as FPT for achieving very low oxygen levels.Routine polymerizations, less sensitive systems, and non-volatile solvents.
Boil-Degas Simple and effective for bulk solvents.Results in significant solvent loss. Not suitable for volatile liquids or reaction mixtures.Degassing large volumes of stable, non-volatile solvents.

Table 2: Solubility of Oxygen in Common Organic Solvents at 298.15 K and 101.325 kPa

Solvent Mole Fraction of O₂ (x 10⁻⁴)
Acetone9.87
Ethyl Acetate8.89
Hexane13.90
Toluene8.09
Tetrahydrofuran (THF)8.16
Methanol (B129727)8.11

Data sourced from various studies on oxygen solubility in organic solvents.[9][10] Higher oxygen solubility may necessitate more rigorous degassing procedures.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound using a Caustic Wash

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium hydroxide solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing step two more times with fresh NaOH solution.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous wash to ensure it is neutral.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.

  • Drain the aqueous layer and transfer the monomer to a clean, dry flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified this compound should be used immediately as it is no longer inhibited.[1]

Protocol 2: Degassing by Freeze-Pump-Thaw (FPT)

  • Place the solvent or reaction mixture in a Schlenk flask, ensuring the flask is no more than half full.[3]

  • Attach the flask to a Schlenk line.

  • Freeze the contents of the flask by immersing it in a cold bath (e.g., liquid nitrogen). Swirl the flask during freezing to create a thin layer on the walls.[3]

  • Once completely frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.[3]

  • Close the stopcock to the vacuum line.

  • Thaw the contents of the flask in a water bath. You will observe gas bubbles evolving from the liquid as it thaws.[3]

  • Repeat the freeze-pump-thaw cycle at least two more times, for a total of three cycles.[5]

  • After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon or nitrogen).

Protocol 3: General Procedure for Anaerobic Polymerization of this compound

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Add the desired solvent and a magnetic stir bar to the reaction flask.

  • Degas the solvent using either FPT (Protocol 2) or by sparging with a high-purity inert gas for at least 30 minutes.[1]

  • In a separate, sealed container, prepare a stock solution of the initiator in a small amount of the degassed solvent.

  • Using a gas-tight syringe, add the purified (inhibitor-free) this compound monomer to the reaction flask.

  • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

  • Once the temperature has stabilized, add the initiator solution to the reaction flask via a gas-tight syringe to start the polymerization.[1]

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Mandatory Visualizations

Degassing_Decision_Tree Decision Tree for Selecting a Degassing Technique start Start: Need to degas for anaerobic polymerization q1 Is the reaction highly sensitive to oxygen? start->q1 q2 Is the solvent volatile or the reaction scale small? q1->q2 No fpt Use Freeze-Pump-Thaw (FPT) q1->fpt Yes q2->fpt Yes q3 Is the solvent particularly volatile? q2->q3 No sparging Use Inert Gas Sparging q3->sparging No sparging_cool Sparge with cooling (e.g., ice bath) q3->sparging_cool Yes

Caption: Decision tree for selecting an appropriate degassing technique.

Anaerobic_Polymerization_Workflow Workflow for Anaerobic this compound Polymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup inhibitor_removal 1. Remove Inhibitor from Monomer add_solvent_monomer 4. Add Solvent and Monomer to Flask inhibitor_removal->add_solvent_monomer solvent_degas 2. Degas Solvent solvent_degas->add_solvent_monomer initiator_prep 3. Prepare Initiator Solution add_initiator 6. Add Initiator to Start initiator_prep->add_initiator heat 5. Heat to Reaction Temp add_solvent_monomer->heat heat->add_initiator terminate 7. Terminate Reaction add_initiator->terminate precipitate 8. Precipitate Polymer terminate->precipitate dry 9. Filter and Dry Polymer precipitate->dry

Caption: Experimental workflow for anaerobic this compound polymerization.

References

Identifying and characterizing byproducts in isopropyl acrylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of isopropyl acrylate via esterification of acrylic acid with isopropanol (B130326)?

A1: During the synthesis of this compound, several byproducts can be formed. These can be broadly categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual acrylic acid and isopropanol.

  • Di-isopropyl Ether: This is a significant byproduct formed by the acid-catalyzed self-condensation of isopropanol, especially at elevated temperatures.[1][2][3]

  • Michael Addition Products: Isopropanol can add across the double bond of this compound in a Michael-type reaction, forming isopropyl 3-isopropoxypropionate. Similarly, acrylic acid can add to another molecule of this compound.[4][5][6]

  • Oligomers: Low molecular weight polymers of this compound or acrylic acid can form, particularly if the reaction is heated for extended periods or in the presence of radical initiators.[7][8]

  • Water: This is a direct byproduct of the esterification reaction.

Q2: What are the typical byproducts observed during the polymerization of this compound?

A2: In the polymerization of this compound, the main "byproducts" are related to the polymer structure and unreacted monomer:

  • Residual Monomer: Unreacted this compound is a common impurity in the final polymer.

  • Oligomers: Short polymer chains (oligomers) are often present alongside the higher molecular weight polymer.[7]

  • Branched Polymer Chains: Chain transfer reactions, such as intramolecular "backbiting," can lead to the formation of branched polymer chains instead of purely linear ones.

Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in my this compound reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts such as residual monomers, di-isopropyl ether, and Michael adducts.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile byproducts, including oligomers and unreacted acrylic acid. It can be used for impurity profiling of the this compound monomer.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of unknown byproducts. It is also invaluable for characterizing the microstructure of the resulting polymer, including branching.[15][16][17][18]

Troubleshooting Guides

Issue 1: High Levels of Di-isopropyl Ether Detected in this compound Synthesis
Possible Cause Troubleshooting Step Rationale
Excessive Reaction Temperature Lower the reaction temperature. For isopropyl benzoate (B1203000) synthesis, which is analogous, temperatures of 80-90°C are suggested to minimize ether formation.[1]The formation of di-isopropyl ether is favored at higher temperatures.[1] By reducing the temperature, the rate of the competing ether formation reaction is decreased more significantly than the desired esterification.
Inappropriate Acid Catalyst Replace strong mineral acids like sulfuric acid with a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like an acidic resin (e.g., Amberlyst-15).[1]Strong dehydrating acids aggressively promote the self-condensation of isopropanol to form di-isopropyl ether.[1] Milder or solid acids are less likely to catalyze this side reaction.
High Catalyst Concentration Reduce the concentration of the acid catalyst.A lower catalyst concentration will slow down both the esterification and ether formation, but may disproportionately affect the side reaction.
Issue 2: Presence of High Molecular Weight Species (Oligomers/Polymers) in the Final Product
Possible Cause Troubleshooting Step Rationale
Premature Polymerization during Synthesis or Storage Ensure the presence of an effective radical inhibitor (e.g., hydroquinone (B1673460) monomethyl ether) in the reaction mixture and during storage.Acrylates are prone to radical polymerization, especially at elevated temperatures or upon exposure to light. Inhibitors scavenge radicals and prevent premature polymerization.
High Reaction Temperature or Prolonged Reaction Time Optimize the reaction conditions by lowering the temperature and/or reducing the reaction time.Extended exposure to heat can promote thermal polymerization.
Contamination with a Polymerization Initiator Ensure all glassware and reagents are free from contaminants that could initiate polymerization (e.g., peroxides).Trace amounts of initiators can lead to significant polymer formation.
Issue 3: Incomplete Conversion of Starting Materials (Acrylic Acid and Isopropanol)
Possible Cause Troubleshooting Step Rationale
Insufficient Catalyst Increase the catalyst loading.The esterification reaction is acid-catalyzed, and a higher catalyst concentration will increase the reaction rate.
Inefficient Water Removal Use a Dean-Stark apparatus or another method to effectively remove water as it is formed.Esterification is an equilibrium reaction. Removing a product (water) will shift the equilibrium towards the formation of the ester, driving the reaction to completion.
Sub-optimal Reaction Temperature Increase the reaction temperature cautiously, monitoring for the formation of byproducts like di-isopropyl ether.Higher temperatures increase the reaction rate, but can also lead to more side reactions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Byproducts in this compound Synthesis

This protocol is designed for the identification and quantification of volatile impurities such as di-isopropyl ether, residual isopropanol, and the Michael adduct (isopropyl 3-isopropoxypropionate).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[10]

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Initial Temp: 40 °C, hold for 5 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C
MS Transfer Line Temp 230 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu

Sample Preparation:

  • Dilute 100 µL of the crude reaction mixture in 900 µL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Analysis of this compound and Non-Volatile Byproducts

This protocol is suitable for the quantification of this compound, residual acrylic acid, and oligomeric byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reversed-Phase Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (B52724)
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20-22 min: 90% to 10% B22-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizations

Byproduct_Identification_Workflow start Reaction Sample gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr volatile Identify Volatile Byproducts (e.g., Di-isopropyl Ether, Residual Monomer) gcms->volatile nonvolatile Identify Non-Volatile Byproducts (e.g., Acrylic Acid, Oligomers) hplc->nonvolatile structure Structural Elucidation of Unknowns & Polymer Microstructure nmr->structure end Characterized Byproducts volatile->end nonvolatile->end structure->end

Caption: Workflow for byproduct identification.

Diisopropyl_Ether_Formation cluster_0 Acid-Catalyzed Self-Condensation of Isopropanol isopropanol1 Isopropanol protonated_isopropanol Protonated Isopropanol isopropanol1->protonated_isopropanol + H⁺ isopropanol2 Isopropanol diisopropyl_ether Di-isopropyl Ether isopropanol2->diisopropyl_ether - H⁺ protonated_isopropanol->isopropanol2 Nucleophilic Attack water Water protonated_isopropanol->water - H₂O

Caption: Formation of di-isopropyl ether.

References

Optimizing reaction conditions for high conversion of isopropyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high conversion of isopropyl acrylate (B77674).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isopropyl acrylate via direct esterification of acrylic acid with isopropanol (B130326) or transesterification of a methyl or ethyl acrylate with isopropanol.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes and Solutions:

  • Inactive or Insufficient Catalyst: The catalyst is crucial for achieving a reasonable reaction rate.

    • Solution:

      • Ensure the catalyst is active and has been stored correctly. For solid catalysts, ensure they have not been poisoned.

      • Increase the catalyst concentration within the recommended range. For strong acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 1-12% by weight of the reaction mixture is a typical starting point.[1]

      • For solid acid catalysts, ensure proper mixing and surface area contact with the reactants.

  • Low Reaction Temperature: Esterification is an equilibrium-driven reaction, and temperature plays a key role in reaction kinetics.

    • Solution:

      • Increase the reaction temperature. A common range for acrylate esterification is 90-120°C.[1] However, be cautious as higher temperatures can promote side reactions, including polymerization.

      • Monitor the reaction temperature closely to ensure it is maintained at the desired setpoint.

  • Equilibrium Limitation: The formation of water as a byproduct in direct esterification can limit the forward reaction.

    • Solution:

      • Remove water as it is formed. This is often achieved through azeotropic distillation using a Dean-Stark apparatus or a similar setup.

      • Use a larger excess of one of the reactants, typically the alcohol (isopropanol), to shift the equilibrium towards the product. Molar ratios of acrylic acid to isopropanol can range from 1:1 to 1:1.7.[1]

Issue 2: Polymerization of Reactants or Product

Possible Causes and Solutions:

  • High Reaction Temperature: Acrylic acid and its esters are prone to polymerization at elevated temperatures.

    • Solution:

      • Maintain the reaction temperature below 120°C.[1]

      • Ensure uniform heating to avoid localized hot spots.

  • Insufficient or Ineffective Polymerization Inhibitor: Inhibitors are essential to prevent the free-radical polymerization of the acrylate monomer.

    • Solution:

      • Add an appropriate polymerization inhibitor, such as hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), or phenothiazine (B1677639) (PTZ), at the beginning of the reaction.

      • A typical concentration for inhibitors is between 0.001% and 0.1% based on the total weight of the reaction mixture.[1]

  • Presence of Oxygen: While some inhibitors require trace oxygen to be effective, uncontrolled introduction of air can initiate polymerization.

    • Solution:

      • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially at higher temperatures.

Issue 3: Formation of Side Products and Impurities

Possible Causes and Solutions:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, isopropanol can undergo dehydration to form diisopropyl ether.

    • Solution:

      • Maintain the reaction temperature at the lower end of the effective range.

      • Consider using a milder or solid acid catalyst.

  • Michael Addition: Acrylic acid or this compound can undergo Michael addition with isopropanol.

    • Solution:

      • Optimize the reaction temperature and catalyst concentration to favor esterification over Michael addition.

  • Impurities in Starting Materials: Impurities in the acrylic acid or isopropanol can lead to the formation of undesired by-products.

    • Solution:

      • Use high-purity starting materials.

      • Purify the reactants before use if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of acrylic acid to isopropanol for direct esterification?

A1: A good starting point is a molar ratio of acrylic acid to isopropanol between 1:1 and 1:1.7.[1] Using an excess of isopropanol can help to drive the reaction towards the product side of the equilibrium.

Q2: Which catalyst is most effective for this compound synthesis?

A2: Strong acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly used and effective.[2] Solid acid catalysts are also a good option as they can be more easily separated from the reaction mixture.[3] The choice of catalyst may depend on the specific reaction setup and desired purity of the final product.

Q3: What is the optimal reaction temperature?

A3: The optimal temperature is a balance between reaction rate and the prevention of side reactions. A temperature range of 90-120°C is generally recommended for the synthesis of similar acrylates.[1] It is advisable to start at the lower end of this range and gradually increase if the reaction rate is too slow.

Q4: How can I effectively remove water during the reaction?

A4: Azeotropic distillation is a highly effective method. This can be achieved using a Dean-Stark trap or by setting up the reaction in a distillation apparatus where the water-containing azeotrope is continuously removed.[1]

Q5: How do I purify the this compound after the reaction is complete?

A5: Purification typically involves several steps:

  • Neutralization and Removal of Catalyst: If a liquid acid catalyst was used, it should be neutralized with a base (e.g., sodium bicarbonate solution) and washed out. Solid catalysts can be removed by filtration.

  • Washing: The organic layer should be washed with water or brine to remove any remaining water-soluble impurities, including unreacted acrylic acid.[4]

  • Drying: The organic layer should be dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Distillation: The final product can be purified by distillation, preferably under reduced pressure to avoid polymerization at high temperatures.

Q6: My product is colored. What could be the cause?

A6: Color formation can be due to the degradation of the polymerization inhibitor or the formation of colored by-products at high temperatures. Ensure that the reaction temperature is well-controlled and consider using a different inhibitor if the problem persists.

Data Presentation

Table 1: Recommended Reaction Parameters for Acrylate Synthesis (General Guidance)

ParameterRecommended RangeNotes
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.7[1]An excess of alcohol can improve conversion.
Catalyst Concentration (Strong Acid) 1 - 12 wt%[1]Higher concentrations can increase the reaction rate but may also promote side reactions.
Reaction Temperature 90 - 120 °C[1]Balance between reaction rate and minimizing side reactions like polymerization.
Polymerization Inhibitor Conc. 0.001 - 0.1 wt%[1]Essential to prevent polymerization of the acrylate.

Experimental Protocols

Protocol 1: Direct Esterification of Acrylic Acid with Isopropanol

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add acrylic acid, a molar excess of isopropanol (e.g., 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 2-5 wt% of the total reactants), and a polymerization inhibitor (e.g., 0.05 wt% MEHQ).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with isopropanol.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and/or by taking small aliquots for analysis (e.g., by GC or NMR).

  • Work-up: Once the theoretical amount of water has been collected or the reaction has reached completion, cool the mixture to room temperature.

  • Purification:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the this compound by vacuum distillation, ensuring a small amount of polymerization inhibitor is present in the distillation flask.

Protocol 2: Transesterification of Methyl Acrylate with Isopropanol

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, thermometer, and a distillation head connected to a condenser and receiving flask.

  • Charging Reactants: To the flask, add methyl acrylate, isopropanol (typically in excess), a suitable transesterification catalyst (e.g., a titanium alkoxide or a strong acid), and a polymerization inhibitor.

  • Reaction: Heat the mixture to a temperature that allows for the distillation of the methanol (B129727)/methyl acrylate azeotrope (around 62-65°C), while retaining the higher-boiling isopropanol and this compound.

  • Monitoring: Monitor the reaction by observing the rate of distillate collection and by analyzing the composition of the distillate (e.g., by refractive index or GC).

  • Work-up: Once the reaction is complete (i.e., methanol is no longer being produced), cool the reaction mixture.

  • Purification:

    • Remove the catalyst (neutralization and washing for acid catalysts, or filtration for solid catalysts).

    • Distill off the excess methyl acrylate and isopropanol.

    • Purify the this compound by vacuum distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reactants Prepare Reactants (Acrylic Acid, Isopropanol) add_catalyst Add Catalyst & Inhibitor prep_reactants->add_catalyst heat_reflux Heat to Reflux (90-120°C) add_catalyst->heat_reflux remove_water Azeotropic Removal of Water heat_reflux->remove_water monitor_reaction Monitor Reaction Progress remove_water->monitor_reaction cool_mixture Cool Reaction Mixture monitor_reaction->cool_mixture neutralize_wash Neutralize & Wash cool_mixture->neutralize_wash dry_organic Dry Organic Layer neutralize_wash->dry_organic distillation Vacuum Distillation dry_organic->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for this compound Synthesis.

troubleshooting_low_conversion Troubleshooting Low Conversion in this compound Synthesis cluster_catalyst Catalyst Issues cluster_temperature Temperature Issues cluster_equilibrium Equilibrium Issues start Low or No Conversion catalyst_inactive Inactive/Insufficient Catalyst start->catalyst_inactive temp_low Low Reaction Temperature start->temp_low equilibrium_limit Equilibrium Limitation start->equilibrium_limit solution_catalyst Solution: - Check catalyst activity - Increase concentration catalyst_inactive->solution_catalyst solution_temp Solution: - Increase temperature - Ensure uniform heating temp_low->solution_temp solution_equilibrium Solution: - Remove water azeotropically - Use excess alcohol equilibrium_limit->solution_equilibrium

Caption: Troubleshooting Low Conversion.

References

Technical Support Center: Purification of Crude Isopropyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isopropyl acrylate (B77674) monomer.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude isopropyl acrylate?

A1: Crude this compound typically contains impurities from its synthesis process. The most common impurities include:

  • Unreacted starting materials: Acrylic acid and isopropanol (B130326).[1]

  • Byproducts: Diisopropyl ether and polyacrylates.

  • Polymerization inhibitors: Added for stability during storage, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ).[2][3]

Q2: Why is it necessary to remove the polymerization inhibitor before use?

A2: Polymerization inhibitors are essential for preventing spontaneous polymerization during storage.[3][4] However, they can interfere with subsequent polymerization reactions by scavenging the free radicals needed to initiate the process.[4] Therefore, the inhibitor must be removed immediately before the monomer is used in a polymerization reaction to ensure predictable and controlled results.[4]

Q3: What are the primary methods for purifying crude this compound?

A3: The main purification methods for this compound aim to remove unreacted starting materials, byproducts, and inhibitors. These methods include:

  • Caustic Washing: Effective for removing acidic impurities like acrylic acid and phenolic inhibitors.[5]

  • Column Chromatography: Passing the monomer through a column of basic activated alumina (B75360) is a common and effective method for removing inhibitors.[2][6]

  • Vacuum Distillation: A highly effective method for separating this compound from less volatile impurities and inhibitors.[7][8]

Q4: How should purified this compound be stored?

A4: Purified this compound is highly susceptible to spontaneous polymerization.[3] It should be used immediately after purification. If short-term storage is necessary, it must be kept in a cool, dark place, preferably in a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon). For longer-term storage, a polymerization inhibitor should be added.

Q5: How can I verify the purity of my this compound after purification?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of non-volatile impurities and residual inhibitors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the acrylate functional group and the absence of hydroxyl groups from isopropanol or acrylic acid.

Purification Methods: Data and Protocols

Data Presentation: Comparison of Purification Methods
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Caustic Washing 95-99%[2]Simple and effective for removing acidic impurities and phenolic inhibitors.Requires multiple extractions, and the monomer must be thoroughly dried. Emulsion formation can be an issue.
Column Chromatography >99%[2]Highly effective for inhibitor removal at a lab scale.[2]The alumina must be active, and the process can be slow for large quantities. The monomer may need to be diluted.[2]
Vacuum Distillation >99%[2]Yields high-purity monomer. Can remove a wide range of impurities in a single step.There is a significant risk of polymerization at elevated temperatures.[2] Requires careful control of temperature and pressure.
Experimental Protocols

This method is suitable for removing acidic impurities and phenolic inhibitors like hydroquinone.

Materials:

  • Crude this compound

  • 5% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing step with fresh 5% NaOH solution two more times.[5]

  • Wash the organic layer with deionized water until the aqueous layer is neutral (test with pH paper).

  • Wash the organic layer with saturated brine solution to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄ for 30-60 minutes.

  • Filter the solution to remove the drying agent.

  • The purified monomer should be used immediately.

This protocol is effective for removing phenolic inhibitors.

Materials:

  • Crude this compound

  • Basic activated alumina

  • Anhydrous, non-polar solvent (e.g., hexane)

  • Chromatography column

  • Cotton or glass wool

  • Sand

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2]

  • Create a slurry of basic activated alumina in hexane (B92381) and pour it into the column, allowing it to settle into a packed bed. Tap the column to ensure even packing.[2]

  • If the crude this compound is viscous, dilute it with a small amount of hexane.

  • Carefully add the crude monomer solution to the top of the alumina bed.

  • Elute the monomer through the column with the chosen solvent.

  • Collect the purified monomer in a clean, dry flask.

  • If a solvent was used for dilution, remove it under reduced pressure using a rotary evaporator.

  • Use the purified monomer immediately.[2]

This method is highly effective for obtaining high-purity monomer but requires caution to prevent polymerization.

Materials:

  • Crude this compound (pre-washed with caustic solution is recommended)

  • Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

  • Vacuum distillation apparatus with a Claisen adapter[12]

  • Stir bar

  • Heating mantle

  • Vacuum source and trap[12]

Procedure:

  • Crucially, add a small amount of a polymerization inhibitor to the crude this compound in the distillation flask. This will prevent polymerization in the flask during heating.[13][14]

  • Assemble the vacuum distillation apparatus, ensuring all joints are well-greased to maintain a good seal.[12]

  • Place a stir bar in the distillation flask for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.[12]

  • Begin stirring and apply the vacuum. A hissing sound indicates a leak in the system that must be addressed.

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask.[12]

  • Collect the distillate in a receiving flask, which should be cooled in an ice bath to improve condensation efficiency.

  • Monitor the distillation temperature and pressure.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[12]

  • The purified monomer should be used immediately.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Inefficient extraction during washing. - Loss of monomer on the alumina column. - Polymerization during distillation.- Ensure thorough mixing during extractions. - Do not use an excessive amount of alumina. - Ensure a polymerization inhibitor is present in the distillation flask and avoid excessive heating.[14]
Cloudy or Discolored Final Product - Presence of water. - Residual impurities.- Ensure the monomer is thoroughly dried with a drying agent before the final step. - Repeat the purification process or combine methods (e.g., washing followed by distillation).
Monomer Polymerizes During Distillation - Absence or insufficient amount of inhibitor in the distillation flask. - Excessive heating. - Presence of contaminants that can initiate polymerization.- Always add a non-volatile polymerization inhibitor to the distillation flask. [13][14] - Use the lowest possible temperature for distillation by applying a high vacuum. - Ensure all glassware is scrupulously clean.
Incomplete Inhibitor Removal - Inefficient washing. - Deactivated alumina in the column.- Perform multiple washes with the caustic solution. - Use fresh, activated alumina for the chromatography column.

Visualizations

PurificationWorkflow crude Crude this compound wash Caustic Washing crude->wash column Alumina Column Chromatography crude->column distill Vacuum Distillation crude->distill pure Purified this compound wash->pure impurities1 Acidic Impurities & Inhibitor Removed wash->impurities1 column->pure impurities2 Inhibitor Removed column->impurities2 distill->pure impurities3 High Purity Monomer distill->impurities3

Caption: General workflow for the purification of crude this compound monomer.

TroubleshootingLogic start Problem Encountered low_yield Low Yield - Inefficient Extraction - Monomer Loss - Polymerization start->low_yield cloudy Cloudy Product - Water Present - Residual Impurities start->cloudy polymerization Polymerization During Distillation - No/Low Inhibitor - Overheating start->polymerization solution1 Optimize washing/column conditions. Add inhibitor to distillation flask. low_yield->solution1 solution2 Thoroughly dry monomer. Repeat purification. cloudy->solution2 solution3 Add inhibitor to flask. Reduce distillation temperature. polymerization->solution3

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to Isopropyl Acrylate and Butyl Acrylate in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides an objective comparison of polymers derived from two common acrylate (B77674) monomers: isopropyl acrylate and butyl acrylate. By examining their thermal and mechanical properties, supported by experimental data, this document aims to facilitate informed material selection for various applications.

Executive Summary

Poly(this compound) and poly(butyl acrylate) are both thermoplastic polymers derived from the polymerization of their respective acrylate monomers. The seemingly minor difference in their alkyl ester side chains—an isopropyl group versus a butyl group—results in significant variations in their physical properties. Poly(butyl acrylate) is generally characterized by its low glass transition temperature, leading to soft and flexible polymers at room temperature. In contrast, poly(this compound) exhibits a higher glass transition temperature, resulting in more rigid materials. This guide will delve into these differences, providing quantitative data where available and outlining the experimental methods used to determine these properties.

Comparison of Polymer Properties

The properties of polymers are intrinsically linked to their molecular structure. The size and branching of the alkyl ester group in polyacrylates influence chain mobility and intermolecular forces, which in turn affect the macroscopic properties of the material.

Thermal Properties

The thermal behavior of a polymer is crucial for determining its processing conditions and application range. The glass transition temperature (Tg) and thermal decomposition temperature are key parameters in this regard.

PropertyPoly(this compound)Poly(butyl acrylate)
Glass Transition Temperature (Tg) -3 °C to 11 °C[1]-45 °C to -54 °C[2][3]
Thermal Decomposition Products Olefin, Carbon Dioxide[4]Carbon Dioxide, Butene-1, Butanol-1, Butyl Acrylate

The lower Tg of poly(butyl acrylate) is attributed to the longer, more flexible butyl side chain, which increases the free volume and allows for easier segmental motion of the polymer chains at lower temperatures. This results in a softer, more rubbery material at room temperature. Conversely, the bulkier, more rigid isopropyl group in poly(this compound) restricts chain mobility, leading to a higher Tg.

Mechanical Properties

The mechanical properties of a polymer, such as tensile strength and elongation at break, define its suitability for applications requiring structural integrity and flexibility.

PropertyPoly(this compound)Poly(butyl acrylate)
Tensile Strength Data not available in searched sources21 kPa[5]
Elongation at Break Data not available in searched sources2000%[5]

Experimental Protocols

The data presented in this guide are determined through standardized experimental techniques. Below are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and heat flow using a certified indium standard.

  • Procedure: The sample is subjected to a controlled thermal cycle, typically heating from a temperature below the expected Tg to a temperature above it, at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. The sample is then cooled and subjected to a second heating scan.

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes.

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The thermal stability is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td50%). The decomposition products can be identified by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer.

Tensile Testing for Mechanical Properties

Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure.

  • Sample Preparation: Polymer films are cast from solution and dried under vacuum.[6] Dumbbell-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D638).

  • Instrumentation: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain is used.

  • Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant rate of extension until it breaks. The force and extension are recorded throughout the test.

  • Data Analysis: The tensile strength is calculated as the maximum stress the material can withstand while being stretched or pulled before breaking. The elongation at break is the ratio between the increased length and the initial length of the material after it breaks.

Monomer Structure and Polymer Properties Relationship

The following diagram illustrates the relationship between the monomer structure and the resulting polymer properties.

G cluster_monomer Monomer Structure cluster_properties Polymer Properties This compound This compound Higher Tg Higher Tg This compound->Higher Tg Bulky side group restricts chain mobility Butyl Acrylate Butyl Acrylate Lower Tg Lower Tg Butyl Acrylate->Lower Tg Flexible side group increases chain mobility More Rigid More Rigid Higher Tg->More Rigid More Flexible More Flexible Lower Tg->More Flexible

Caption: Relationship between monomer structure and key polymer properties.

Conclusion

The choice between this compound and butyl acrylate as a monomer has a profound impact on the resulting polymer's properties. Poly(butyl acrylate) is the preferred choice for applications requiring softness, flexibility, and adhesion, such as in pressure-sensitive adhesives and sealants, due to its low glass transition temperature. In contrast, the higher glass transition temperature of poly(this compound) makes it a candidate for applications where greater rigidity and hardness are desired. This guide provides a foundational understanding of these differences, supported by experimental data and protocols, to aid researchers in their material selection and development endeavors. Further investigation into the specific mechanical properties of poly(this compound) is warranted to provide a more complete quantitative comparison.

References

Comparative study of isopropyl acrylate and isobornyl acrylate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isopropyl Acrylate (B77674) and Isobornyl Acrylate Copolymers for Research and Drug Development

This guide provides a detailed comparison of copolymers derived from isopropyl acrylate (IPA) and isobornyl acrylate (IBOA), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and potential applications. The information presented is based on a synthesis of available experimental data from various scientific sources.

Introduction to this compound and Isobornyl Acrylate

This compound (IPA) and isobornyl acrylate (IBOA) are both monofunctional acrylate monomers that can be polymerized to form a wide range of copolymers with tailored properties. The key difference between them lies in their side-chain structure: IPA possesses a small, flexible isopropyl group, while IBOA features a bulky, rigid bicyclic isobornyl group. This structural distinction significantly influences the thermal, mechanical, and physicochemical properties of their respective copolymers.

Comparative Data of IPA and IBOA Copolymers

The following tables summarize the key performance indicators of IPA and IBOA copolymers. It is important to note that the data presented is a synthesis from multiple studies, as direct head-to-head comparative experimental data is limited. The properties of the copolymers are highly dependent on the comonomer used, the copolymer composition, and the polymerization conditions.

Table 1: Thermal and Mechanical Properties
PropertyThis compound (IPA) CopolymersIsobornyl Acrylate (IBOA) CopolymersKey Differences & Rationale
Glass Transition Temperature (Tg) LowerSignificantly HigherThe bulky and rigid isobornyl group in IBOA restricts polymer chain mobility, leading to a higher Tg compared to the smaller, more flexible isopropyl group of IPA.
Tensile Strength ModerateHighThe rigid structure of IBOA contributes to a stiffer polymer backbone, resulting in higher tensile strength.
Hardness LowerHigherThe inherent hardness of the isobornyl group translates to harder copolymer materials.
Flexibility HigherLowerThe flexible nature of the isopropyl side chain in IPA allows for greater chain movement, leading to more flexible copolymers.
Table 2: Physicochemical Properties
PropertyThis compound (IPA) CopolymersIsobornyl Acrylate (IBOA) CopolymersKey Differences & Rationale
Water Absorption ModerateLowThe hydrophobic and bulky nature of the isobornyl group leads to lower water absorption in IBOA copolymers.[1]
Weather Resistance GoodExcellentIBOA's structure provides enhanced protection against UV degradation and environmental factors.[2]
Chemical Resistance GoodExcellentThe sterically hindered ester group in IBOA copolymers offers better protection against chemical attack.[2]
Adhesion GoodExcellentIBOA is known to promote adhesion, particularly to polyolefin substrates.[3]

Experimental Protocols

Synthesis of Acrylate Copolymers via Free Radical Polymerization

This protocol describes a general method for synthesizing acrylate copolymers.

  • Monomer and Initiator Preparation : The selected monomers (e.g., this compound and a comonomer) are purified to remove inhibitors. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is recrystallized.

  • Reaction Setup : The monomers and initiator are dissolved in a suitable solvent (e.g., toluene (B28343) or N,N-dimethylformamide) in a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

  • Polymerization : The reaction mixture is purged with nitrogen for 30 minutes to remove oxygen. The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a set time (e.g., 6-24 hours).[4]

  • Purification : The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane). The precipitate is then filtered, redissolved, and re-precipitated multiple times to remove unreacted monomers and initiator.

  • Drying : The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the copolymers.

  • Sample Preparation : A small amount of the dried polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[2]

  • DSC Analysis : The sample pan and an empty reference pan are placed in the DSC cell. The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from room temperature to 150 °C at a rate of 10 °C/min, cooling to 0 °C at 10 °C/min, and then reheating to 150 °C at 10 °C/min.[5][6]

  • Data Analysis : The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.[7]

Evaluation of Mechanical Properties by Tensile Testing

This protocol outlines the procedure for measuring the tensile properties of copolymer films.

  • Film Preparation : Copolymer films of uniform thickness are prepared by casting a solution of the polymer in a suitable solvent onto a flat substrate and allowing the solvent to evaporate slowly.

  • Sample Cutting : The dried film is cut into dumbbell-shaped specimens according to a standard specification (e.g., ISO 527-3).[3]

  • Tensile Test : The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine equipped with a load cell and extensometer. The specimen is clamped in the grips and pulled at a constant crosshead speed until it fractures.[8]

  • Data Analysis : A stress-strain curve is generated from the load-displacement data. Tensile strength is the maximum stress the material can withstand, elongation at break is the percentage increase in length at fracture, and Young's modulus is the slope of the initial linear portion of the curve.

Visualizations

Experimental Workflow for Copolymer Synthesis and Characterization

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Application Evaluation s1 Monomer & Initiator Preparation s2 Reaction Setup in Solvent s1->s2 s3 Free Radical Polymerization s2->s3 s4 Purification by Precipitation s3->s4 s5 Drying s4->s5 c1 Thermal Analysis (DSC) s5->c1 Synthesized Copolymer c2 Mechanical Testing (Tensile Test) s5->c2 Synthesized Copolymer c3 Molecular Weight (GPC) s5->c3 Synthesized Copolymer c4 Structural Analysis (FTIR, NMR) s5->c4 Synthesized Copolymer a1 Drug Loading s5->a1 For Drug Delivery a2 In Vitro Drug Release Study a1->a2 a3 Biocompatibility Assay a2->a3

Caption: Workflow for synthesis and characterization.

Conceptual Diagram of Drug Release from a Hydrophobic Copolymer Matrix

Caption: Drug release from a hydrophobic matrix.

Applications in Drug Development

Both IPA and IBOA copolymers can be formulated into nanoparticles, microparticles, or films for controlled drug delivery.

  • IBOA Copolymers : Due to their hydrophobicity and high Tg, IBOA copolymers are well-suited for creating rigid, slow-degrading matrices for sustained release of hydrophobic drugs.[9] Their excellent film-forming properties and adhesion also make them candidates for transdermal drug delivery patches.[10]

  • IPA Copolymers : Copolymers containing IPA, particularly with comonomers like N-isopropylacrylamide (NIPAM), can exhibit thermoresponsive behavior. This property is highly valuable for creating "smart" drug delivery systems that release their payload in response to changes in temperature, such as at a site of inflammation or in response to externally applied heat.[11]

Conclusion

The choice between this compound and isobornyl acrylate in copolymer synthesis depends heavily on the desired properties of the final material.

  • Choose IBOA copolymers for applications requiring :

    • High hardness and rigidity

    • Excellent thermal stability

    • Superior weather and chemical resistance

    • Low water absorption

    • Strong adhesion

  • Choose IPA copolymers for applications requiring :

    • Flexibility

    • Lower processing temperatures

    • Potential for stimuli-responsive behavior (with appropriate comonomers)

For drug delivery applications, IBOA copolymers offer a robust platform for sustained release formulations, while IPA copolymers can be engineered into more dynamic, stimuli-responsive systems. Further research into direct comparative studies would be beneficial for a more nuanced understanding of their relative performance.

References

A Comparative Guide to the Validation of Isopropyl Acrylate Purity: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Isopropyl acrylate (B77674), a key monomer in the synthesis of various polymers used in pharmaceuticals and other industries, is no exception. This guide provides an objective comparison of two common analytical techniques for validating the purity of isopropyl acrylate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The Critical Role of Purity Analysis

The purity of this compound can significantly impact the characteristics of the resulting polymer, including its molecular weight, chemical resistance, and adhesive properties. Impurities, which can include residual reactants like isopropanol (B130326) and acrylic acid, or byproducts from synthesis and storage, can lead to inconsistent product performance and potential safety concerns.[1][2][3] Therefore, robust and validated analytical methods are essential for quality control.

Gas Chromatography (GC): The Industry Standard

Gas chromatography is a widely adopted technique for the analysis of volatile and semi-volatile compounds, making it well-suited for determining the purity of this compound.[4][5][6] The principle of GC involves vaporizing a sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a column.

A standard method for the purity analysis of acrylate esters is outlined in ASTM D3362.[7] This method typically employs a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Head-to-Head Comparison: GC vs. HPLC for this compound Purity

The choice between GC and HPLC depends on several factors, including the specific impurities of interest, required sensitivity, sample throughput, and available instrumentation.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile components in the gas phase.Separation of components in the liquid phase.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).[10]Solvent mixture (e.g., Acetonitrile, Water).[8][9]
Typical Stationary Phase High molecular weight liquid coated on a solid support.Silica-based particles packed in a column.[8][9]
Analysis Time Generally faster (minutes).[11]Can be longer (several minutes).[9][11]
Precision (RSD) Typically < 2%.1.7% - 4.1%.[9]
Accuracy (Recovery) Generally > 95%.88.6% - 105.3%.[9]
Limit of Detection (LOD) Low ppm levels.0.03 - 0.05 mg/L.[9]
Limit of Quantitation (LOQ) Low ppm levels.0.2 mg/L.[9]
Linearity (R²) > 0.99.> 0.999.[9]
Advantages High resolution for volatile compounds, robust, and cost-effective.[5][11]Suitable for thermally sensitive compounds, versatile.[4][8]
Disadvantages High temperatures can potentially cause acrylate polymerization.[8]Can be more expensive due to solvent consumption and pump maintenance.[4][11]

Experimental Protocols

Below are detailed experimental protocols for the validation of this compound purity using both GC-FID and HPLC-UV.

Gas Chromatography (GC-FID) Protocol

This protocol is based on the principles of the ASTM D3362 standard for acrylate ester purity.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Autosampler.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as acetone.

  • Prepare a series of calibration standards of this compound and any known impurities in the same solvent.

4. Data Analysis:

  • The purity is determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Quantification of specific impurities can be performed using the calibration curves generated from the standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from a method for the analysis of acrylate monomers.[9]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of this compound and any known impurities in the mobile phase.

4. Data Analysis:

  • Purity and impurity levels are quantified by comparing the peak areas from the sample chromatogram to the calibration curves of the respective standards.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the validation of this compound purity and the relationship between purity and final product quality.

cluster_0 Purity Validation Workflow raw_material This compound Raw Material sampling Representative Sampling raw_material->sampling method_selection Method Selection (GC or HPLC) sampling->method_selection sample_prep Sample Preparation method_selection->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_processing Data Processing & Purity Calculation instrument_analysis->data_processing specification_check Comparison with Specifications data_processing->specification_check release Release for Manufacturing specification_check->release Pass reject Reject specification_check->reject Fail

Caption: Workflow for this compound Purity Validation.

cluster_1 Impact of Purity on Product Quality purity This compound Purity polymerization Polymerization Process purity->polymerization impurities Presence of Impurities impurities->polymerization Adversely Affects polymer_properties Polymer Properties (e.g., MW, Adhesion) polymerization->polymer_properties product_performance Final Product Performance polymer_properties->product_performance product_quality Consistent & Reliable Product Quality product_performance->product_quality

Caption: Relationship between Purity and Product Quality.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the validation of this compound purity. GC, particularly with an FID, is a robust and sensitive method well-suited for the analysis of this volatile monomer and is considered the industry standard. However, HPLC offers a valuable alternative, especially when dealing with potential thermal degradation of the analyte or when GC instrumentation is unavailable.

The choice of method should be based on a thorough evaluation of the laboratory's specific needs, including the nature of potential impurities, required detection limits, and available resources. Regardless of the chosen technique, proper method validation according to established guidelines is paramount to ensure the generation of accurate and reliable data, ultimately safeguarding the quality and consistency of the final product.

References

Spectroscopic comparison of poly(isopropyl acrylate) and poly(n-propyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of two isomeric polyacrylates, poly(isopropyl acrylate) (PiPA) and poly(n-propyl acrylate) (PnPA), reveals key differences in their molecular structure, providing a valuable guide for researchers in polymer chemistry and drug development.

This guide offers a side-by-side spectroscopic comparison of PiPA and PnPA, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. The subtle yet significant variations in their spectra, arising from the isomeric difference in their propyl ester side chains, are crucial for their identification and characterization.

Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Raman spectroscopy for poly(this compound) and poly(n-propyl acrylate).

Table 1: ¹H NMR Chemical Shift Assignments (ppm)
Assignment Poly(this compound) (PiPA) Poly(n-propyl acrylate) (PnPA)
-CH₂- (backbone) ~1.5 - 1.9~1.5 - 1.9
-CH- (backbone) ~2.2 - 2.5~2.2 - 2.5
-O-CH(CH₃)₂ ~4.8 - 5.1-
-O-CH₂-CH₂-CH₃ -~3.9 - 4.1
-CH(CH₃)₂ ~1.2-
-CH₂-CH₂-CH₃ -~1.6 - 1.7
-CH₂-CH₃ -~0.9
Table 2: ¹³C NMR Chemical Shift Assignments (ppm)
Assignment Poly(this compound) (PiPA) Poly(n-propyl acrylate) (PnPA)
C=O (carbonyl) ~174-175~174-175
-CH- (backbone) ~41-42~41-42
-CH₂- (backbone) ~35-37~35-37
-O-CH(CH₃)₂ ~67-68-
-O-CH₂-CH₂-CH₃ -~66-67
-CH(CH₃)₂ ~22-
-CH₂-CH₂-CH₃ -~22
-CH₂-CH₃ -~10
Table 3: Key FTIR Absorption Bands (cm⁻¹)
Vibrational Mode Poly(this compound) (PiPA) Poly(n-propyl acrylate) (PnPA)
C-H stretching (alkyl) ~2980, 2935, 2875~2960, 2935, 2875
C=O stretching (ester) ~1730~1732
C-H bending (CH₂, CH₃) ~1465, 1385, 1370~1460, 1380
C-O stretching (ester) ~1170, 1105~1175
Table 4: Key Raman Scattering Peaks (cm⁻¹)
Vibrational Mode Poly(this compound) (PiPA) Poly(n-propyl acrylate) (PnPA)
C-H stretching (alkyl) ~2980, 2935, 2875~2960, 2935, 2875
C=O stretching (ester) ~1730~1732
CH₂/CH₃ deformation ~1450~1450
C-C skeletal stretching ~850, 815~860

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] For quantitative ¹³C NMR, about 300 mg of the copolymer can be dissolved in 2.5 ml of deuterated chloroform (B151607) containing a relaxation agent like chromium acetylacetonate.[2]

  • Instrumentation: Acquire spectra on a 300 MHz or higher NMR spectrometer.[2]

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum with an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: For quantitative analysis, use an inverse gated decoupling sequence to suppress the Nuclear Overhauser Effect. A relaxation delay of at least 5 seconds is recommended. A higher number of scans (e.g., 8k) is typically required to get a sufficient signal-to-noise ratio.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software. Apply phasing and baseline correction to the spectra before integrating the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For polymer films, the analysis can be performed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, dissolve the polymer in a suitable solvent, cast a thin film on a KBr pellet, and ensure the solvent has completely evaporated.

  • Instrumentation: Record the FTIR spectra using an FTIR spectrometer equipped with a suitable detector, such as a DTGS detector.

  • Data Acquisition: Collect the spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a clean KBr pellet.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the microscope slide or in a suitable container for analysis.

  • Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Data Acquisition: Acquire the Raman spectra over a relevant spectral range (e.g., 200-3200 cm⁻¹). Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

  • Data Processing: Process the spectra to remove any background fluorescence and cosmic rays.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison of poly(this compound) and poly(n-propyl acrylate).

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis PiPA Poly(this compound) NMR NMR Spectroscopy (¹H and ¹³C) PiPA->NMR FTIR FTIR Spectroscopy PiPA->FTIR Raman Raman Spectroscopy PiPA->Raman PnPA Poly(n-propyl acrylate) PnPA->NMR PnPA->FTIR PnPA->Raman Process Spectral Processing (Baseline Correction, Phasing) NMR->Process FTIR->Process Raman->Process Assign Peak Assignment & Integration Process->Assign Comparison Side-by-Side Comparison of Spectroscopic Data Assign->Comparison Polymers Isomeric Polymers (PiPA vs. PnPA) Structure Different Alkyl Side-Chain Structure Polymers->Structure Spectra Distinct Spectroscopic Signatures Structure->Spectra NMR_diff ¹H: -O-CH vs -O-CH₂ ¹³C: Chemical Shift Differences Spectra->NMR_diff FTIR_diff Subtle shifts in C-H bending and C-O stretching Spectra->FTIR_diff Raman_diff Variations in C-C skeletal vibrations Spectra->Raman_diff Identification Unambiguous Identification NMR_diff->Identification FTIR_diff->Identification Raman_diff->Identification

References

A Comparative Guide to the Polymerization Kinetics of Isopropyl Acrylate and Other Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization kinetics of isopropyl acrylate (B77674) against other common acrylates, namely methyl acrylate, ethyl acrylate, and butyl acrylate. Understanding the kinetic parameters of these monomers is crucial for controlling polymerization processes and tailoring polymer properties for various applications, including in the development of advanced materials for drug delivery and biomedical devices. This document summarizes key quantitative data, outlines experimental protocols for kinetic analysis, and presents a visual workflow to aid in experimental design.

Comparative Kinetic Data

The rate of polymerization and the resulting polymer characteristics are largely governed by the propagation rate coefficient (kp) and the termination rate coefficient (kt). These parameters are often expressed in the form of the Arrhenius equation, which describes the temperature dependence of the reaction rate. The Arrhenius parameters, the pre-exponential factor (A) and the activation energy (Ea), are critical for predicting polymerization behavior under different temperature regimes.

While extensive kinetic data is available for methyl, ethyl, and butyl acrylate, there is a notable lack of specific experimental data for the Arrhenius parameters of isopropyl acrylate in the reviewed literature. The following table summarizes the available Arrhenius parameters for the propagation rate coefficients of methyl acrylate and butyl acrylate.

MonomerA (L·mol-1·s-1)Ea (kJ·mol-1)Polymerization MethodSolventReference
This compound Data not availableData not available---
Methyl Acrylate 1.41 x 10717.3Pulsed-Laser Polymerization (PLP)Bulk[1]
Ethyl Acrylate Data not availableData not available---
n-Butyl Acrylate Data not available30.6 ± 5.4 (for backbiting)Pulsed-Laser Polymerization (PLP)Bulk/Butyl Propionate[2][3]

Experimental Protocols

The determination of kinetic parameters in radical polymerization is commonly performed using advanced techniques such as Pulsed-Laser Polymerization coupled with Size-Exclusion Chromatography (PLP-SEC) and in-situ monitoring using Fourier-Transform Infrared (FTIR) spectroscopy.

Pulsed-Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)

PLP-SEC is a powerful method for the direct determination of the propagation rate coefficient (kp). The technique involves initiating polymerization with short, periodic laser pulses and then analyzing the molecular weight distribution of the resulting polymer by SEC.

Materials:

  • Acrylate monomer (inhibitor removed)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (if not bulk polymerization)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Pulsed laser (e.g., excimer laser)

  • Thermostatted reaction cell

  • Size-Exclusion Chromatography (SEC/GPC) system with appropriate columns and detector (e.g., refractive index detector)

  • Vacuum line

Procedure:

  • Sample Preparation: The monomer is purified to remove the inhibitor. A solution of the photoinitiator in the monomer (or monomer/solvent mixture) is prepared.

  • Polymerization: The sample is placed in the reaction cell, deoxygenated by purging with an inert gas or by freeze-pump-thaw cycles, and brought to the desired temperature. The sample is then irradiated with laser pulses at a specific frequency.

  • Polymer Isolation: After a predetermined number of pulses, the polymerization is quenched, typically by exposing the sample to air. The polymer is then isolated, for example, by precipitation in a non-solvent, and dried.

  • SEC Analysis: The molecular weight distribution of the polymer is determined by SEC. The position of the point of inflection on the low-molecular-weight side of the polymer peak is used to calculate the propagation rate coefficient (kp).

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a valuable technique for monitoring the real-time conversion of monomer to polymer. This is achieved by tracking the decrease in the characteristic infrared absorption band of the monomer's carbon-carbon double bond.

Equipment:

  • FTIR spectrometer with a suitable detector

  • Reaction cell with IR-transparent windows (e.g., KBr or ZnSe)

  • Temperature controller

  • Initiation source (e.g., UV lamp for photopolymerization or heat for thermal polymerization)

Procedure:

  • Calibration: A calibration curve is established by correlating the absorbance of the monomer's C=C double bond peak (typically around 1635 cm-1 for acrylates) with known monomer concentrations.

  • Reaction Setup: The reaction mixture (monomer, initiator, and optional solvent) is placed in the thermostatted reaction cell within the FTIR spectrometer.

  • Data Acquisition: FTIR spectra are collected at regular intervals as the polymerization is initiated.

  • Data Analysis: The decrease in the integrated area of the C=C double bond absorption peak is monitored over time. Using the calibration curve, the monomer concentration and, consequently, the conversion can be calculated as a function of time. The rate of polymerization can then be determined from the slope of the conversion versus time plot.

Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of acrylate polymerization, combining both PLP-SEC and in-situ FTIR techniques for a comprehensive understanding.

G cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_plp PLP-SEC cluster_ftir In-situ FTIR cluster_results Data Interpretation Monomer Monomer Purification Initiator Initiator Selection & Preparation Monomer->Initiator Solution Solution Preparation (Monomer + Initiator) Initiator->Solution PLP Pulsed Laser Polymerization Solution->PLP FTIR_monitor Real-time FTIR Monitoring Solution->FTIR_monitor SEC Size Exclusion Chromatography PLP->SEC kp_calc kp Calculation SEC->kp_calc Arrhenius Arrhenius Parameters (A, Ea) kp_calc->Arrhenius Conversion Conversion vs. Time Plot FTIR_monitor->Conversion Rp_calc Rate of Polymerization (Rp) Calculation Conversion->Rp_calc Rp_calc->Arrhenius Comparison Comparative Kinetic Analysis Arrhenius->Comparison

Caption: Generalized workflow for the kinetic analysis of acrylate polymerization.

References

A Comparative Analysis of the Thermal Stability of Poly(acrylate) Esters

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of poly(acrylate) esters is a critical determinant of their processing parameters and end-use applications. This guide provides an objective comparison of the thermal performance of various common poly(acrylate) esters, supported by experimental data from thermogravimetric analysis (TGA). The structure of the alkyl ester side chain significantly influences the degradation mechanism and, consequently, the overall thermal stability of the polymer.

Quantitative Thermal Stability Data

The thermal decomposition of poly(acrylate) esters is primarily investigated using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. Key parameters include the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the temperature at which a specific percentage of weight loss occurs (e.g., T_d,10%). The following table summarizes quantitative data for several common poly(acrylate) esters.

PolymerAlkyl GroupOnset Decomposition Temp (°C)Other Decomposition DataPrimary Degradation Products
Poly(ethyl acrylate) (PEA) Ethyl> 300[1]-Not specified
Poly(n-butyl acrylate) (PBA) n-Butyl-Td,10% (10% weight loss) = 310°C for a star precursor polymer.[2]Butene, methacrylic acid, anhydrides.[2]
Poly(tert-butyl acrylate) (PtBA) tert-Butyl160 and 310[3]Decomposition starts by elimination of C₄H₈.[3]Isobutylene (B52900), carbon dioxide.[4]
Poly(2-ethylhexyl acrylate) (P(2-EHA)) 2-Ethylhexyl~250 (at 5°C/min heating rate)[5]Two degradation shoulders observed between 150-370°C and 400-450°C.[5]Monomers, alcohols, carbon dioxide.[6]

Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented are typically acquired through Thermogravimetric Analysis (TGA). This technique is essential for determining the thermal stability and decomposition characteristics of polymers.[3]

Objective: To measure the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere.[7][8]

Typical Protocol:

  • Sample Preparation: A small, precise amount of the polymer sample (typically 5-10 mg) is weighed into a sample pan, commonly made of alumina (B75360) or platinum.[3]

  • Instrument Setup: The pan is placed in a high-precision microbalance located inside a programmable furnace.[9]

  • Atmosphere Control: The furnace is purged with a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-30 mL/min) to prevent oxidative degradation.[3][7][10]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant, linear heating rate (e.g., 10 or 20°C/min).[8][10][11]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.[9]

  • Data Analysis: The resulting TGA curve plots the percentage of remaining mass against temperature. The derivative of this curve (DTG curve) is also plotted, showing the rate of mass loss. Peaks in the DTG curve indicate the temperatures at which the rate of mass loss is at its maximum.[9][11]

Factors Influencing Thermal Stability

The thermal stability of poly(acrylate) esters is primarily dictated by the chemical structure of the alkyl side chain. This relationship influences the degradation pathway the polymer undergoes upon heating. The following diagram illustrates this logical relationship.

G cluster_0 Poly(acrylate) Ester Structure cluster_1 Side Chain Characteristics cluster_2 Degradation Pathway cluster_3 Resulting Thermal Stability A Polymer Backbone (-CH₂-CH(COOR)-)n B Alkyl Side Chain (R) C Linear & Short (e.g., Ethyl) B->C Type D Branched (Tertiary) (e.g., tert-Butyl) B->D Type E Linear & Long (e.g., Butyl, 2-EHA) B->E Type F Random Chain Scission C->F Favors G Side-Chain Elimination (Ester Pyrolysis) D->G Favors E->F Favors H Higher Td F->H Leads to I Lower Td G->I Leads to

Influence of side-chain structure on poly(acrylate) thermal stability.

Discussion of Degradation Mechanisms:

The structure of the ester side group plays a crucial role in the degradation mechanism.

  • Poly(tert-butyl acrylate): PtBA degrades at a significantly lower temperature due to the presence of a tertiary hydrogen on the ester group. This structure facilitates a facile, non-radical side-chain elimination reaction, releasing isobutylene gas and forming poly(acrylic acid).[3][12] This two-stage decomposition often begins at a lower temperature compared to its linear isomers.[3]

  • Poly(n-alkyl acrylates): For poly(acrylates) with linear alkyl groups like poly(ethyl acrylate) and poly(n-butyl acrylate), the primary degradation mechanism involves random scission of the polymer backbone.[2][13] This process typically requires higher temperatures to initiate, resulting in greater overall thermal stability compared to their branched counterparts. The degradation of these polymers can yield products like olefins and alcohols from the side chain.[13] The resistance to hydrolysis, another form of degradation, has been observed to decrease in the order of butyl acrylate (B77674) > ethyl acrylate > methyl acrylate.[14]

References

Quantifying the Hydrophobicity of Poly(isopropyl acrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophobicity of a polymer is a critical parameter in a multitude of applications, from the design of drug delivery systems to the development of advanced coatings and biomaterials. Poly(isopropyl acrylate) (PIPA), a member of the polyacrylate family, is noted for its hydrophobic characteristics conferred by its isopropyl ester group. This guide provides a comparative analysis of the hydrophobicity of poly(this compound) against other common acrylic polymers, supported by experimental data and detailed methodologies. While direct quantitative data for the water contact angle and water absorption of poly(this compound) were not available in the conducted literature search, this guide leverages data from structurally similar polyacrylates to provide a robust comparative context.

Comparative Analysis of Polymer Hydrophobicity

The hydrophobicity of a polymer surface is most commonly quantified by two key metrics: the static water contact angle and the percentage of water absorption. A higher water contact angle indicates greater hydrophobicity, as the water beads up on the surface rather than spreading out. Lower water absorption by mass is also indicative of a more hydrophobic material.

The following table summarizes the water contact angle for various polymers, including polyacrylates that are structurally similar to poly(this compound), providing a basis for comparative evaluation.

PolymerWater Contact Angle (°)Reference
Poly(methyl methacrylate) (PMMA)70.9[1]
Poly(n-butyl methacrylate) (PnBMA)91.0[1]
Poly(t-butyl methacrylate) (PtBMA)108.1[1]
Polyethylene (PE)96[1]
Polytetrafluoroethylene (PTFE)109.2[1]

Note: Specific experimental values for poly(this compound) were not found. Based on the trend observed with increasing alkyl chain length in the methacrylate (B99206) series (methyl, n-butyl, t-butyl), it is anticipated that poly(this compound) would exhibit a contact angle in the hydrophobic range, likely between that of PMMA and PnBMA.

In terms of water absorption, acrylic resins generally exhibit a range of 10 to 25 μg/mm³.[2] Specific values for some acrylics are presented below.

Polymer/MaterialWater Sorption (μg/mm³)Reference
Provisional crown material (acrylic)11.33[2]
Custom tray material (acrylic)17.70 - 30.46[2]
General range for acrylates10 - 25[2]

Note: A specific water absorption value for poly(this compound) was not found. Its absorption is expected to fall within the general range for acrylate (B77674) polymers.

Experimental Protocols

Accurate and reproducible quantification of polymer hydrophobicity relies on standardized experimental procedures. The following sections detail the methodologies for measuring water contact angle and water absorption.

Water Contact Angle Measurement (ASTM D5946)

The sessile drop method is a common technique for determining the static water contact angle on a polymer film.

Apparatus:

  • Goniometer with a light source and camera

  • Syringe with a fine needle for dispensing water droplets

  • Flat, smooth polymer film sample

  • Controlled environment chamber (optional, for temperature and humidity control)

Procedure:

  • Ensure the polymer film is clean, dry, and free of any surface contaminants.

  • Place the polymer film on the goniometer stage.

  • Using the syringe, carefully dispense a small droplet of deionized water (typically 1-5 µL) onto the surface of the film.

  • Allow the droplet to equilibrate on the surface for a predetermined amount of time (e.g., 30-60 seconds).

  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Use image analysis software to measure the angle formed between the tangent to the droplet at the point of contact with the solid surface and the solid surface itself. This is the static water contact angle.

  • Repeat the measurement at multiple locations on the film surface to ensure statistical significance and average the results.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean_Film Clean & Dry Polymer Film Mount_Sample Mount on Goniometer Stage Clean_Film->Mount_Sample Dispense_Droplet Dispense Water Droplet Mount_Sample->Dispense_Droplet Equilibrate Allow Droplet to Equilibrate Dispense_Droplet->Equilibrate Capture_Image Capture Droplet Profile Image Equilibrate->Capture_Image Measure_Angle Measure Contact Angle Capture_Image->Measure_Angle Average_Results Repeat & Average Results Measure_Angle->Average_Results

Workflow for Water Contact Angle Measurement.
Water Absorption Measurement (ASTM D570)

This method determines the amount of water absorbed by a polymer sample when immersed in water under specified conditions.

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Oven for drying specimens

  • Desiccator

  • Water bath with temperature control

  • Lint-free cloth

Procedure:

  • Prepare disk-shaped specimens of the polymer with a specified diameter and thickness (e.g., 50.8 mm diameter and 3.2 mm thickness).

  • Dry the specimens in an oven at a specified temperature (e.g., 50 °C) for 24 hours.

  • After drying, place the specimens in a desiccator to cool to room temperature.

  • Weigh each specimen to the nearest 0.1 mg to determine its initial dry weight (W_dry).

  • Immerse the specimens in distilled water maintained at a constant temperature (e.g., 23 °C) for a specified period (e.g., 24 hours).

  • After the immersion period, remove the specimens from the water, pat them dry with a lint-free cloth to remove surface water, and immediately weigh them to determine the wet weight (W_wet).

  • Calculate the percentage of water absorption using the following formula:

    Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100

  • Test multiple specimens and report the average water absorption.

G start Start prep_sample Prepare Polymer Specimens start->prep_sample dry_sample Dry Specimens in Oven prep_sample->dry_sample cool_sample Cool in Desiccator dry_sample->cool_sample weigh_dry Weigh Dry Specimen (W_dry) cool_sample->weigh_dry immerse Immerse in Water (24h, 23°C) weigh_dry->immerse remove_pat Remove & Pat Dry immerse->remove_pat weigh_wet Weigh Wet Specimen (W_wet) remove_pat->weigh_wet calculate Calculate % Water Absorption weigh_wet->calculate end End calculate->end

Experimental Workflow for ASTM D570 Water Absorption Test.

Logical Relationship of Hydrophobicity

The hydrophobicity of a polymer is fundamentally linked to its chemical structure and the resulting surface energy. This relationship dictates how the polymer will interact with aqueous environments.

G cluster_properties Intrinsic Properties cluster_manifestations Observable Characteristics Chemical_Structure Polymer Chemical Structure (e.g., Isopropyl Group) Surface_Energy Surface Energy Chemical_Structure->Surface_Energy Hydrophobicity Hydrophobicity Surface_Energy->Hydrophobicity Contact_Angle High Water Contact Angle Hydrophobicity->Contact_Angle Water_Absorption Low Water Absorption Hydrophobicity->Water_Absorption

Relationship between Polymer Structure and Hydrophobicity.

References

Isopropyl Acrylate: A Comparative Benchmark in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of adhesive formulations, the selection of the core monomer is a critical determinant of the final product's performance characteristics. This guide provides an objective comparison of isopropyl acrylate (B77674) (IPA) with two other commonly used acrylic monomers, n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA), in the context of pressure-sensitive adhesives (PSAs). This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their adhesive formulations.

Performance Attributes of Acrylic Monomers

The performance of a PSA is primarily evaluated by three key metrics: peel strength, shear resistance (cohesion), and tack.[1] A delicate balance of these properties is essential to meet the demands of various applications.[2] Generally, an increase in adhesive properties like peel and tack corresponds to a decrease in cohesive properties like shear resistance, and vice-versa.[2]

  • Peel Strength: This measures the force required to remove an adhesive tape from a substrate at a specified angle and rate. It is a crucial parameter for applications requiring secure bonding and clean removability.

  • Shear Resistance: Also known as cohesive strength, this indicates the adhesive's ability to resist slippage or flow when subjected to a parallel force. High shear resistance is vital for applications where the adhesive must withstand significant stress over time.

  • Tack: This refers to the initial adhesion of the adhesive to a substrate upon light contact. It is a measure of the "stickiness" of the adhesive.

Comparative Performance Data

It is important to note that the adhesive properties are highly dependent on the overall formulation, including the type and concentration of other comonomers, crosslinkers, and additives, as well as the polymerization process.[3]

Table 1: Comparison of Peel Strength, Shear Resistance, and Tack for Adhesives Based on n-Butyl Acrylate and 2-Ethylhexyl Acrylate

Propertyn-Butyl Acrylate (BA) Based PSA2-Ethylhexyl Acrylate (2-EHA) Based PSAIsopropyl Acrylate (IPA) Based PSATest Method
Peel Strength (N/25 mm) ~18.64[4]~7.7[5]Data not available in the searched literatureASTM D3330
Shear Resistance (hours) > 120[6]303[5]Data not available in the searched literatureASTM D3654
Loop Tack (N/25 mm) ~14.78[4]Data not available in the searched literatureData not available in the searched literatureASTM D6195

Note: The values presented are illustrative and can vary significantly based on the specific formulation and testing conditions.

Influence of Monomer Structure on Adhesive Properties

The molecular structure of the acrylate monomer plays a significant role in determining the viscoelastic properties of the resulting adhesive.

  • n-Butyl Acrylate (BA): BA is known to provide a good balance of adhesive and cohesive properties.[7] Its relatively short butyl side chain allows for a moderate glass transition temperature (Tg), contributing to both flexibility and internal strength.[8]

  • 2-Ethylhexyl Acrylate (2-EHA): The branched and longer side chain of 2-EHA results in a lower Tg compared to BA, which generally leads to higher tack and peel adhesion but lower shear strength.[8][9] The branched structure can also increase steric hindrance, affecting polymer chain mobility and entanglement.[10] Increasing the 2-EHA content in a formulation has been shown to increase peel and shear strength, while decreasing loop tack.[9][11]

  • This compound (IPA): The isopropyl group in IPA is more compact than the n-butyl or 2-ethylhexyl groups. While specific quantitative data is limited in the available literature, it can be inferred that the bulkier isopropyl group, compared to a linear butyl group, would influence the polymer's Tg and, consequently, its adhesive properties. The branching at the ester linkage could lead to a different balance of flexibility and cohesive strength compared to linear or longer-branched acrylates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM International standards.

Peel Adhesion Test (ASTM D3330/D3330M)

This test method measures the force required to peel a pressure-sensitive tape from a standard test panel at a controlled angle and speed.

Apparatus:

  • Tensile testing machine with a constant rate of peel.

  • Standard test panels (e.g., stainless steel).

  • Roller for applying the tape to the panel.

Procedure:

  • Cut a strip of the adhesive tape to the specified dimensions.

  • Apply the tape to the clean test panel using the roller to ensure uniform contact.

  • Allow the sample to dwell for a specified period (e.g., 20 minutes or 24 hours).

  • Mount the test panel in the lower jaw of the tensile tester.

  • Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.

  • Peel the tape from the panel at a constant rate (e.g., 300 mm/min).

  • Record the force required to peel the tape. The average force over a specified length is reported as the peel adhesion strength in Newtons per 25 mm (N/25 mm).

Shear Adhesion Test (ASTM D3654/D3654M)

This test method determines the ability of a pressure-sensitive tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate.

Apparatus:

  • A stand with a rack for holding test panels.

  • Standard test panels (e.g., stainless steel).

  • Weights of a specified mass (e.g., 1 kg).

  • Timing device.

Procedure:

  • Apply a strip of the adhesive tape to the test panel with a specified overlapping area (e.g., 25 mm x 25 mm).

  • Use a roller to ensure firm and uniform contact.

  • Allow the sample to dwell for a specified period.

  • Mount the test panel vertically in the test stand.

  • Attach the specified weight to the free end of the tape.

  • Record the time it takes for the tape to shear from the test panel. The result is reported in minutes or hours.

Loop Tack Test (ASTM D6195)

This test method measures the immediate "grab" or "stickiness" of a pressure-sensitive adhesive.

Apparatus:

  • Tensile testing machine.

  • A test fixture that allows a loop of tape to be brought into contact with a test surface.

  • Standard test surface (e.g., stainless steel).

Procedure:

  • Cut a strip of the adhesive tape to the specified length.

  • Form a loop with the adhesive side facing out and clamp the ends in the upper jaw of the tensile tester.

  • Bring the loop down to make contact with the horizontal test surface at a controlled rate.

  • Immediately after contact, reverse the direction of the machine and pull the loop away from the surface at a constant rate.

  • Record the maximum force required to separate the loop from the test surface. This force is reported as the loop tack in Newtons per 25 mm (N/25 mm).

Visualizing the Adhesive Formulation and Testing Workflow

To better understand the process of developing and evaluating these adhesive formulations, the following diagrams illustrate the key stages.

AdhesiveFormulationWorkflow cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Data Analysis MonomerSelection Monomer Selection (IPA, BA, 2-EHA) ComonomerAddition Comonomer & Additive Addition MonomerSelection->ComonomerAddition Select comonomers Polymerization Polymerization ComonomerAddition->Polymerization Initiate reaction Coating Coating onto Substrate Polymerization->Coating Synthesized Polymer Curing Curing/Drying Coating->Curing SamplePreparation Sample Preparation (ASTM Standards) Curing->SamplePreparation PeelTest Peel Adhesion Test (ASTM D3330) SamplePreparation->PeelTest ShearTest Shear Resistance Test (ASTM D3654) SamplePreparation->ShearTest TackTest Loop Tack Test (ASTM D6195) SamplePreparation->TackTest DataAnalysis Comparative Data Analysis PeelTest->DataAnalysis ShearTest->DataAnalysis TackTest->DataAnalysis

Caption: Workflow for adhesive formulation and testing.

Logical Relationship of Monomer Properties and Adhesive Performance

The properties of the constituent monomers directly influence the macroscopic performance of the final adhesive. The following diagram illustrates these relationships.

MonomerPropertyRelationship cluster_monomer Monomer Properties cluster_polymer Polymer Properties cluster_performance Adhesive Performance SideChain Side Chain Structure (Length, Branching) Tg Glass Transition Temperature (Tg) SideChain->Tg influences Viscoelasticity Viscoelasticity Tg->Viscoelasticity determines Polarity Polarity AdhesionEnergy Adhesion Energy Polarity->AdhesionEnergy affects CohesiveStrength Cohesive Strength Peel Peel Strength Viscoelasticity->Peel Tack Tack Viscoelasticity->Tack Shear Shear Resistance CohesiveStrength->Shear AdhesionEnergy->Peel AdhesionEnergy->Tack

Caption: Monomer properties and their impact on adhesive performance.

References

Comparative Analysis of Isopropyl Acrylate Cross-Reactivity in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of isopropyl acrylate (B77674) in free-radical copolymerization reactions with common comonomers. Understanding the reactivity ratios of monomer pairs is crucial for predicting copolymer composition and tailoring polymer properties for specific applications in drug delivery, medical devices, and other advanced materials. While direct experimental data for isopropyl acrylate is limited in readily available literature, this guide presents data from analogous acrylate systems to provide a predictive framework for its copolymerization behavior.

Data Presentation: Reactivity Ratios of Acrylates and Methacrylates

The following table summarizes the reactivity ratios (r₁ and r₂) for various monomer pairs, offering a comparative perspective on how the structure of the acrylate monomer influences its incorporation into a copolymer chain alongside common comonomers like styrene (B11656) and methyl methacrylate. The reactivity ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind (homo-propagation) versus the other monomer (cross-propagation).

  • r₁ > 1 : The growing chain radical ending in monomer 1 (M₁) prefers to add another M₁ monomer.

  • r₁ < 1 : The growing chain radical ending in M₁ prefers to add monomer 2 (M₂).

  • r₁ ≈ 1 : The growing chain radical has a similar reactivity towards both monomers.

  • r₁r₂ ≈ 1 : Ideal copolymerization, leading to a random copolymer.

  • r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Polymerization ConditionsMethod of Determination
Styrene Methyl Methacrylate0.450.380.171Benzene, 70°CFineman-Ross (F-R)[1]
Styrene Methyl Methacrylate0.490.350.172Benzene, 70°CKelen-Tüdős (K-T)[1]
n-Butyl Acrylate Methyl Methacrylate0.263.150.819Toluene, ATRP with PMDETANot Specified[2]
2,2-Dinitropropyl Acrylate Styrene0.9110.0380.035Not SpecifiedFineman-Ross
Acrylamide Isopropyl Methacrylate> 1< 1< 1DMF, 60°C, AIBN initiatorFineman-Ross (F-R) and Kelen-Tüdős (K-T)[3]
Methyl Methacrylate Acrylamide0.5930.030.018DMSO, Benzoyl PeroxideFineman-Ross (F-R) and Kelen-Tüdős (K-T)

Experimental Protocols: Determination of Reactivity Ratios

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry, enabling the prediction and control of copolymer composition. While several methods exist, the Fineman-Ross and Kelen-Tüdős methods are classical graphical techniques, though modern integrated computational methods are now recommended for higher accuracy.[4][5]

General Procedure for Free-Radical Copolymerization

A general protocol for conducting free-radical copolymerization to determine reactivity ratios involves the following steps:

  • Monomer and Initiator Purification : Monomers (e.g., this compound, styrene) are purified to remove inhibitors, typically by washing with an aqueous NaOH solution, followed by washing with distilled water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is purified by recrystallization.[3]

  • Reaction Setup : A series of reactions are prepared with varying initial molar ratios of the two monomers. The total monomer concentration and the initiator concentration are kept constant across all reactions. The reactions are typically carried out in an inert solvent (e.g., benzene, toluene, or dimethylformamide) in sealed reaction vessels (e.g., ampoules or Schlenk tubes) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition.[1][3]

  • Polymerization : The reaction vessels are heated to a constant temperature (e.g., 60-80 °C) in a thermostated bath to initiate polymerization.[1][3]

  • Low Conversion : To ensure the monomer feed ratio remains relatively constant and to apply the simplified copolymerization equation, the reactions are terminated at low conversions, typically below 10%.[6]

  • Copolymer Isolation and Purification : The polymerization is quenched, often by rapid cooling and exposure to air. The resulting copolymer is precipitated in a non-solvent (e.g., methanol (B129727) or water), filtered, and washed to remove unreacted monomers and initiator residues. The purified copolymer is then dried to a constant weight under vacuum.[3]

  • Copolymer Composition Analysis : The composition of the isolated copolymer is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) : By integrating the characteristic proton signals of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be accurately determined.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy : The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.[1]

    • Elemental Analysis : If one of the monomers contains a unique element (e.g., nitrogen in acrylamide), elemental analysis can be used to determine the copolymer composition.[3]

Calculation of Reactivity Ratios

Once the initial monomer feed ratios and the resulting copolymer compositions are known for a series of experiments, the reactivity ratios can be determined using graphical methods or computational analysis.

  • Fineman-Ross Method : This is a linearization method of the differential copolymerization equation. A plot of G versus H yields a straight line where the slope is r₁ and the intercept is -r₂.[1][7]

  • Kelen-Tüdős Method : This method is a modification of the Fineman-Ross method that introduces a constant to provide a more even distribution of data points. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined from the intercepts.[1][7]

  • Integrated Models (e.g., Beckingham-Sanoja-Lynd (BSL) and Meyer-Lowry (ML)) : These are more accurate methods that simultaneously fit the data to integrated forms of the copolymerization model, avoiding the inaccuracies associated with the low-conversion assumption of the linear methods.[4][5]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the study of copolymerization cross-reactivity.

Copolymerization_Process cluster_reactants Reactants cluster_reaction Copolymerization cluster_products Products M1 Monomer 1 (e.g., this compound) Propagation Radical Propagation M1->Propagation M2 Monomer 2 (e.g., Styrene) M2->Propagation Initiator Initiator (e.g., AIBN) Initiator->Propagation Initiation Copolymer Copolymer Chain (-M1-M2-M1-M1-M2-) Propagation->Copolymer Chain Growth

Figure 1: Free-Radical Copolymerization Process.

Experimental_Workflow A 1. Monomer Purification & Initiator Preparation B 2. Reaction Setup (Varying Monomer Ratios) A->B C 3. Polymerization (Constant Temperature, Low Conversion) B->C D 4. Copolymer Isolation & Purification C->D E 5. Copolymer Composition Analysis (NMR, FTIR) D->E F 6. Data Analysis (Fineman-Ross, Kelen-Tüdős, etc.) E->F G Reactivity Ratios (r1, r2) F->G

Figure 2: Workflow for Reactivity Ratio Determination.

References

Determining Isopropyl Acrylate Copolymer Composition: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of novel polymers for pharmaceuticals, drug delivery systems, and advanced materials, the precise determination of copolymer composition is critical. The ratio of monomer units within a copolymer chain dictates its physicochemical properties, such as solubility, thermal stability, and mechanical strength. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and reliable method for the quantitative analysis of copolymer composition.[1][2] This guide provides a comparative overview of NMR techniques and a detailed protocol for using ¹H NMR to determine the composition of isopropyl acrylate (B77674) copolymers.

Comparison of NMR Methods for Copolymer Analysis

While several analytical methods can be used for polymer characterization, ¹H NMR and ¹³C NMR are the most common for compositional analysis. Each offers distinct advantages and disadvantages.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Principle Measures the signal from proton nuclei.Measures the signal from ¹³C nuclei.
Sensitivity High, due to the high natural abundance of ¹H.Low, due to the low natural abundance of ¹³C (~1.1%).
Speed Fast. Spectra can be acquired in minutes.Slow. Quantitative spectra require long acquisition times to allow for full carbon relaxation.
Quantitative Accuracy Excellent. Signal integrals are directly proportional to the number of protons, allowing for straightforward composition calculation without calibration.[3]Can be quantitative, but requires specific experimental conditions (e.g., inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) and long relaxation delays.[1]
Resolution & Overlap Spectra of polymers often show broad peaks, and signal overlap can be a challenge.Offers superior spectral resolution and less signal overlap, providing more detailed microstructural information like monomer sequencing and stereochemistry (tacticity).[1]
Best For Rapid and accurate determination of molar composition.Detailed analysis of polymer microstructure, resolving complex structures, and cases with severe ¹H signal overlap.

For routine determination of copolymer composition, ¹H NMR is the preferred method due to its speed, simplicity, and inherent quantitative accuracy. More advanced 2D NMR techniques, such as HSQC, can be employed to correlate proton and carbon signals, but are typically reserved for complex polymers where 1D spectra are insufficient.[1]

Experimental Protocol: ¹H NMR for Copolymer Composition

This section details the workflow for determining the molar ratio of an isopropyl acrylate (IPA) / butyl acrylate (BA) copolymer as a representative example.

Sample Preparation
  • Drying: Ensure the copolymer sample is completely dry to avoid a large residual water peak in the NMR spectrum. This is typically achieved by drying under a high vacuum for several hours.

  • Dissolution: Accurately weigh approximately 10-20 mg of the dried copolymer into an NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃). The solvent should completely dissolve the polymer.

  • Homogenization: Gently shake or vortex the tube to ensure the solution is homogeneous.

NMR Data Acquisition
  • Spectrometer: Use a standard ¹H NMR spectrometer (e.g., 300 MHz or higher).

  • Key Parameters for Quantitation:

    • Pulse Angle: A 90° pulse is typically used.

    • Relaxation Delay (D1): This is a critical parameter. A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) must be set to ensure all protons have fully relaxed before the next pulse. For polymers, a D1 of 10-30 seconds is often a safe starting point.

    • Number of Scans: A sufficient number of scans (e.g., 16, 32, or 64) should be acquired to achieve a good signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased, and the baseline is corrected to be flat for accurate integration.

  • Signal Identification: Identify the characteristic, well-resolved signals corresponding to each monomer unit. For a poly(this compound--co--butyl acrylate) copolymer:

    • This compound (IPA): The methine proton (-O-CH -(CH₃)₂) of the isopropyl group appears as a septet around δ 4.9-5.1 ppm .[4]

    • Butyl Acrylate (BA): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -CH₂-) appear as a triplet around δ 4.0-4.2 ppm .[5]

    • Other signals, such as the polymer backbone protons (δ 1.4-2.4 ppm) and the methyl/methylene groups of the alkyl chains, are often broad and overlapping, making them less suitable for quantification.[6]

  • Integration: Integrate the chosen characteristic signals. The area under each peak is directly proportional to the number of protons it represents.

  • Composition Calculation: The molar fraction of each monomer in the copolymer can be calculated using the following formula:[3]

    • Let IIPA be the integral of the IPA methine peak (1H) and IBA be the integral of the BA oxy-methylene peak (2H).

    • Normalized integral for IPA = IIPA / 1

    • Normalized integral for BA = IBA / 2

    • Mole Fraction of IPA (FIPA) = (Normalized integral for IPA) / (Normalized integral for IPA + Normalized integral for BA)

    • Mole Fraction of BA (FBA) = (Normalized integral for BA) / (Normalized integral for IPA + Normalized integral for BA)

Data Presentation

The following table summarizes the key data for a hypothetical poly(IPA--co--BA) sample.

Monomer UnitCharacteristic SignalChemical Shift (δ, ppm)Number of ProtonsExample Integral ValueNormalized IntegralMolar Fraction (%)
This compound (IPA)-O-CH -(CH₃)₂4.9-5.112.502.5062.5%
Butyl Acrylate (BA)-O-CH₂ -CH₂-4.0-4.223.001.5037.5%

Experimental Workflow Visualization

The logical flow of the NMR analysis for determining copolymer composition is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dry Dry Copolymer Weigh Weigh Sample Dry->Weigh Dissolve Dissolve in CDCl3 Weigh->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire Acquire FID Data (Quantitative Parameters) NMR_Spec->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Integrate Integrate Signals Correction->Integrate Calculate Calculate Composition Integrate->Calculate Result Result: Molar Composition (%) Calculate->Result

Workflow for NMR-based determination of copolymer composition.

References

Comparative Mechanical Testing of Isopropyl Acrylate-Based Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for material selection and device design. This guide provides a comparative analysis of the mechanical characteristics of isopropyl acrylate-based polymers against common alternatives, supported by experimental data and detailed testing protocols.

Isopropyl acrylate (B77674) (PIPA) belongs to the family of polyacrylates, which are known for their versatility, offering properties that can range from soft and tacky to hard and rigid. The specific mechanical behavior of a polyacrylate is largely determined by its chemical structure, particularly the nature of the ester group. This guide focuses on comparing the mechanical profiles of poly(this compound) (PIPA) with other widely used polyacrylates: poly(methyl methacrylate) (PMMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA).

Comparative Analysis of Mechanical Properties

The mechanical integrity of a polymer is defined by several key parameters: tensile strength, Young's modulus, elongation at break, and hardness. These properties collectively determine a material's response to applied forces and its suitability for various applications.

Mechanical PropertyPoly(this compound) (PIPA)Poly(methyl methacrylate) (PMMA)Poly(ethyl acrylate) (PEA)Poly(butyl acrylate) (PBA)
Tensile Strength (MPa) Data not readily available48 - 76~0.65 - 22~0.2 - 19.8
Young's Modulus (GPa) Data not readily available2.4 - 3.3~0.00024Data not readily available
Elongation at Break (%) Data not readily available2 - 10~750 - 1800~750 - 2000
Shore Hardness Data not readily availableM70 - M103Data not readily availableData not readily available

Note: The mechanical properties of polymers can vary significantly based on factors such as molecular weight, degree of crosslinking, and the specific test conditions. The values presented are typical ranges found in the literature.

Experimental Protocols

To ensure consistency and comparability of data, standardized testing methodologies are employed to determine the mechanical properties of polymers.

Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break)

The tensile properties of plastics are determined according to standards such as ASTM D638 and ISO 527 .[1][2][3][4][5][6][7][8][9][10]

Specimen Preparation:

  • Test specimens are typically prepared by injection molding, compression molding, or machining from sheets into a "dog-bone" shape.

  • The dimensions of the specimen are critical and are specified in the standards. The most common is the Type I specimen in ASTM D638.

  • Specimens must be conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.

Test Procedure:

  • The thickness and width of the gauge section of the specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the gauge section to accurately measure strain.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The force and displacement data are recorded throughout the test.

Calculations:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Hardness

The indentation hardness of plastics is commonly measured using a durometer, following standards such as ASTM D2240 and ISO 7619 (or ISO 868).[11][12][13][14][15][16][17][18][19] The Shore hardness scale is used, with Shore A for softer materials and Shore D for harder materials.

Test Procedure:

  • The test specimen should have a minimum thickness of 6 mm and a flat surface.

  • The durometer is pressed firmly and vertically onto the specimen.

  • The hardness reading is taken immediately or after a specified time (e.g., 15 seconds).

  • Multiple readings are taken at different locations on the specimen and averaged.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative mechanical testing of acrylate-based polymers.

G cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Polymerization Polymer Synthesis (PIPA, PMMA, PEA, PBA) Specimen_Prep Specimen Preparation (e.g., Injection Molding) Polymerization->Specimen_Prep Conditioning Conditioning (ASTM/ISO Standards) Specimen_Prep->Conditioning Tensile_Test Tensile Testing (ASTM D638 / ISO 527) Conditioning->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240 / ISO 7619) Conditioning->Hardness_Test Data_Acquisition Data Acquisition (Stress-Strain Curves, Hardness Values) Tensile_Test->Data_Acquisition Hardness_Test->Data_Acquisition Calculation Calculation of Properties (Tensile Strength, Modulus, Elongation, Hardness) Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison

Workflow for Comparative Mechanical Testing of Polymers.

Signaling Pathways and Logical Relationships

In the context of material science, "signaling pathways" can be interpreted as the cause-and-effect relationships between polymer structure and macroscopic properties.

G cluster_structure Molecular Structure cluster_properties Macroscopic Mechanical Properties Alkyl_Group Alkyl Ester Group (e.g., Methyl, Ethyl, Isopropyl, Butyl) Tg Glass Transition Temp. (Tg) Alkyl_Group->Tg influences MW Molecular Weight Strength Tensile Strength MW->Strength Crosslinking Crosslink Density Hardness Hardness Crosslinking->Hardness Stiffness Stiffness (Young's Modulus) Crosslinking->Stiffness Tg->Hardness Tg->Stiffness Ductility Ductility (Elongation at Break) Tg->Ductility Hardness->Strength Stiffness->Strength

Structure-Property Relationships in Polyacrylates.

This diagram illustrates that fundamental molecular characteristics such as the size of the alkyl ester group, molecular weight, and the degree of crosslinking directly influence the polymer's glass transition temperature (Tg). The Tg, in turn, is a critical determinant of the macroscopic mechanical properties, including hardness, stiffness, and ductility. Generally, a lower Tg is associated with softer, more flexible materials, while a higher Tg indicates a harder, more rigid polymer.

References

Comparison of ATRP and RAFT for isopropyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to ATRP and RAFT for Isopropyl Acrylate (B77674) Polymerization

For researchers, scientists, and drug development professionals venturing into the synthesis of poly(isopropyl acrylate), the choice between Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a critical decision that influences the characteristics of the final polymer. Both are powerful controlled radical polymerization (CRP) techniques that allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[1][2][3][4] This guide provides an objective comparison of ATRP and RAFT for the polymerization of acrylates, using experimental data from a close analog, n-butyl acrylate, to illustrate the performance of each method.

Data Presentation: ATRP vs. RAFT for Acrylate Polymerization

The following table summarizes typical experimental data for the polymerization of n-butyl acrylate via ATRP and RAFT. This data serves as a representative comparison for the polymerization of this compound, given their structural similarities.

ParameterATRP of n-Butyl AcrylateRAFT of n-Butyl AcrylateReference
Initiator Methyl 2-bromopropionateAzobisisobutyronitrile (AIBN)[5][6]
Catalyst/Chain Transfer Agent (CTA) CuBr/2,2'-bipyridine (bpy)Dibenzyl trithiocarbonate (B1256668) (DBTTC)[5][6]
Solvent Ethylene (B1197577) CarbonateToluene[5][6]
Temperature (°C) 8060[5][6]
Time (h) 1.54[5][6]
Conversion (%) 9585[5][6]
Theoretical Molecular Weight (Mn,th, g/mol ) 4,40015,000[5]
Experimental Molecular Weight (Mn,exp, g/mol ) 4,70014,500[5][6]
Polydispersity Index (Đ or PDI) 1.151.12[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

ATRP of n-Butyl Acrylate

This protocol is based on a typical ATRP procedure for acrylates.[5]

Materials:

  • n-Butyl acrylate (monomer), purified by passing through a column of basic alumina.

  • Methyl 2-bromopropionate (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • 2,2'-bipyridine (bpy) (ligand).

  • Ethylene carbonate (solvent).

  • Argon or Nitrogen gas for deoxygenation.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.74 x 10⁻³ mol) and bpy (5.23 x 10⁻³ mol).

  • Seal the flask with a rubber septum and deoxygenate by subjecting it to three cycles of vacuum and backfilling with argon.

  • Add degassed ethylene carbonate (10 g) to the flask via a syringe.

  • Add degassed n-butyl acrylate (10.0 mL, 6.98 x 10⁻² mol) via a syringe.

  • Add the initiator, methyl 2-bromopropionate (0.194 mL, 1.74 x 10⁻³ mol), via a syringe to start the polymerization.

  • Immerse the flask in a preheated oil bath at 80°C and stir.

  • Samples can be taken periodically using a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • To stop the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF. The copper catalyst can be removed by passing the solution through a short column of neutral alumina.

RAFT Polymerization of n-Butyl Acrylate

This protocol is based on a typical RAFT procedure for acrylates.[6]

Materials:

  • n-Butyl acrylate (monomer), purified by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol (B129727).

  • Dibenzyl trithiocarbonate (DBTTC) (RAFT agent/CTA).

  • Toluene (solvent).

  • Nitrogen gas for deoxygenation.

Procedure:

  • In a Schlenk tube, dissolve n-butyl acrylate, DBTTC, and AIBN in toluene. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 60°C to start the polymerization.

  • Stir the reaction mixture for the desired time.

  • To monitor the polymerization, samples can be withdrawn at different time points to determine monomer conversion and molecular weight evolution.

  • The polymerization can be quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is typically isolated by precipitation in a non-solvent like cold methanol and dried under vacuum.

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of ATRP and RAFT polymerization.

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism I Initiator (I-I) I_rad Initiator Radical (I•) I->I_rad kd Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad ki RAFT_agent RAFT Agent (R-S(C=S)Z) M Monomer (M) Intermediate1 Intermediate Radical Pn_rad->Intermediate1 k_add Intermediate2 Intermediate Radical Pn_rad->Intermediate2 k_add Intermediate1->Pn_rad k_-add R_rad Leaving Group Radical (R•) Intermediate1->R_rad k_frag R_rad->M Re-initiation R_rad->Intermediate1 k_-frag Macro_CTA Macro-CTA (Pn-S(C=S)Z) Intermediate2->Pn_rad k_-add

Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

References

Purity Analysis of Isopropyl Acrylate: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of monomers like isopropyl acrylate (B77674) is critical for the integrity of polymerization processes and the quality of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of isopropyl acrylate, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methods: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them for this compound purity analysis depends on several factors, including the volatility of impurities, required sensitivity, and laboratory resources.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, this method is particularly useful for detecting impurities such as acrylic acid, oligomers, and polymerization inhibitors.

Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and semi-volatile compounds. It is a robust and often more cost-effective method for quantifying residual starting materials like isopropanol (B130326) and other volatile organic impurities.

A summary of the key performance characteristics for each technique in the context of acrylate monomer analysis is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes This compound, acrylic acid, oligomers, polymerization inhibitors.This compound, isopropanol, residual solvents, and other volatile impurities.
Limit of Detection (LOD) 0.03 - 0.05 mg/L (for similar acrylates)[1]0.069 - 0.096 mg/kg (for similar acrylates)[2]
Limit of Quantitation (LOQ) ~0.2 mg/L (for similar acrylates)[1]0.23 - 0.32 mg/kg (for similar acrylates)[2]
**Linearity (R²) **>0.999[1]>0.99[3]
Precision (%RSD) 1.7% - 4.1%[1]< 7.2%[2]
Recovery 88.6% - 105.3%[1]96.0% - 104.6%[2]
Analysis Time Typically 10 - 30 minutes.Typically 5 - 20 minutes.
Advantages Suitable for non-volatile and thermally labile impurities. High resolution and sensitivity.High efficiency for volatile compounds. Often faster and more cost-effective.
Disadvantages May require more expensive solvents. Can be slower than GC.Not suitable for non-volatile impurities. High temperatures can potentially cause polymerization of acrylates.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for acrylate monomer analysis and can be adapted for the specific needs of your laboratory.

HPLC-UV Method for this compound Purity

This method is suitable for the quantification of this compound and the detection of non-volatile impurities such as acrylic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Acrylic acid reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of this compound and acrylic acid in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-FID Method for this compound Purity

This method is effective for the quantification of this compound and volatile impurities like residual isopropanol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (high purity, as carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Isopropanol reference standard

  • Acetone (B3395972) or other suitable solvent (analytical grade)

Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Hold at 180°C for 5 minutes

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent like acetone (e.g., 10 mg/mL).

  • Prepare a series of calibration standards of this compound and isopropanol in the same solvent.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making involved in choosing an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standards Dissolve_Standard Prepare Calibration Curve Standard->Dissolve_Standard Solvent Mobile Phase Solvent->Dissolve_Sample Solvent->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC HPLC System Filter_Sample->HPLC Filter_Standard->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Experimental Workflow for HPLC Purity Analysis

Logical Comparison of Analytical Methods

References

A Comparative Guide to Acrylate Polymer Glass Transitions via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glass transition temperatures (Tg) of common acrylate (B77674) polymers as determined by Differential Scanning Calorimetry (DSC). Understanding the Tg is crucial for predicting the physical properties and performance of these polymers in various applications, including drug delivery systems, medical devices, and adhesives. This document outlines the experimental methodology for DSC analysis and presents a comparative summary of Tg data for key acrylate polymers.

Glass Transition Temperatures of Common Acrylate Polymers

The glass transition temperature is a critical thermal property that marks the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state.[1][2][3] This transition is not a sharp melting point but occurs over a temperature range.[3] DSC is a widely used thermal analysis technique to determine the Tg of polymeric materials by measuring the change in heat capacity as a function of temperature.[4][5][6]

The following table summarizes the glass transition temperatures for several common acrylate polymers, as determined by DSC. It is important to note that the reported Tg values can vary depending on factors such as the polymer's molecular weight, tacticity, the experimental heating rate, and the specific data analysis method used.[2][3][7]

Acrylate PolymerChemical StructureGlass Transition Temperature (Tg) (°C)Notes
Poly(methyl methacrylate) (PMMA)(-[CH2C(CH3)(COOCH3)]-)n105 - 120The Tg of PMMA can be influenced by tacticity and molecular weight.[8][9] Atactic PMMA generally has a Tg around 105°C.[9]
Poly(ethyl acrylate) (PEA)(-[CH2CH(COOCH2CH3)]-)n-24The homopolymer of ethyl acrylate has a glass transition temperature of -24°C.[10]
Poly(butyl acrylate) (PBA)(-[CH2CH(COOCH2(CH2)3CH3)]-)n-53 to -43The Tg of PBA is significantly lower than that of PMMA due to the increased flexibility of the longer butyl side chain.[11][12]
Poly(styrene-co-butyl acrylate)-66 - 71The Tg of the copolymer increases with the addition of diatomite nanoplatelets.[13]
Poly[(methyl methacrylate)-co-(butyl acrylate)]--60 to 109The Tg of these copolymers is dependent on the monomer composition.[14]

Experimental Protocol for DSC Analysis

The following is a generalized experimental protocol for determining the glass transition temperature of acrylate polymers using Differential Scanning Calorimetry.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the acrylate polymer sample into a standard aluminum DSC pan.[6]

  • Ensure the sample is in good thermal contact with the bottom of the pan. For powdered samples, gently flatten the material to cover the base.

  • Crimp the pan with an aluminum lid to encapsulate the sample.[6]

2. Instrument Setup and Calibration:

  • Use a calibrated Differential Scanning Calorimeter.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[15]

3. Thermal Program:

  • Initial Cooling: Cool the sample to a temperature well below its expected Tg (e.g., -100°C) at a controlled rate (e.g., 5 K/min).[15] This step creates a uniform thermal history for the sample.

  • Heating Scan: Heat the sample at a constant rate (e.g., 10 K/min or 20°C/min) to a temperature above the expected Tg.[6][11][15][16] The change in heat flow associated with the glass transition will be recorded during this heating cycle.

  • Second Heating Scan (Optional but Recommended): Often, a second heating scan is performed. The sample is heated above its Tg, then cooled back down below the Tg, and then reheated. The Tg is determined from the second heating scan to erase any previous thermal history of the polymer.[11][16]

4. Data Analysis:

  • The glass transition is observed as a step-like change in the heat flow curve.[4][5]

  • The Tg is typically determined as the midpoint of the transition, calculated from the onset and endset temperatures of the step change in the heat flow.[2] Various standard methods, such as the half-height method or the inflection point of the transition, can be used for a more precise determination.[15]

Factors Influencing Glass Transition Temperature

Several molecular factors can influence the glass transition temperature of acrylate polymers:

  • Side Chain Length and Flexibility: Longer and more flexible alkyl side chains increase the free volume and chain mobility, leading to a lower Tg.[7][17] This is evident in the trend from PMMA (methyl) to PEA (ethyl) to PBA (butyl).

  • Chain Flexibility: The inherent flexibility of the polymer backbone affects the ease of segmental motion. Stiffer backbones lead to higher Tg values.[3]

  • Molecular Weight: The Tg of polymers generally increases with increasing molecular weight up to a certain point, after which it plateaus.[3]

  • Crosslinking: Introducing crosslinks between polymer chains restricts segmental motion and significantly increases the Tg.[3][17]

  • Copolymerization: The Tg of a copolymer is typically intermediate between the Tgs of the corresponding homopolymers and depends on the composition and distribution of the monomers.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the DSC analysis of acrylate polymer glass transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Acrylate Polymer pan Place in Aluminum DSC Pan weigh->pan Transfer crimp Crimp Pan with Lid pan->crimp Seal load Load Sample into DSC Instrument crimp->load purge Purge with Inert Gas (N2) load->purge cool Cool to Below Tg (e.g., -100°C) purge->cool heat Heat at a Constant Rate (e.g., 10°C/min) cool->heat record Record Heat Flow vs. Temperature heat->record identify Identify Step Transition in Heat Flow record->identify determine Determine Tg (Midpoint of Transition) identify->determine output output determine->output Reported Tg Value

Caption: Workflow for DSC analysis of acrylate polymer glass transition.

References

Safety Operating Guide

Proper Disposal of Isopropyl Acrylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of isopropyl acrylate (B77674) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage isopropyl acrylate waste effectively, minimizing risks and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may also be necessary.[1]
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Core Disposal Protocol

All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.[2] Drain disposal is strictly prohibited.[1][3]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first and most crucial step in the disposal process.

  • Designated Waste Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[4] Do not use metal containers.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "this compound."[4] Also, list any other chemical constituents present in the waste stream.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Store it away from:

    • Oxidizing agents[3]

    • Acids and bases[3]

    • Amines

    • Heat and sources of ignition[1]

Step 2: Waste Storage
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated and properly marked SAA within the laboratory.[5] This area should be at or near the point of waste generation.

  • Ventilation: The storage area must be well-ventilated.[1]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the container tightly closed except when adding waste.[1][3]

Step 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation.[1]

  • Control Ignition Sources: this compound is flammable. Remove all sources of ignition from the spill area.[1]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials.

  • Collection: Carefully collect the absorbent material and contaminated soil into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal
  • Contact EHS: When the waste container is full, or before it has been in storage for the maximum allowable time per your institution's policy (often six months to a year), contact your EHS department to arrange for pickup and disposal.[5]

  • Licensed Disposal Company: The EHS department will work with a licensed professional waste disposal service to ensure the proper treatment and disposal of the this compound waste in accordance with all federal, state, and local regulations.[1] Incineration at a permitted facility is a common disposal method for this type of waste.[6]

Experimental Protocol: Waste Neutralization (Not Recommended for this compound)

While neutralization is a common procedure for acidic or basic waste, it is not a recommended disposal step for this compound in a standard laboratory setting. This compound is not an acid or a base, and attempting to neutralize it with strong acids or bases could lead to a dangerous chemical reaction. The primary disposal route is through collection and incineration by a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Start Generation of This compound Waste Segregate Segregate Waste at Point of Generation Start->Segregate Container Use Designated HDPE Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' Container->Label Store Store in Ventilated SAA in Secondary Containment Label->Store Spill Spill Occurs? Store->Spill Spill_Procedure Follow Spill Cleanup Procedure Spill->Spill_Procedure Yes Full Container Full? Spill->Full No Spill_Procedure->Store Full->Store No Contact_EHS Contact EHS for Waste Pickup Full->Contact_EHS Yes Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal End End of Process Disposal->End

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Isopropyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl Acrylate (B77674), including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks and ensuring regulatory compliance.

Chemical Properties and Hazards

Isopropyl acrylate is a clear, colorless liquid with a characteristic ester-like odor. It is highly flammable and can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation, and prolonged exposure can result in more severe health effects.[1][3]

Table 1: Chemical Identification and Physical Properties

PropertyValueReference
CAS Number 689-12-3[2][4][5]
Molecular Formula C6H10O2[1][4][5]
Molecular Weight 114.14 g/mol [1][4][6]
Boiling Point 51-52°C at 103mm Hg[4][5][7]
Density 0.893 g/cm³[5][7]
Flash Point 22.9°C[7]
Appearance Clear liquid[1]
Odor Ester-like[1]
Storage Temperature 2-8°C, under nitrogen[4][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable liquids2
alt text
DangerH225: Highly flammable liquid and vapor
Skin corrosion/irritation1B
alt text
DangerH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1
alt text
DangerH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3
alt text
WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard2
alt text
-H411: Toxic to aquatic life with long lasting effects

Note: GHS classifications can vary based on the concentration and supplier.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial to prevent exposure and accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is required for all operations that may generate vapors or aerosols.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical, ventilating, and lighting equipment.[2][9]

  • Static Discharge: Take precautionary measures against static discharge.[2] Ground and bond containers and receiving equipment during transfer.[2][9]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection Wear chemical safety goggles and a face shield.[3][10] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Wear impervious, flame-retardant, and antistatic protective clothing.[3] This includes a lab coat, and for larger quantities, a chemical-resistant apron.[11]
Hand Protection Handle with chemically resistant gloves (e.g., nitrile, neoprene).[3][11] Gloves must be inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3]
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[9][11]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Review the Safety Data Sheet (SDS).

  • Dispensing: Use only non-sparking tools.[2] Avoid breathing vapors or mists.[3]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat and sources of ignition.

  • Store locked up.[2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][9]

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][12]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes.[2][3][12] Seek medical attention if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.[3][12]

Always show the Safety Data Sheet to the attending medical professional.[3]

Spill Response

For small spills (less than 1 gallon) of known materials:

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[3] Remove all sources of ignition.[3][9]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Use inert absorbent material like sand, vermiculite, or diatomite to dike and contain the spill.[3] Prevent the spill from entering drains.[3]

  • Absorb: Cover the spill with the absorbent material, working from the outside in.[14]

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled, and closed container for disposal.[3]

  • Decontaminate: Clean the spill area with soap and water.[14]

  • Report: Report the incident to your supervisor.

For large spills, or spills of unknown materials, evacuate the area and call emergency services.[15]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Waste Characterization

This compound is considered a hazardous waste due to its flammability and corrosivity. All materials contaminated with this compound, including PPE, absorbent materials, and empty containers, must also be treated as hazardous waste.[16]

Disposal Procedures
  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[3][15]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3][16] Do not dispose of this compound down the drain or in regular trash.[3]

  • Contaminated PPE: Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[16][17] Do not attempt to launder contaminated clothing.[17]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A 1. Preparation - Review SDS - Verify Engineering Controls - Don PPE B 2. Handling - Use Fume Hood - Use Non-Sparking Tools - Avoid Inhalation/Contact A->B Proceed C 3. Post-Handling - Secure Container - Decontaminate Work Area - Remove and Store PPE B->C Task Complete E Emergency Event? B->E During Handling D 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Ignition Sources C->D Store Chemical H 5. Waste Disposal - Collect in Labeled Container - Dispose via Licensed Service C->H Dispose of Waste F Spill Response E->F Spill Occurs G First Aid E->G Exposure Occurs F->H Collect Spill Waste G->B After First Aid & Medical Clearance

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.